molecular formula C8H18N2 B1525594 N,N-dimethylazepan-4-amine CAS No. 933704-58-6

N,N-dimethylazepan-4-amine

Cat. No.: B1525594
CAS No.: 933704-58-6
M. Wt: 142.24 g/mol
InChI Key: CPQNSCBDTYTUGF-UHFFFAOYSA-N
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Description

N,N-dimethylazepan-4-amine is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.
The exact mass of the compound N,N-dimethylazepan-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N-dimethylazepan-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dimethylazepan-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,N-dimethylazepan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-10(2)8-4-3-6-9-7-5-8/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQNSCBDTYTUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933704-58-6
Record name N,N-dimethylazepan-4-amine
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N,N-dimethylazepan-4-amine chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N,N-dimethylazepan-4-amine: Structure, Properties, and Applications

Introduction

N,N-dimethylazepan-4-amine is a saturated heterocyclic compound featuring a seven-membered azepane ring substituted with a dimethylamino group. As a bifunctional tertiary amine, its unique structural characteristics—namely the conformational flexibility of the azepane core and the prevalent dimethylamine pharmacophore—position it as a valuable building block in medicinal chemistry and organic synthesis. The azepane ring is recognized as a "privileged scaffold," appearing in numerous natural products and FDA-approved pharmaceuticals, where it contributes to potent and selective interactions with biological targets.[1][2] Similarly, the dimethylamine moiety is a common feature in a wide array of drugs, often enhancing pharmacological activity and modifying physicochemical properties such as solubility and basicity.[3][4]

This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the core chemical properties, synthesis, spectroscopic characterization, and potential applications of N,N-dimethylazepan-4-amine, providing field-proven insights and detailed protocols to facilitate its use in a research and development setting.

Chemical Structure and Physicochemical Properties

The structure of N,N-dimethylazepan-4-amine consists of a seven-membered azepane ring, which imparts significant conformational flexibility, a feature often crucial for its bioactivity.[2] This ring contains two nitrogen atoms: one within the ring at position 1 and another as part of the dimethylamino substituent at position 4. Both are tertiary amines.

Structure:

2D Structure of N,N-dimethylazepan-4-amine

Table 1: Key Chemical and Physical Properties

Property Value Source
IUPAC Name N,N-dimethylazepan-4-amine PubChem[5]
Molecular Formula C₈H₁₈N₂ PubChem[5]
Molecular Weight 142.24 g/mol PubChem[5]
Monoisotopic Mass 142.147 Da PubChem[5]
CAS Number 1029352-73-0 PubChem[5]
InChI Key CPQNSCBDTYTUGF-UHFFFAOYSA-N PubChem[5]
XLogP3 (Predicted) 0.7 PubChem[5]

| Predicted pKa | 10.3 (most basic) | ChemAxon |

Synthesis and Manufacturing

The most direct and efficient method for synthesizing N,N-dimethylazepan-4-amine is through reductive amination.[6][7] This widely used reaction forms amines from a carbonyl compound and an amine in the presence of a reducing agent.[8] For this specific target, the synthesis involves the reaction of a protected azepan-4-one with dimethylamine, followed by the reduction of the intermediate iminium ion. The use of a one-pot procedure makes this an appealing method in green chemistry by reducing waste and eliminating the need for intermediate purifications.[6]

Experimental Protocol: Synthesis via Reductive Amination

This protocol is adapted from established procedures for analogous cyclic amines.[9] The synthesis begins with a commercially available N-Boc protected azepan-4-one to ensure regioselectivity and prevent side reactions at the ring nitrogen.

Step 1: Iminium Ion Formation

  • To a solution of tert-butyl 4-oxoazepane-1-carboxylate (1 equivalent) in methanol, add dimethylamine hydrochloride (2.1 equivalents).

  • Stir the mixture at room temperature to allow for the formation of the corresponding iminium salt. The reaction is typically performed under weakly acidic conditions to catalyze imine/iminium formation.[7]

Step 2: Reduction

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium cyanoborohydride (NaBH₃CN) (0.9 equivalents) portion-wise. NaBH₃CN is the reducing agent of choice as it is mild enough to selectively reduce the iminium ion in the presence of the starting ketone.[8]

  • Allow the reaction to warm to room temperature and stir for 24-72 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Deprotection and Workup

  • Once the reaction is complete, add concentrated hydrochloric acid (HCl) to quench any remaining reducing agent and to remove the Boc protecting group.

  • Reduce the volume of the reaction mixture in vacuo.

  • Dissolve the resulting residue in water and basify to a pH of >10 using a 2M NaOH solution. This step neutralizes the amine hydrochlorides to their free base form.

  • Extract the aqueous solution with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude N,N-dimethylazepan-4-amine.

Step 4: Purification

  • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel if necessary.

G cluster_0 Step 1: Reagent Mixing cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection & Workup cluster_3 Step 4: Purification A N-Boc-azepan-4-one D Iminium Ion Formation A->D Stir at RT B Dimethylamine HCl B->D Stir at RT C Methanol (Solvent) C->D Stir at RT F Boc-protected Product D->F Add NaBH3CN Stir 24-72h E Sodium Cyanoborohydride J J F->J Quench & Deprotect G Conc. HCl H NaOH (aq) I Extraction (DCM) K K J->K Basify L Crude Product K->L Extract N Pure N,N-dimethylazepan-4-amine L->N M Distillation or Chromatography

Workflow for the synthesis of N,N-dimethylazepan-4-amine.

Spectroscopic Characterization

The structural identity and purity of N,N-dimethylazepan-4-amine can be confirmed using standard spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

Technique Feature Expected Chemical Shift / Value
¹H NMR N(CH₃)₂ ~2.2-2.6 ppm (singlet, 6H)[10]
CH adjacent to N (ring) ~2.3-3.0 ppm (multiplets)[11]
Other ring CH ~1.5-2.0 ppm (multiplets)
NH (ring) Absent (tertiary amine)
¹³C NMR N(C H₃)₂ ~40-50 ppm
C adjacent to N (ring) ~50-65 ppm[11]
Other ring C H₂ ~25-40 ppm
IR Spectroscopy N-H Stretch Absent (no N-H bonds)[12]
C-H Stretch (sp³) ~2850-3000 cm⁻¹
C-N Stretch ~1000-1250 cm⁻¹[11]
Mass Spec. (EI) Molecular Ion [M]⁺ m/z = 142 (even, consistent with Nitrogen Rule)[5]

| | Major Fragments | Alpha-cleavage fragments (e.g., loss of methyl, cleavage of the ring) |

Causality Behind Spectroscopic Features:

  • ¹H NMR: The singlet for the two methyl groups is highly characteristic. The protons on carbons adjacent to the two nitrogen atoms are deshielded due to the electron-withdrawing effect of nitrogen, causing their signals to appear downfield.[10]

  • ¹³C NMR: Similarly, carbons directly bonded to nitrogen are deshielded and appear in the 50-65 ppm range.[11]

  • IR Spectroscopy: As a tertiary amine, the molecule lacks N-H bonds, resulting in the absence of the characteristic N-H stretching bands typically seen for primary and secondary amines between 3300-3500 cm⁻¹.[12]

  • Mass Spectrometry: The molecular ion peak is expected at an even mass-to-charge ratio (m/z = 142) because the molecule contains an even number of nitrogen atoms (two), in accordance with the Nitrogen Rule.

Applications in Research and Drug Development

The N,N-dimethylazepan-4-amine scaffold is of significant interest to medicinal chemists due to the combined properties of the azepane ring and the dimethylamino group.

  • Privileged Scaffold: The seven-membered azepane ring system provides a three-dimensional structure with greater conformational flexibility than smaller five- or six-membered rings.[2] This allows molecules incorporating this scaffold to adapt their shape to fit complex binding pockets in biological targets like enzymes and receptors, potentially leading to higher affinity and selectivity. Azepane derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-Alzheimer's properties.[1][13]

  • Pharmacophore Moiety: The N,N-dimethylamino group is a common pharmacophore found in numerous FDA-approved drugs.[3][4] Its basicity allows for the formation of salts, which can improve solubility and bioavailability. The tertiary amine can also participate in crucial hydrogen bonding or ionic interactions within a receptor's active site.

  • Building Block for Novel Ligands: N,N-dimethylazepan-4-amine serves as a versatile starting point for creating libraries of novel compounds. The secondary amine within the azepane ring can be functionalized through reactions like acylation, alkylation, or sulfonylation, while the dimethylamino group can be maintained as a key interaction point or further modified. This dual functionality allows for systematic Structure-Activity Relationship (SAR) studies.

Sources

N,N-Dimethylazepan-4-amine: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth overview of N,N-dimethylazepan-4-amine, a saturated heterocyclic amine with potential applications in medicinal chemistry and organic synthesis. This document details the compound's physicochemical properties, proposes a robust synthetic route via reductive amination, outlines key analytical characterization techniques, and discusses its potential applications and safety considerations. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical entities.

Introduction

N,N-dimethylazepan-4-amine, with the chemical formula C₈H₁₈N₂ and a molecular weight of 142.24 g/mol , is a tertiary amine built upon a seven-membered azepane ring. The azepane scaffold is a significant structural motif in a variety of biologically active compounds and approved pharmaceutical drugs. The incorporation of a dimethylamino group at the 4-position of the azepane ring can significantly influence the molecule's basicity, polarity, and pharmacological activity. Dimethylamine-containing compounds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antihistaminic, anticancer, and analgesic properties.[1][2] This guide aims to provide a comprehensive technical resource for the synthesis, characterization, and potential utilization of N,N-dimethylazepan-4-amine in a research and development setting.

Physicochemical and Structural Properties

The structural and physicochemical properties of N,N-dimethylazepan-4-amine are fundamental to its handling, reactivity, and potential biological interactions.

Chemical Structure

The chemical structure of N,N-dimethylazepan-4-amine consists of a saturated seven-membered azepane ring with a dimethylamino substituent at the C-4 position.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Azepan-4-one E Combine reactants and stir at controlled temperature A->E B Dimethylamine (solution or salt) B->E C Reducing Agent (e.g., NaBH(OAc)₃) C->E D Solvent (e.g., DCE, THF) D->E F In situ formation of enamine/iminium ion E->F G Reduction to N,N-dimethylazepan-4-amine F->G H Quench reaction G->H Reaction complete I Aqueous work-up (extraction) H->I J Drying and solvent removal I->J K Purification (e.g., distillation or chromatography) J->K

Caption: Proposed workflow for the synthesis of N,N-dimethylazepan-4-amine.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established methods for reductive amination. [3][4][5]Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

  • Azepan-4-one (or its hydrochloride salt)

  • Dimethylamine (2M solution in THF or dimethylamine hydrochloride)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of azepan-4-one (1.0 eq) in anhydrous DCE (0.2 M) is added dimethylamine (1.2 eq, as a 2M solution in THF).

  • The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the enamine/iminium ion intermediate.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours. Reaction progress should be monitored by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with DCE or another suitable organic solvent (e.g., dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford N,N-dimethylazepan-4-amine.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized N,N-dimethylazepan-4-amine. The following are expected analytical data based on the compound's structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the N-methyl protons as a singlet, and multiplets for the methylene and methine protons of the azepane ring. The chemical shifts of the protons adjacent to the nitrogen atoms will be downfield compared to the other ring protons.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the N-methyl carbons and the six unique carbons of the azepane ring. The carbons bonded to the nitrogen atoms will be deshielded and appear at a higher chemical shift.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the target compound.

IonPredicted m/z
[M+H]⁺ 143.1543
[M+Na]⁺ 165.1362

Data sourced from PubChemLite. [6]

Infrared (IR) Spectroscopy

The IR spectrum of N,N-dimethylazepan-4-amine is expected to show characteristic C-H stretching vibrations for the alkyl groups and potentially N-H stretching if the secondary amine on the ring is protonated or if the sample is not completely dry. The absence of a strong carbonyl (C=O) absorption around 1700 cm⁻¹ would confirm the complete reduction of the starting ketone.

Potential Applications in Research and Development

While specific applications for N,N-dimethylazepan-4-amine are not extensively documented, its structural features suggest potential utility in several areas of chemical and pharmaceutical research.

Building Block in Medicinal Chemistry

The azepane ring is a key component in numerous FDA-approved drugs. [7]N,N-dimethylazepan-4-amine can serve as a valuable scaffold or intermediate for the synthesis of more complex molecules with potential therapeutic activities. The dimethylamino group can act as a key pharmacophore, influencing receptor binding and pharmacokinetic properties.

Ligand in Catalysis

Tertiary amines are often employed as ligands in transition metal catalysis or as organocatalysts. The specific stereoelectronic properties of N,N-dimethylazepan-4-amine could make it a candidate for these applications.

Probe for Biological Systems

As a novel chemical entity, N,N-dimethylazepan-4-amine could be used as a probe to investigate biological pathways and receptor interactions, particularly in the central nervous system, given the prevalence of azepane-containing compounds with neurological activity.

Safety and Handling

Detailed toxicological data for N,N-dimethylazepan-4-amine is not available. However, based on the general properties of aliphatic amines, it should be handled with appropriate precautions.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Toxicity: Amines can be corrosive and irritating to the skin, eyes, and respiratory tract. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

N,N-dimethylazepan-4-amine is a structurally interesting tertiary amine with significant potential as a building block in drug discovery and organic synthesis. While experimental data on this specific compound is limited, this guide provides a comprehensive overview based on established chemical principles and data from related compounds. The proposed synthetic route via reductive amination offers a reliable method for its preparation, and the outlined analytical techniques will be crucial for its characterization. Further research into the biological activity and applications of N,N-dimethylazepan-4-amine is warranted to fully explore its potential.

References

  • CP Lab Safety. N,N-dimethylazepan-4-amine, 95% Purity, C8H18N2, 1 gram. Available from: [Link]

  • PubChemLite. N,n-dimethylazepan-4-amine (C8H18N2). Available from: [Link]

  • Google Patents. CN102964256A - Process for preparing 4-amino-N, N-dimethylbenzylamine.
  • Khan, I., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances.
  • Google Patents. CA2032362C - Process for the preparation of n,n-dimethylamine.
  • Wikipedia. Azepane. Available from: [Link]

  • ResearchGate. Intramolecular reductive aminations for the formation of azepanes. Available from: [Link]

  • ChemistryViews. (2023). Preparation of Optically Active Azepane Scaffolds. Available from: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]

  • PubMed Central. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Available from: [Link]

  • PubChem. N,N-Dimethylpiperidin-4-amine. Available from: [Link]

  • ResearchGate. (2018). A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. Current Organic Synthesis.
  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • PubChem. N,N-Dimethylpyrimidin-4-amine. Available from: [Link]

  • Google Patents. US5696294A - Process for producing N,N-dimethyl-N-alkylamine or N,N-dimethyl-N-alkenylamine.
  • PubMed Central. Synthesis and biological evaluation of 3–(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer's disease agents. Available from: [Link]

  • Theoretical and Experimental Studies of N,N-Dimethyl-N′-Picryl-4,4′-Stilbenediamine. Available from: [Link]

  • PubMed Central. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Available from: [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. Available from: [Link]

  • PubMed Central. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Available from: [Link]

  • PubMed. Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. Available from: [Link]

  • Reductive Alkylations of Dimethylamine Using Titanium(IV) Isopropoxide and Sodium Borohydride: An Efficient. Available from: [Link]

  • ResearchGate. Design, Synthesis, and Biological Evaluation of Tetrazole Analogs of CI-Amidine as Protein Arginine Deiminase Inhibitors. Available from: [Link]

  • NIST WebBook. Benzenamine, N,N-dimethyl-4-(phenylazo)-. Available from: [Link]

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  • PubChem. N,N-Dimethylheptylamine. Available from: [Link]

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An In-depth Technical Guide to N,N-dimethylazepan-4-amine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N,N-dimethylazepan-4-amine, a saturated heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document synthesizes information from established chemical principles and analogous structures to present a robust scientific profile.

Core Molecular Identity

N,N-dimethylazepan-4-amine is a bicyclic amine featuring a seven-membered azepane ring substituted at the 4-position with a dimethylamino group. The structural representation and key identifiers are provided below.

Table 1: Physicochemical Properties of N,N-dimethylazepan-4-amine

PropertyValueSource
CAS Number 933704-58-6Vendor Information
Molecular Formula C₈H₁₈N₂PubChemLite[1]
Molecular Weight 142.24 g/mol Vendor Information
Monoisotopic Mass 142.147 DaPubChemLite[1]
Predicted XlogP 0.7PubChemLite[1]

Proposed Synthetic Pathway

A specific, peer-reviewed synthesis for N,N-dimethylazepan-4-amine has not been prominently reported. However, a highly plausible and efficient route can be designed based on the well-established principles of reductive amination, a cornerstone of amine synthesis. The proposed three-step synthesis begins with the protection of the azepane nitrogen, followed by the introduction of the dimethylamino group, and concluding with deprotection.

Rationale for Synthetic Strategy

The azepane ring contains a secondary amine that is nucleophilic and would compete with the desired reductive amination reaction. Therefore, a protecting group strategy is essential for a clean and high-yielding synthesis. The benzyl group is an ideal choice for this purpose as it is robust, easily installed, and can be removed under mild hydrogenolysis conditions that are unlikely to affect the other functional groups in the molecule.

Reductive amination is the method of choice for forming the C-N bond at the 4-position. This one-pot reaction, which combines a carbonyl compound with an amine in the presence of a reducing agent, is highly efficient and avoids the issue of over-alkylation often encountered with direct alkylation methods.

Proposed Experimental Protocol

Step 1: N-Benzylation of Azepan-4-one

The synthesis would commence with the protection of the commercially available azepan-4-one.

  • Reaction: Azepan-4-one is reacted with benzyl bromide in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, in an aprotic solvent like acetonitrile.

  • Causality: The base neutralizes the hydrobromic acid formed during the reaction, driving the equilibrium towards the N-benzylated product. Acetonitrile is a suitable polar aprotic solvent that facilitates the SN2 reaction.

Step 2: Reductive Amination with Dimethylamine

The resulting 1-benzyl-azepan-4-one is then subjected to reductive amination.

  • Reaction: 1-benzyl-azepan-4-one is dissolved in a suitable solvent, such as methanol or dichloromethane, and treated with an excess of dimethylamine (often as a solution in THF or as dimethylamine hydrochloride with a stoichiometric amount of base). A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is then added.

  • Causality: Dimethylamine reacts with the ketone to form an intermediate iminium ion. The reducing agent, being selective for the iminium ion over the ketone, reduces it to the corresponding tertiary amine, 1-benzyl-N,N-dimethylazepan-4-amine. Sodium cyanoborohydride is particularly effective as it is stable at the slightly acidic pH that favors iminium ion formation.

Step 3: N-Debenzylation

The final step is the removal of the benzyl protecting group.

  • Reaction: The 1-benzyl-N,N-dimethylazepan-4-amine is dissolved in an alcoholic solvent like ethanol or methanol, and subjected to catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.

  • Causality: The palladium catalyst facilitates the cleavage of the benzylic C-N bond by hydrogen, releasing toluene as a byproduct and yielding the final product, N,N-dimethylazepan-4-amine. This method is clean and the catalyst can be easily removed by filtration.

G cluster_0 Step 1: Protection cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Deprotection A Azepan-4-one B 1-Benzyl-azepan-4-one A->B  Benzyl Bromide, K₂CO₃  Acetonitrile C 1-Benzyl-azepan-4-one D 1-Benzyl-N,N-dimethylazepan-4-amine C->D  Dimethylamine, NaBH₃CN  Methanol E 1-Benzyl-N,N-dimethylazepan-4-amine F N,N-dimethylazepan-4-amine E->F  H₂, Pd/C  Ethanol

Caption: Proposed synthetic workflow for N,N-dimethylazepan-4-amine.

Structural Characterization and Spectroscopic Analysis

Mass Spectrometry

The PubChemLite database provides predicted mass-to-charge ratios for various adducts of the molecule.[1]

Table 2: Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺143.15428
[M+Na]⁺165.13622
[M]⁺142.14645
  • Expected Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion peak at m/z = 142 would be expected. A prominent fragment would likely arise from alpha-cleavage adjacent to the dimethylamino group, leading to a stable iminium ion.

NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be complex due to the conformational flexibility of the seven-membered ring.

    • A singlet integrating to 6 protons would be expected for the two equivalent methyl groups of the dimethylamino moiety.

    • The protons on the azepane ring would appear as a series of multiplets. The proton at the 4-position (CH-NMe₂) would likely be a multiplet in the 2.5-3.0 ppm region.

    • The protons adjacent to the secondary amine (at positions 2 and 7) would also be in the downfield region.

    • A broad singlet corresponding to the N-H proton of the secondary amine would also be present.

  • ¹³C NMR:

    • The two methyl carbons of the dimethylamino group would give rise to a single resonance.

    • The spectrum would show a total of five distinct signals for the carbon atoms of the azepane ring, assuming conformational averaging. The carbon at the 4-position, bonded to the dimethylamino group, would be the most downfield of the sp³ carbons in the ring.

Chemical Reactivity

The reactivity of N,N-dimethylazepan-4-amine is governed by the two nitrogen atoms.

  • Basicity: Both the tertiary dimethylamino group and the secondary amine in the ring are basic and will react with acids to form ammonium salts. The tertiary amine is generally more basic than the secondary amine.

  • Nucleophilicity: The lone pair of electrons on both nitrogen atoms makes them nucleophilic. The secondary amine can be readily alkylated, acylated, or undergo other reactions typical of secondary amines. The tertiary amine can also act as a nucleophile, for example, in quaternization reactions with alkyl halides.

  • Catalytic Activity: Tertiary amines are often used as catalysts in organic synthesis, for example, as bases in elimination reactions or as catalysts in acylation reactions.

G cluster_0 Key Reactivity Profile A N,N-dimethylazepan-4-amine B Protonation (Salt Formation) A->B  H⁺ C Alkylation of Secondary Amine (N-Alkylation) A->C  R-X D Acylation of Secondary Amine (Amide Formation) A->D  RCOCl E Quaternization of Tertiary Amine A->E  CH₃I

Caption: Reactivity map of N,N-dimethylazepan-4-amine.

Potential Applications in Drug Development

While no specific biological activities have been reported for N,N-dimethylazepan-4-amine, its structural motifs—the azepane core and the dimethylamino group—are present in numerous bioactive molecules and FDA-approved drugs.

  • Azepane Scaffolds: The seven-membered azepane ring is a valuable scaffold in medicinal chemistry as it provides a three-dimensional structure that can be explored for binding to biological targets. Its flexibility allows it to adopt various conformations to fit into active sites.

  • Dimethylamino Group: The dimethylamino group is a common feature in many pharmaceuticals. It can increase the basicity of a molecule, which can improve its solubility and pharmacokinetic properties. Furthermore, the nitrogen atom can participate in hydrogen bonding and other interactions with biological targets. Numerous FDA-approved drugs across various therapeutic areas, including antihistamines, antipsychotics, and analgesics, contain a dimethylamine pharmacophore.

Given these characteristics, N,N-dimethylazepan-4-amine represents a valuable building block for the synthesis of novel compound libraries for screening against a wide range of biological targets. Its two distinct amine functionalities allow for differential functionalization, enabling the creation of a diverse set of derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

A specific Safety Data Sheet (SDS) for N,N-dimethylazepan-4-amine is not widely available. Therefore, handling precautions should be based on the known hazards of analogous cyclic amines, such as N,N-Dimethylpiperidin-4-amine.

  • Potential Hazards: Similar compounds are often classified as corrosive and can cause severe skin burns and eye damage. They may also be harmful if swallowed or inhaled.

  • Recommended Precautions:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid inhalation of vapors and contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

N,N-dimethylazepan-4-amine is a structurally interesting diamine with significant potential as a building block in synthetic and medicinal chemistry. While direct experimental data is sparse, its synthesis can be confidently proposed through a robust, multi-step sequence involving protection, reductive amination, and deprotection. Its predicted physicochemical properties and reactivity profile make it a versatile scaffold for the development of new chemical entities. As with any chemical for which detailed toxicological data is not available, it should be handled with appropriate caution by trained personnel. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

  • PubChemLite. N,n-dimethylazepan-4-amine (C8H18N2). Available at: [Link]

Sources

Physical and chemical properties of N,N-dimethylazepan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of N,N-dimethylazepan-4-amine

Executive Summary

N,N-dimethylazepan-4-amine is a saturated heterocyclic compound featuring a seven-membered azepane ring and a dimethylamino substituent. As a tertiary amine, it possesses two basic nitrogen centers, making it a valuable building block in medicinal chemistry and materials science. Its structural rigidity, combined with the nucleophilic and basic nature of its amine groups, renders it an important scaffold for the synthesis of novel chemical entities. This guide provides a comprehensive overview of its core physical, chemical, and spectroscopic properties, alongside insights into its synthesis, reactivity, and applications, offering a critical resource for researchers in drug development and chemical synthesis.

Introduction: Significance in Modern Chemistry

N,N-dimethylazepan-4-amine belongs to the class of cyclic tertiary amines. The core structure consists of an azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom. The key functional group is the dimethylamino (-N(CH₃)₂) substituent at the 4-position. The presence of the dimethylamine (DMA) pharmacophore is of particular significance; DMA derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antimicrobial, antihistaminic, anticancer, and analgesic properties.[1][2] The unique chemical structure of these derivatives allows for the modulation of various biological targets, establishing them as valuable candidates for treating numerous diseases.[1][2]

The azepane scaffold provides a three-dimensional framework that is conformationally more flexible than its six-membered piperidine analog but still constrained compared to acyclic amines. This distinct stereochemical profile is crucial in drug design for optimizing ligand-receptor interactions. The tertiary amine centers are basic and are typically protonated at physiological pH, enabling ionic interactions with biological targets such as G-protein coupled receptors (GPCRs).[3]

cluster_structure Structure of N,N-dimethylazepan-4-amine mol

Caption: 2D structure of N,N-dimethylazepan-4-amine.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical reactions and biological systems. These parameters influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical in drug development.

PropertyValueSource
Molecular Formula C₈H₁₈N₂[4]
Molecular Weight 142.24 g/mol [4]
Monoisotopic Mass 142.147 Da[4]
Physical Appearance Expected to be a colorless to pale yellow liquid or low-melting solid at room temperature.(Inference)
Boiling Point Data not available.
Melting Point Data not available.
XlogP (Predicted) 0.7[4]
pKa (Predicted) The presence of two amine groups suggests two pKa values, likely in the range of 9-11 for the corresponding conjugate acids.(Inference)
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol due to the presence of amine groups capable of hydrogen bonding.(Inference)

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and confirmation of N,N-dimethylazepan-4-amine.

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum, the following signals would be characteristic:

  • N(CH₃)₂ Protons: A sharp singlet peak integrating to 6 hydrogens, typically found in the 2.2-2.4 ppm region.[5]

  • Azepane Ring Protons: A series of complex multiplets between approximately 1.5 and 3.0 ppm. The protons on the carbons alpha to the nitrogen atoms (positions 2, 7, 3, and 5) would be deshielded and appear further downfield compared to the protons at position 6.[6]

  • C4-H Proton: The proton attached to the same carbon as the dimethylamino group would appear as a multiplet, with its chemical shift influenced by the neighboring substituents.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show distinct signals for each carbon environment. Due to symmetry, fewer than 8 signals may be observed depending on the conformational dynamics of the azepane ring. The N-methyl carbons would appear as a single peak around 40-50 ppm, while the ring carbons would be spread across the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present:

  • N-H Stretch: A complete absence of signals in the 3300-3500 cm⁻¹ region confirms the tertiary nature of both amine groups.[7]

  • C-H Stretch: Strong absorptions will be present in the 2800-3000 cm⁻¹ range. A characteristic feature for N,N-dimethyl groups is a distinct, sharp symmetric stretching peak that falls just below where typical saturated C-H stretches are found, often between 2765-2825 cm⁻¹.[7]

  • C-N Stretch: Aliphatic C-N stretching absorptions are expected in the fingerprint region, typically between 1000 and 1250 cm⁻¹.[6]

Mass Spectrometry

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

  • Nitrogen Rule: The molecular ion peak ([M]⁺) will have an even mass-to-charge ratio (m/z), consistent with the presence of an even number of nitrogen atoms (two in this case).[6]

  • Fragmentation: The most common fragmentation pathway for amines is alpha-cleavage, involving the loss of an alkyl radical adjacent to the nitrogen atom. This results in the formation of a stable iminium cation. For N,N-dimethylazepan-4-amine, fragmentation would likely occur within the ring or involve the loss of a methyl group.

Chemical Properties and Reactivity

Basicity and Salt Formation

With two tertiary amine centers, N,N-dimethylazepan-4-amine acts as a Brønsted-Lowry base, readily accepting protons to form ammonium salts. It can react with one or two equivalents of acid to form mono- or di-salts, such as the hydrochloride salt. This property is crucial for its application in pharmaceuticals, as salt formation can significantly improve a compound's solubility and stability.

Nucleophilicity

The lone pair of electrons on each nitrogen atom makes the molecule a potent nucleophile. It can participate in various reactions, including:

  • Alkylation: Reaction with alkyl halides to form quaternary ammonium salts.

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides (in this case, the reaction would lead to a quaternary acylammonium salt, which may be unstable).

Stability and Storage

Like many amines, N,N-dimethylazepan-4-amine is susceptible to oxidation. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, away from light and strong oxidizing agents.[8][9] For long-term storage, refrigeration is recommended.

Synthesis Pathway

A common and efficient method for synthesizing N,N-dimethylazepan-4-amine is through the reductive amination of 4-azepanone. This well-established reaction involves condensing the ketone with dimethylamine to form an intermediate enamine or iminium ion, which is then reduced in situ to the final amine product.

start Azepan-4-one step1 Condensation (Formation of Iminium Ion) start->step1 reagent1 Dimethylamine ((CH₃)₂NH) reagent1->step1 intermediate Iminium Intermediate step1->intermediate step2 In Situ Reduction intermediate->step2 reagent2 Reducing Agent (e.g., NaBH(OAc)₃ or NaBH₃CN) reagent2->step2 product N,N-dimethylazepan-4-amine step2->product

Caption: General workflow for the synthesis via reductive amination.

A reliable protocol for a similar transformation involves treating the corresponding ketone with dimethylamine hydrochloride and a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in a protic solvent such as methanol.[10]

Applications in Research and Drug Development

The dimethylamino group is a key pharmacophore found in numerous FDA-approved drugs.[2] Consequently, N,N-dimethylazepan-4-amine serves as a highly valuable scaffold for creating novel therapeutic agents. Its potential applications include:

  • GPCR Ligands: The basic nitrogen can form a critical salt bridge with conserved aspartate residues in the binding pockets of many aminergic GPCRs.[3]

  • Ion Channel Modulators: The charged nature of the protonated form can influence interactions with ion channels.

  • Enzyme Inhibitors: The structure can be elaborated to fit into the active sites of various enzymes.

  • Catalysis: As a bidentate diamine ligand, it can be used in the synthesis of metal catalysts for asymmetric synthesis.

Safety and Handling

While a specific safety data sheet (SDS) for N,N-dimethylazepan-4-amine is not widely available, data from structurally similar aliphatic amines suggests that it should be handled with significant care.[8][11]

  • Hazards: Assumed to be corrosive, causing severe skin burns and eye damage.[12] It is likely toxic if swallowed, inhaled, or absorbed through the skin. Many volatile amines are also flammable.[11]

  • Precautions for Safe Handling:

    • Work in a well-ventilated area, preferably under a chemical fume hood.[9]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

    • Avoid inhalation of vapors and direct contact with skin and eyes.[8]

    • Keep away from heat, sparks, open flames, and other ignition sources.[11]

    • Ground all equipment to prevent static discharge.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep segregated from incompatible materials such as strong acids and oxidizing agents.[8][9]

Experimental Protocols

Protocol: ¹H NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of N,N-dimethylazepan-4-amine and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz).

  • Data Processing: Process the resulting Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative number of protons and assign the chemical shifts based on known values for similar structures.[5][6]

cluster_workflow Analytical Workflow for Structural Confirmation A Sample Weighing & Dissolution B Transfer to NMR Tube A->B C Data Acquisition (NMR Spectrometer) B->C D Data Processing (FID → Spectrum) C->D E Spectral Analysis (Peak Assignment) D->E

Caption: A typical workflow for NMR analysis.

Protocol: Conceptual pKa Determination by Titration
  • Solution Preparation: Prepare a dilute aqueous solution of N,N-dimethylazepan-4-amine of a known concentration (e.g., 0.01 M).

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

  • Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, measured increments from a burette.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Analysis: Plot the pH versus the volume of HCl added. The pKa values correspond to the pH at the half-equivalence points. Since there are two basic centers, two inflection points and two half-equivalence points are expected.

Conclusion

N,N-dimethylazepan-4-amine is a compound of significant interest due to its unique structural and chemical properties. Its azepane core provides a flexible yet defined three-dimensional scaffold, while its dual tertiary amine functionalities impart basicity and nucleophilicity. A thorough understanding of its physicochemical characteristics, spectroscopic signature, and reactivity is paramount for its effective utilization as a building block in the synthesis of complex molecules, particularly in the realm of drug discovery where the dimethylamino moiety is a well-established pharmacophore. Adherence to strict safety protocols is essential when handling this and related amine compounds.

References

Sources

N,N-dimethylazepan-4-amine structural analogues and derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Azepane Scaffold: Synthesis, Pharmacological Significance, and Drug Design Principles

Authored by a Senior Application Scientist

Executive Summary: The seven-membered nitrogen-containing heterocycle, azepane, represents a critical structural motif in modern medicinal chemistry. While specific inquiries into N,N-dimethylazepan-4-amine reveal a compound of limited public research, the broader family of azepane derivatives is a cornerstone of numerous FDA-approved therapeutics and a fertile ground for ongoing drug discovery.[1] This guide provides an in-depth exploration of the azepane core, moving from foundational synthetic strategies to nuanced discussions of structure-activity relationships and pharmacological applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work.

The Azepane Scaffold: A Privileged Structure in Medicinal Chemistry

The azepane ring, a saturated seven-membered heterocycle, offers a unique combination of structural rigidity and conformational flexibility. This three-dimensional character is highly advantageous in drug design, allowing for precise spatial orientation of substituents to optimize interactions with biological targets.[2][3] Unlike its smaller five- and six-membered counterparts (pyrrolidine and piperidine), the azepane scaffold provides access to a larger and more diverse chemical space.[4] Consequently, the azepane motif is found in a significant number of pharmaceuticals with a wide range of applications, including anticancer, antimicrobial, and anti-Alzheimer's disease agents.[1][5] More than 20 azepane-based drugs have received FDA approval, underscoring the therapeutic relevance of this heterocyclic system.[1]

Synthetic Strategies for Assembling the Azepane Core

The construction of the azepane ring is a subject of considerable interest in synthetic organic chemistry, with several established methodologies.[5] The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry of the final compound.

Key Synthetic Approaches:
  • Ring-Closing Reactions: These methods involve the cyclization of a linear precursor containing the requisite atoms to form the seven-membered ring. Ring-closing metathesis (RCM) has emerged as a powerful tool in this context.

  • Ring-Expansion Reactions: This strategy often involves the expansion of more readily available five- or six-membered cyclic precursors, such as piperidines or pyrrolidines.[5][6] The Beckmann rearrangement of cyclohexanone oximes is a classic example.

  • Multistep Sequences: Complex azepane derivatives may require multi-step synthetic sequences that combine various synthetic transformations to build the desired molecular architecture.[5]

  • Dearomative Ring Expansion: A novel and efficient approach involves the photochemical dearomative ring expansion of nitroarenes, which allows for the predictable transfer of substitution patterns from a six-membered aromatic ring to the seven-membered azepane ring.[4]

Caption: Key Synthetic Strategies for the Azepane Core.

Pharmacological Applications of Azepane Derivatives

The versatility of the azepane scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives. This section highlights key therapeutic areas where azepane-containing compounds have shown significant promise.

Anticancer Activity

Azepane derivatives have been investigated as potential anticancer agents, with some compounds demonstrating potent cytotoxic effects against various cancer cell lines.[3] For instance, certain oxazepane derivatives have shown activity against colon carcinoma cells.[3] The mechanism of action for these compounds can be diverse, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[3]

Compound ClassCell LineIC50 (µM)Reference
Oxazepane DerivativeCaCo-2 (Colon Carcinoma)24.53[3]
1,2,3-Triazole linked Tetrahydrocurcumin-AzepaneHCT-116 (Colon Carcinoma)1.09[3]
Anti-Alzheimer's Disease Activity

A significant area of research has focused on the development of azepane-based inhibitors of β-secretase (BACE1), a key enzyme in the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease.[3] Several azepane derivatives have demonstrated potent BACE1 inhibitory activity at nanomolar concentrations.

CompoundTargetIC50/Ki (nM)Reference
Azepane Derivative 1BACE115[3]
Azepane Derivative 2BACE128[3]

digraph "BACE1_Inhibition_Pathway" {
rankdir=LR;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#EA4335"];

"APP" [label="Amyloid Precursor Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "BACE1" [label="β-secretase (BACE1)", fillcolor="#FBBC05", fontcolor="#202124"]; "sAPPβ" [label="sAPPβ"]; "CTFβ" [label="C-terminal fragment β"]; "γ-secretase" [label="γ-secretase"]; "Aβ" [label="Amyloid-β Peptides", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Plaques" [label="Amyloid Plaques", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Azepane_Inhibitor" [label="Azepane-based BACE1 Inhibitor", shape=invhouse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"APP" -> "BACE1" [label="cleavage"]; "BACE1" -> "sAPPβ"; "BACE1" -> "CTFβ"; "CTFβ" -> "γ-secretase" [label="cleavage"]; "γ-secretase" -> "Aβ"; "Aβ" -> "Plaques"; "Azepane_Inhibitor" -> "BACE1" [label="inhibition", arrowhead=tee]; }

Caption: Inhibition of Amyloid-β Production by Azepane BACE1 Inhibitors.[3]

Antimicrobial and Other Activities

The azepane scaffold has also been incorporated into compounds with antimicrobial, antihistaminic, and anticonvulsant properties.[1] The structural diversity achievable with the azepane core allows for the fine-tuning of activity against a wide range of biological targets.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of azepane derivatives is crucial for rational drug design.[2] Key considerations include:

  • Substitution Pattern: The position and nature of substituents on the azepane ring can dramatically influence biological activity. For example, in a series of anti-inflammatory agents, electron-withdrawing groups on an associated aromatic ring favored activity, while electron-donating groups were beneficial for activity against H+/K+ ATPase.

  • Stereochemistry: The stereochemistry of chiral centers within the azepane ring can be critical for target engagement. Enantiomerically pure azepanes are often required for optimal pharmacological activity.

  • Conformational Constraints: The introduction of conformational constraints, such as fusing the azepane ring to other ring systems, can lock the molecule in a bioactive conformation, leading to enhanced potency and selectivity.

Experimental Protocols

Representative Synthesis: Reductive Amination for N-Alkylation

This protocol describes a general method for the synthesis of N,N-dialkylazepan-4-amines, analogous to the synthesis of N,N-dimethylpiperidin-4-amine.[7]

Objective: To synthesize N,N-dimethylazepan-4-amine from a suitable azepane precursor.

Materials:

  • 4-Aminoazepane derivative (e.g., N-Boc-4-aminoazepane)

  • Formaldehyde (37% aqueous solution)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Trifluoroacetic acid (TFA) (for Boc deprotection if necessary)

Procedure:

  • To a solution of N-Boc-4-aminoazepane (1.0 eq) in DCM, add aqueous formaldehyde (2.5 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • If Boc-protected, deprotect by dissolving the purified intermediate in DCM and adding TFA. Stir at room temperature for 2 hours, then concentrate in vacuo to yield the final product as a TFA salt.

Reductive_Amination_Workflow Start Start Reactants N-Boc-4-aminoazepane + Formaldehyde in DCM Start->Reactants Stir_1 Stir at RT for 1h Reactants->Stir_1 Add_STAB Add Sodium Triacetoxyborohydride Stir_1->Add_STAB Stir_2 Stir at RT for 12-18h Add_STAB->Stir_2 Quench Quench with NaHCO3 Stir_2->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Column Chromatography Workup->Purify Deprotect Boc Deprotection (if needed) Purify->Deprotect End End Deprotect->End

Sources

N,N-dimethylazepan-4-amine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of N,N-dimethylazepan-4-amine in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

N,N-dimethylazepan-4-amine is a cyclic tertiary amine featuring a seven-membered azepane ring, a structure of increasing interest in medicinal chemistry and synthetic applications. A thorough understanding of its solubility profile in organic solvents is critical for researchers, scientists, and drug development professionals to effectively utilize this compound in synthesis, purification, and formulation. This guide provides a comprehensive analysis of the theoretical principles governing its solubility, a predicted solubility profile based on its molecular structure, and a detailed, field-proven experimental protocol for accurate quantitative determination. We explore the causality behind its interactions with various solvent classes—from polar protic to non-polar—and provide the necessary framework for its practical application in a laboratory setting.

Introduction: The Molecular Profile of N,N-dimethylazepan-4-amine

N,N-dimethylazepan-4-amine is an aliphatic cyclic amine. Its structure is characterized by two key features that dictate its physicochemical behavior:

  • A Saturated Azepane Ring: This seven-membered hydrocarbon ring is non-polar and conformationally flexible, contributing to van der Waals interactions and giving the molecule a significant hydrophobic character.

  • A Tertiary Amine Group (-N(CH₃)₂): The nitrogen atom possesses a lone pair of electrons, making the molecule basic and capable of acting as a strong hydrogen bond acceptor.[1][2] It cannot, however, act as a hydrogen bond donor.

This duality—a polar, basic "head" and a non-polar, hydrophobic "body"—is central to its solubility characteristics. While specific, publicly available quantitative solubility data for this compound is limited, its behavior can be reliably predicted from fundamental chemical principles and by analogy to similar structures, such as N,N-dimethylpiperidin-4-amine.[3] The dimethylamine pharmacophore is a common feature in many FDA-approved drugs, making the study of such molecules highly relevant to the pharmaceutical industry.[4][5]

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. For N,N-dimethylazepan-4-amine, the following interactions are paramount:

  • Hydrogen Bonding: In polar protic solvents (e.g., methanol, ethanol), the solvent's hydroxyl group (-OH) can act as a hydrogen bond donor to the lone pair of electrons on the amine's nitrogen. This is a powerful interaction that strongly favors solubility.

  • Dipole-Dipole Interactions: In polar aprotic solvents (e.g., acetone, DMSO), which have significant dipole moments but no acidic protons, the primary interaction will be between the solvent's dipole and the dipole of the polar C-N bonds in the amine.

  • Van der Waals Forces (London Dispersion Forces): These are the dominant interactions in non-polar solvents (e.g., hexane, toluene). The large, non-polar azepane ring and methyl groups of N,N-dimethylazepan-4-amine interact favorably with these solvents through transient dipoles.

The ultimate solubility in any given solvent is a result of the energetic balance between breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

Predicted Solubility Profile of N,N-dimethylazepan-4-amine

Based on the theoretical principles outlined above, we can predict the qualitative solubility of N,N-dimethylazepan-4-amine across different classes of common organic solvents. This table serves as a practical starting point for solvent screening in experimental design.

Solvent Class Example Solvents Predicted Solubility Justification of Prediction
Polar Protic Methanol, Ethanol, IsopropanolHigh Strong hydrogen bond accepting capability of the tertiary amine with the solvent's hydroxyl groups. The solvent's alkyl chain has favorable interactions with the azepane ring.
Polar Aprotic DMSO, DMF, Acetonitrile (ACN)High to Medium Strong dipole-dipole interactions are the primary driving force. DMSO and DMF are exceptionally good solvents for a wide range of polar organic molecules.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Medium Acetone is polar aprotic, allowing for dipole-dipole interactions. However, primary amines can react with ketones, but this is less of a concern for this tertiary amine.[2][6]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Medium Ethers are weakly polar. The hydrophobic azepane ring and methyl groups contribute significantly to solubility in these less polar environments.[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh These solvents are excellent at dissolving a wide variety of organic compounds, including amines. Chloroform's weakly acidic proton can form a hydrogen bond with the amine.
Aromatic Toluene, BenzeneMedium to Low The dominant interaction is van der Waals forces between the solvent's aromatic ring and the molecule's aliphatic structure. The polar amine group is disfavored.
Non-Polar Aliphatic Hexane, Heptane, CyclohexaneLow to Insoluble While the large hydrophobic portion of the molecule is compatible, the energy required to break the dipole-dipole interactions between solute molecules is not sufficiently compensated by weak van der Waals forces with the solvent.

Experimental Protocol: Thermodynamic Solubility Determination via the Saturated Shake-Flask Method

To move from prediction to quantitative data, the industry "gold standard" is the isothermal saturation shake-flask method.[7] This protocol is designed as a self-validating system to ensure equilibrium is reached and the measurement is accurate. The principles are adapted from established guidelines such as those from the OECD for solubility testing.[8][9][10]

Rationale for Method Selection

The shake-flask method directly measures the thermodynamic equilibrium solubility, which is the most relevant and reproducible value for physicochemical characterization. It relies on allowing a suspension of the compound to reach saturation, ensuring that the measured concentration represents the true solubility limit at that temperature.

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid N,N-dimethylazepan-4-amine to a known volume of the selected organic solvent (e.g., 5-10 mL) in a sealed, inert vial (e.g., glass with a PTFE-lined cap).

    • Expert Insight: "Excess" is critical. A visible amount of undissolved solid must remain at the end of the experiment to guarantee saturation. A preliminary rough test can help estimate the required amount.[9][10]

  • Equilibration: Place the vials in an incubator shaker or on a rotator in a temperature-controlled water bath (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined time.

    • Expert Insight: Equilibrium is paramount. For new compounds, a time-course study is essential. Analyze samples at 24, 48, and 72 hours. Equilibrium is confirmed when consecutive measurements are statistically identical. Insufficient agitation or time is a common source of error.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Then, separate the saturated supernatant from the solid.

    • Trusted Technique: Centrifugation (e.g., 15 minutes at >10,000 g) is superior to filtration, as it minimizes the risk of compound adsorption onto the filter membrane or continued dissolution due to temperature fluctuations.

  • Sample Preparation & Analysis: Carefully withdraw an aliquot of the clear supernatant. Perform a precise serial dilution with an appropriate mobile phase or solvent into a calibrated volumetric flask.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography with Flame Ionization Detection (GC-FID).

    • Self-Validation: The analytical method must be validated for linearity, accuracy, and precision. A multi-point calibration curve must be prepared using standards of known concentration to ensure accurate quantification.[11]

  • Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid solute to known volume of solvent B Agitate at constant T (e.g., 24-72h) A->B C Confirm Equilibrium (Time-point analysis) B->C D Centrifuge to pellet excess solid C->D E Withdraw supernatant D->E F Perform precise dilution E->F G Analyze via validated method (e.g., HPLC) F->G H Calculate solubility from calibration curve G->H Result Quantitative Solubility Value (mg/mL or mol/L) H->Result

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing Solubility Measurements

  • Temperature: Solubility is temperature-dependent. For most solids, it increases with temperature. Therefore, precise temperature control during the experiment is essential for reproducibility.

  • Compound Purity: Impurities can significantly alter the measured solubility of a substance.[12] Using a well-characterized, high-purity sample is crucial.

  • pH (in aqueous or protic media): As a basic amine, the solubility of N,N-dimethylazepan-4-amine in protic solvents can be influenced by pH. In acidic conditions, it will form a protonated ammonium salt, which is typically much more polar and thus more soluble.

Conclusion

While a definitive, published database on the solubility of N,N-dimethylazepan-4-amine is not available, its behavior in organic solvents is highly predictable based on its structure as a cyclic tertiary amine. It is expected to exhibit high solubility in polar protic and chlorinated solvents, moderate solubility in polar aprotic and ether-like solvents, and low solubility in non-polar aliphatic hydrocarbons. For drug development professionals and researchers requiring precise quantitative data for applications such as reaction optimization, purification, or formulation, the validated shake-flask method detailed in this guide provides a robust and reliable pathway to generating this critical information.

References

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Unlocking the Therapeutic Potential of N,N-dimethylazepan-4-amine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azepane Scaffold as a Privileged Structure in Medicinal Chemistry

The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a "privileged scaffold" in modern drug discovery. Its inherent three-dimensional structure, conformational flexibility, and synthetic tractability have made it a cornerstone in the design of a wide array of therapeutic agents.[1][2] A significant number of FDA-approved drugs incorporate the azepane motif, highlighting its importance in addressing a spectrum of diseases.[2] These compounds have demonstrated a broad range of pharmacological activities, including anticancer, antimicrobial, anti-Alzheimer's, and anticonvulsant properties.[2][3] This guide focuses on a specific, yet underexplored, member of this family: N,N-dimethylazepan-4-amine. We will delve into promising research avenues for this compound, providing a scientifically grounded framework for its investigation, from synthesis to biological evaluation.

Physicochemical Properties of N,N-dimethylazepan-4-amine

A foundational understanding of the physicochemical properties of N,N-dimethylazepan-4-amine is essential for any research endeavor. The table below summarizes key computed and known properties.

PropertyValueSource
Molecular Formula C8H18N2PubChem[4]
Molecular Weight 142.24 g/mol CP Lab Safety[5]
CAS Number 933704-58-6CP Lab Safety[5]
Predicted XlogP 0.7PubChem[4]
SMILES CN(C)C1CCCNCC1PubChem[4]
InChIKey CPQNSCBDTYTUGF-UHFFFAOYSA-NPubChem[4]

Proposed Research Area 1: Exploration of Neuropharmacological Activity

Scientific Rationale:

Recent research has highlighted the potential of functionalized azepane scaffolds in the realm of neuropharmacology. Specifically, a chiral bicyclic azepane derivative has been identified as a potent inhibitor of monoamine transporters, with selectivity for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[6] This finding suggests that the azepane core can serve as a valuable template for developing agents that modulate neurotransmitter reuptake, a key mechanism in the treatment of various neuropsychiatric disorders. The presence of the N,N-dimethylamino group in our target molecule is also significant, as this moiety is found in numerous FDA-approved drugs and is known to influence pharmacological activity and properties such as basicity.[7]

We hypothesize that N,N-dimethylazepan-4-amine, by presenting a specific three-dimensional arrangement of its amine functionalities, may interact with monoamine transporters or other CNS targets like the sigma-1 receptor (σ-1R), which was also modulated by the aforementioned bicyclic azepane.[6]

Proposed Research Workflow:

A systematic approach to investigating the neuropharmacological potential of N,N-dimethylazepan-4-amine is crucial. The following workflow outlines a logical progression from computational assessment to in vitro validation.

Caption: Proposed workflow for the neuropharmacological investigation of N,N-dimethylazepan-4-amine.

Experimental Protocols:

1. In Silico Screening: Computational Docking

  • Objective: To predict the binding affinity and pose of N,N-dimethylazepan-4-amine at the active sites of human NET, DAT, serotonin transporter (SERT), and σ-1R.

  • Methodology:

    • Obtain crystal structures of the target proteins from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformer of N,N-dimethylazepan-4-amine and perform energy minimization.

    • Utilize docking software such as AutoDock to perform molecular docking simulations.[8]

    • Analyze the docking scores and binding poses to identify potential interactions with key amino acid residues in the binding sites.

2. Synthesis of N,N-dimethylazepan-4-amine

Caption: Proposed synthetic pathway for N,N-dimethylazepan-4-amine.

  • Step-by-Step Protocol:

    • To a solution of azepan-4-one in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added dimethylamine (as a solution in THF or as a hydrochloride salt with a base).

    • The mixture is stirred at room temperature for 1-2 hours to allow for iminium ion formation.

    • Sodium triacetoxyborohydride is added portion-wise, and the reaction is monitored by TLC or LC-MS until completion.

    • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

    • The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

    • The crude product is purified by column chromatography or distillation to yield N,N-dimethylazepan-4-amine.

3. In Vitro Biological Evaluation

  • Primary Screening (Binding Assays):

    • Objective: To determine the binding affinity of N,N-dimethylazepan-4-amine for NET, DAT, and SERT.

    • Methodology: Competitive radioligand binding assays using cell membranes expressing the respective human transporters and specific radioligands (e.g., [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT, and [³H]citalopram for SERT).

  • Functional Screening (Uptake Assays):

    • Objective: To assess the functional activity of the compound as an inhibitor of neurotransmitter uptake.

    • Methodology: Neurotransmitter uptake assays in cells stably expressing the human transporters, using radio-labeled neurotransmitters (e.g., [³H]norepinephrine, [³H]dopamine, [³H]serotonin).

Proposed Research Area 2: Development of Derivatives as Anticancer Agents

Scientific Rationale:

The azepane scaffold is a key component of several molecules with demonstrated anticancer activity.[1] Derivatives have been developed as potent inhibitors of crucial enzymes involved in cancer pathogenesis, such as protein tyrosine phosphatases and kinases.[1] The conformational flexibility of the azepane ring allows it to effectively probe the binding pockets of various biological targets. By functionalizing the N,N-dimethylazepan-4-amine core, it is possible to generate a library of novel compounds for anticancer screening.

Proposed Strategy for Derivative Synthesis:

The secondary amine of the azepane ring provides a convenient handle for derivatization. Standard acylation or sulfonylation reactions can be employed to introduce a diverse range of substituents, thereby exploring the structure-activity relationship (SAR).

Caption: Strategy for the synthesis of N,N-dimethylazepan-4-amine derivatives.

Conclusion

N,N-dimethylazepan-4-amine represents a promising, yet underexplored, chemical entity with significant potential for drug discovery. Based on the established pharmacological importance of the azepane scaffold and the N,N-dimethylamino group, this guide proposes two primary research avenues: the investigation of its neuropharmacological properties and its potential as a scaffold for novel anticancer agents. The provided workflows and experimental protocols offer a robust starting point for researchers to unlock the therapeutic potential of this intriguing molecule.

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The Azepane Nucleus: A Seven-Membered Scaffold of Enduring Significance in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azepane ring, a saturated seven-membered heterocycle containing a single nitrogen atom, represents a cornerstone in the edifice of medicinal chemistry. Its unique conformational flexibility, arising from the larger ring size compared to its five- and six-membered counterparts, allows for a broader exploration of chemical space, making it a privileged scaffold in the design of therapeutic agents. This guide provides a comprehensive technical overview of the discovery, history, and synthetic evolution of azepane derivatives, offering field-proven insights for professionals engaged in drug discovery and development.

A Historical Perspective: From Curio to Core Moiety

The journey of the azepane ring from a chemical curiosity to a key pharmacophore is a testament to the evolution of organic synthesis and the relentless pursuit of novel therapeutic agents. While the precise first synthesis of the parent azepane is not prominently documented as a singular breakthrough, its origins are intrinsically linked to the broader exploration of large-ring systems and the development of foundational reactions in amine and amide chemistry.

A pivotal moment in the history of large-ring synthesis was the work of Lavoslav Ružička in the 1920s. His development of the Ruzicka large-ring synthesis , involving the thermal decomposition of dicarboxylic acid salts, provided the first general method for accessing macrocyclic ketones, which could then be converted to the corresponding cyclic amines.[1][2] Although not specific to azepanes, this work laid the conceptual groundwork for the synthesis of medium and large heterocyclic rings.

The industrial production of ε-caprolactam, the lactam precursor to azepane, via the Beckmann rearrangement of cyclohexanone oxime, was a major milestone.[3][4] This reaction, discovered by Ernst Otto Beckmann in 1886, became a cornerstone of industrial chemistry and provided a readily available starting material for the large-scale synthesis of azepane through reduction.

The timeline below highlights key developments that directly or indirectly contributed to the emergence of azepane chemistry:

  • Late 19th Century: Foundational reactions for amine synthesis, such as the Hofmann rearrangement (1881) and the Gabriel synthesis (1887), were discovered.[5][6][7] These methods, while not directly yielding azepanes, provided the fundamental tools for constructing the amine functionalities that are precursors to the azepane ring.

  • 1926: Lavoslav Ružička publishes his work on the synthesis of large-ring ketones, providing a conceptual framework for accessing macrocycles.[1]

  • Mid-20th Century: The industrialization of the Beckmann rearrangement for caprolactam production makes the precursor to azepane widely available.[8]

  • Latter Half of the 20th Century to Present: The increasing recognition of the pharmacological potential of seven-membered rings leads to the development of a plethora of synthetic methodologies specifically targeting the azepane scaffold and its derivatives. This era has seen the rise of ring-expansion strategies, intramolecular cyclization techniques, and modern catalytic methods for the stereoselective synthesis of complex azepane-containing molecules.[9][10][11]

The Synthetic Arsenal: Crafting the Azepane Core

The synthesis of the azepane ring system can be broadly categorized into three main strategies: intramolecular cyclization of linear precursors, ring expansion of smaller heterocyclic systems, and multi-step sequences involving the gradual construction of the seven-membered ring. The choice of a particular strategy is often dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.

Intramolecular Cyclization: Forging the Ring from a Linear Chain

This is arguably the most versatile approach, offering a high degree of control over the final structure. The success of an intramolecular cyclization is contingent on bringing the two reactive ends of the linear precursor into close proximity, a challenge for the entropically disfavored formation of a seven-membered ring.

Key Methodologies:

  • Reductive Amination: The reaction of a dicarbonyl compound (or a keto-aldehyde) with ammonia or a primary amine, followed by reduction, is a powerful method for constructing the azepane ring. The causality behind this one-pot process lies in the initial formation of an imine or enamine, which then undergoes intramolecular cyclization and subsequent reduction to the saturated heterocycle.

    Workflow for Reductive Amination

    G Start 1,6-Dicarbonyl Compound + Amine Step1 Iminium Ion Formation Start->Step1 Condensation Step2 Intramolecular Cyclization Step1->Step2 Nucleophilic Attack Step3 Reduction Step2->Step3 e.g., NaBH3CN, H2/Pd End Azepane Derivative Step3->End

    Caption: Reductive amination workflow for azepane synthesis.

  • Intramolecular Nucleophilic Substitution: The cyclization of a linear precursor containing a terminal amine and a leaving group (e.g., a haloalkane) is a classic approach. The success of this SN2 reaction is highly dependent on high-dilution conditions to favor the intramolecular pathway over intermolecular polymerization.

  • Ring-Closing Metathesis (RCM): The advent of well-defined ruthenium catalysts has made RCM a powerful tool for the synthesis of unsaturated seven-membered rings, which can then be readily reduced to the corresponding azepanes. The choice of catalyst and substrate design is critical to achieve high efficiency and selectivity.

Ring Expansion: Building Upon a Smaller Scaffold

Ring expansion reactions offer an elegant way to access the azepane skeleton from more readily available five- or six-membered rings.

Key Methodologies:

  • Beckmann Rearrangement: As mentioned earlier, the acid-catalyzed rearrangement of cyclohexanone oxime to ε-caprolactam is the industrial cornerstone of azepane synthesis. The mechanism involves the migration of the group anti to the hydroxylamine, providing a high degree of regioselectivity.[4][12]

    Mechanism of the Beckmann Rearrangement

    G A Cyclohexanone Oxime B Protonated Oxime A->B + H+ C Nitrilium Ion Intermediate B->C - H2O (Rearrangement) D Water Adduct C->D + H2O E ε-Caprolactam (Amide form) D->E - H+ F ε-Caprolactam (Lactam form) E->F Tautomerization

    Caption: Mechanism of the acid-catalyzed Beckmann rearrangement.

  • Schmidt Reaction: The reaction of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid can lead to the insertion of a nitrogen atom into the ring, providing a direct route to lactams.

  • Tiffeneau-Demjanov Rearrangement: This reaction involves the treatment of a 1-aminomethylcycloalkanol with nitrous acid to induce a ring expansion, offering a route to larger cyclic ketones which can then be converted to azepanes.

Modern Synthetic Innovations

Recent years have witnessed the development of novel and highly efficient methods for azepane synthesis, often with a focus on stereocontrol.

  • Photochemical Dearomative Ring Expansion of Nitroarenes: A recent breakthrough involves the blue-light-mediated conversion of simple nitroarenes into complex azepanes. This modular approach transforms the six-membered aromatic ring into a seven-membered system in two steps, offering a powerful tool for accessing polysubstituted azepanes.[13][14]

  • Aza-Cope Rearrangement: This powerful sigmatropic rearrangement has been employed in the synthesis of complex alkaloids containing the azepane motif. The tandem aza-Cope/Mannich reaction, in particular, provides a stereoselective route to functionalized pyrrolidines that can be further elaborated into azepane-containing structures.[15][16][17]

Azepane Derivatives in Drug Discovery: A Scaffold of Therapeutic Versatility

The unique structural features of the azepane ring have been exploited in the development of a wide range of therapeutic agents. The conformational flexibility of the seven-membered ring allows for optimal binding to a variety of biological targets. More than 20 azepane-based drugs have been approved by the FDA for treating a range of diseases.[5]

Drug NameTherapeutic IndicationBrief History/Synthetic Note
Benazepril Antihypertensive (ACE inhibitor)Developed in the 1980s, it features a fused azepine ring.
Imipramine Antidepressant (Tricyclic)One of the first tricyclic antidepressants, discovered in the 1950s.
Carbamazepine Anticonvulsant, Mood stabilizerSynthesized in 1953, its dibenzazepine core is crucial for its activity.
Lenacapavir Antiviral (HIV capsid inhibitor)A recently approved long-acting HIV treatment, its synthesis involves a complex, stereocontrolled construction of a substituted azepane moiety.
Galantamine Alzheimer's disease (AChE inhibitor)Originally isolated from snowdrop bulbs, its total synthesis, involving the construction of an azepine ring, has been a significant challenge.[8][18]
Paliperidone AntipsychoticAn active metabolite of risperidone, it contains a piperidinyl-isoxazole moiety, but azepane-containing analogues have been explored.

Experimental Protocols: From Theory to Practice

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations relevant to azepane chemistry. These are intended as a guide and may require optimization based on the specific substrate and laboratory conditions.

Protocol 1: Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam

Causality: This protocol utilizes a strong acid to catalyze the rearrangement of the oxime. The choice of sulfuric acid is historical and effective, though modern protocols may use solid acid catalysts for easier workup and improved environmental profile. The exothermic nature of the reaction necessitates careful temperature control to prevent side reactions.

Materials:

  • Cyclohexanone oxime

  • Concentrated Sulfuric Acid (98%)

  • Sodium Hydroxide (for neutralization)

  • Organic solvent for extraction (e.g., Dichloromethane)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid (2.0 eq) to a cooled (0 °C) solution of cyclohexanone oxime (1.0 eq) in a suitable flask with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 100-120 °C for 15-30 minutes. The reaction is highly exothermic and should be monitored carefully.

  • Cool the reaction mixture in an ice bath and slowly pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution while keeping the mixture cool.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ε-caprolactam.

  • The crude product can be purified by vacuum distillation or recrystallization.

Protocol 2: Gabriel Synthesis of a Primary Amine (A Precursor for Azepane Synthesis)

Causality: The Gabriel synthesis is a robust method for preparing primary amines without the over-alkylation issues seen with direct ammonia alkylation.[5] The use of phthalimide protects the nitrogen, allowing for a single alkylation event. The subsequent hydrazinolysis is often preferred over acidic or basic hydrolysis as it proceeds under milder conditions.

Materials:

  • Potassium phthalimide

  • A suitable primary alkyl halide (e.g., 1-bromo-5-chloropentane for a precursor to a substituted azepane)

  • Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Dissolve potassium phthalimide (1.0 eq) and the primary alkyl halide (1.1 eq) in anhydrous DMF.

  • Heat the reaction mixture to 80-100 °C and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Filter the resulting precipitate (N-alkylphthalimide), wash with water, and dry.

  • Suspend the N-alkylphthalimide in ethanol and add hydrazine hydrate (1.5 eq).

  • Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

  • Cool the mixture and acidify with concentrated HCl.

  • Filter off the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify with a concentrated NaOH solution.

  • Extract the primary amine with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate to obtain the desired primary amine.

Conclusion and Future Outlook

The azepane scaffold has firmly established itself as a versatile and valuable component in the medicinal chemist's toolbox. Its rich history, coupled with the continuous development of innovative synthetic methodologies, ensures its continued relevance in the quest for novel therapeutics. The ongoing exploration of stereoselective synthetic routes will undoubtedly lead to the discovery of new azepane derivatives with enhanced potency and selectivity. As our understanding of complex biological systems deepens, the unique conformational properties of the azepane ring will continue to be exploited to design the next generation of medicines.

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  • ChemRxiv. (n.d.). Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone. [Link]

  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

  • ResearchGate. (n.d.). Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone. [Link]

  • ACS Publications. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. [Link]

  • RSC Publishing. (2023). Stereoselective two-carbon ring expansion of allylic amines via electronic control of palladium-promoted equilibria. [Link]

  • DigitalCommons@EMU. (n.d.). Synthesis of pyrrolidines and pyrrolizidines using the aza-Cope rearrangement Mannich cyclization under microwave conditions. [Link]

  • DigitalCommons@EMU. (n.d.). Synthesis of an aza-Cope rearrangement - Mannich cyclization precursor from L-proline. [Link]

  • ACS Publications. (2026). Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. [Link]

  • PMC. (2025). Design, Syntheses, and Pharmacological Evaluations of Core Ring Expanded Fetalnyl Analogues as Potential Counteracting Agents Against Fentanyl Induced Respiratory Depression. [Link]

  • PMC. (2023). Design, synthesis, and development of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. [Link]

  • PMC. (n.d.). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. [Link]

  • ResearchGate. (2025). Synthesis of a trihydroxylated azepane from D-arabinose by way of an intramolecular alkene nitrone cycloaddition. [Link]

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Methodological & Application

Synthesis of N,N-dimethylazepan-4-amine: A Detailed Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The azepane scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The incorporation of a dimethylamino group at the 4-position of the azepane ring yields N,N-dimethylazepan-4-amine, a valuable tertiary amine building block for the synthesis of novel pharmaceutical agents. Its structural features, including a flexible seven-membered ring and a basic dimethylamino moiety, make it an attractive component for modulating the physicochemical and pharmacokinetic properties of drug candidates. This application note provides a comprehensive, two-step synthetic protocol for the preparation of N,N-dimethylazepan-4-amine, commencing with the reductive amination of N-Boc-azepan-4-one, followed by the deprotection of the Boc group. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for accessing this important synthetic intermediate.

Strategic Approach: Reductive Amination and Deprotection

The synthesis of N,N-dimethylazepan-4-amine is efficiently achieved through a two-step sequence involving a reductive amination followed by a deprotection step. This strategy was chosen for its high efficiency, selectivity, and broad functional group tolerance.

Step 1: Reductive Amination. The initial step involves the reaction of a commercially available and protected ketone, N-Boc-azepan-4-one, with dimethylamine in the presence of a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is particularly well-suited for one-pot reductive aminations as it selectively reduces the in situ formed iminium ion much faster than the starting ketone, thereby minimizing the formation of alcohol byproducts.

Step 2: Boc Deprotection. The tert-butyloxycarbonyl (Boc) protecting group on the azepane nitrogen is subsequently removed under acidic conditions using trifluoroacetic acid (TFA). The Boc group is widely used in organic synthesis due to its stability in a variety of reaction conditions and its facile cleavage under mild acidic treatment.

Experimental Protocols

Part 1: Synthesis of tert-butyl 4-(dimethylamino)azepane-1-carboxylate

This procedure details the reductive amination of N-Boc-azepan-4-one with dimethylamine.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
N-Boc-azepan-4-one213.285.0 g23.4 mmol
Dimethylamine (40% solution in water)45.086.6 mL58.5 mmol
Sodium triacetoxyborohydride211.947.4 g35.1 mmol
Dichloromethane (DCM)84.93100 mL-
Acetic Acid60.051.4 mL24.4 mmol
Saturated Sodium Bicarbonate Solution-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate120.37--

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-azepan-4-one (5.0 g, 23.4 mmol) and dichloromethane (100 mL). Stir the mixture at room temperature until the solid is completely dissolved.

  • To the stirred solution, add dimethylamine (40% solution in water, 6.6 mL, 58.5 mmol) followed by acetic acid (1.4 mL, 24.4 mmol).

  • Allow the reaction mixture to stir at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (7.4 g, 35.1 mmol) portion-wise over 15 minutes. Caution: The addition may cause gas evolution.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude tert-butyl 4-(dimethylamino)azepane-1-carboxylate can be purified by column chromatography on silica gel if necessary, or used directly in the next step if of sufficient purity.

Part 2: Synthesis of N,N-dimethylazepan-4-amine

This procedure outlines the deprotection of the Boc group to yield the final product.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
tert-butyl 4-(dimethylamino)azepane-1-carboxylate242.365.0 g20.6 mmol
Dichloromethane (DCM)84.9350 mL-
Trifluoroacetic Acid (TFA)114.0215 mL195 mmol
2M Sodium Hydroxide Solution-~100 mL-
Diethyl Ether74.12150 mL-
Anhydrous Magnesium Sulfate120.37--

Step-by-Step Procedure:

  • In a 250 mL round-bottom flask, dissolve the crude tert-butyl 4-(dimethylamino)azepane-1-carboxylate (5.0 g, 20.6 mmol) in dichloromethane (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (15 mL, 195 mmol) to the stirred solution. Caution: The addition is exothermic.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in water (50 mL) and cool in an ice bath.

  • Carefully adjust the pH of the solution to >12 by the slow addition of 2M sodium hydroxide solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N,N-dimethylazepan-4-amine.

  • The final product can be further purified by distillation under reduced pressure if required.

Visualizing the Synthesis

The following diagram illustrates the two-step synthetic workflow for N,N-dimethylazepan-4-amine.

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Boc Deprotection A N-Boc-azepan-4-one D tert-butyl 4-(dimethylamino)azepane-1-carboxylate A->D DCM, Acetic Acid B Dimethylamine B->D C Sodium Triacetoxyborohydride (NaBH(OAc)3) C->D F N,N-dimethylazepan-4-amine D->F DCM E Trifluoroacetic Acid (TFA) E->F

Caption: Synthetic route to N,N-dimethylazepan-4-amine.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • N-Boc-azepan-4-one: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Dimethylamine (40% solution in water): Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • Sodium triacetoxyborohydride: Reacts with water to release flammable gases. Causes burns.

  • Trifluoroacetic Acid (TFA): Causes severe skin burns and eye damage. Harmful if inhaled.

  • Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation.

Characterization

The final product, N,N-dimethylazepan-4-amine, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Conclusion

The protocol detailed in this application note provides a robust and efficient method for the synthesis of N,N-dimethylazepan-4-amine. The use of a mild reductive amination followed by a straightforward deprotection step makes this a practical approach for laboratory-scale synthesis. This versatile building block can be utilized in a wide range of drug discovery and development programs, facilitating the exploration of novel chemical space and the optimization of lead compounds.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium triacetoxyborohydride. Retrieved from [Link]

  • Safety Data Sheet. (2022, October 25). Product name: Dimethylamine 60% Solution. Retrieved from [Link]

  • ChemistryViews. (2023, March 24). Preparation of Optically Active Azepane Scaffolds. Retrieved from [Link]

  • Loba Chemie. (2019, March 6). DIMETHYLAMINE SOLUTION FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115. Retrieved from [Link]

  • Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (2005). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society.
  • Thermo Fisher Scientific. (2015, January 16). SAFETY DATA SHEET - Sodium triacetoxyborohydride. Retrieved from [Link]

  • Carl

Application Notes and Protocols: N,N-dimethylazepan-4-amine as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethylazepan-4-amine is a tertiary amine featuring a seven-membered azepane ring. Its structure, which combines a sterically accessible nitrogen atom with the conformational flexibility of the azepane ring, makes it an effective nucleophilic catalyst and base in a variety of organic transformations. This guide provides an in-depth look at the applications of N,N-dimethylazepan-4-amine as a catalyst, offering detailed protocols and mechanistic insights to facilitate its use in research and development. Its properties are often compared to other cyclic amines, such as 4-(N,N-dimethylamino)pyridine (DMAP), a widely used nucleophilic catalyst.[1][2]

The catalytic activity of N,N-dimethylazepan-4-amine is primarily attributed to the nucleophilicity of its tertiary amine nitrogen. This allows it to activate electrophiles, such as acylating or silylating agents, rendering them more susceptible to attack by weaker nucleophiles like alcohols or other amines. The azepane scaffold can also influence the catalyst's solubility and steric environment, which can be advantageous in specific synthetic contexts.

Core Applications in Organic Synthesis

N,N-dimethylazepan-4-amine is a versatile catalyst for a range of organic reactions, most notably in acylation and silylation reactions. Its efficacy stems from its ability to act as a potent nucleophilic catalyst.

Acylation Reactions

N,N-dimethylazepan-4-amine is highly effective in promoting acylation reactions, such as the esterification of alcohols and the amidation of amines.[3] It functions as a nucleophilic catalyst, activating the acylating agent.

Mechanism of Catalytic Acylation:

The catalytic cycle for acylation reactions using N,N-dimethylazepan-4-amine is analogous to that of DMAP.[2]

  • Activation of the Acylating Agent: The lone pair of electrons on the tertiary amine nitrogen of N,N-dimethylazepan-4-amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride or acyl chloride).

  • Formation of a Reactive Intermediate: This nucleophilic attack results in the formation of a highly reactive N-acyl azepanium intermediate. This intermediate is more electrophilic than the original acylating agent.

  • Nucleophilic Attack by the Substrate: The substrate, typically an alcohol or amine, then attacks the carbonyl carbon of the activated intermediate.

  • Product Formation and Catalyst Regeneration: The tetrahedral intermediate formed collapses to yield the acylated product and regenerates the N,N-dimethylazepan-4-amine catalyst, allowing it to re-enter the catalytic cycle.

Acylation_Mechanism Catalyst N,N-dimethylazepan-4-amine Intermediate N-Acyl Azepanium Intermediate Catalyst->Intermediate + Acylating Agent AcylatingAgent Acylating Agent (e.g., Ac₂O) Substrate Substrate (e.g., R-OH) Product Acylated Product (e.g., R-OAc) Intermediate->Product + Substrate RegeneratedCatalyst N,N-dimethylazepan-4-amine Product->RegeneratedCatalyst Catalyst is Regenerated Synthesis_Workflow Start Azepan-4-one Step1 Reductive Amination (Dimethylamine, Reducing Agent) Start->Step1 Product N,N-dimethylazepan-4-amine Step1->Product

Sources

Application Notes and Protocols: N,N-dimethylazepan-4-amine as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of N,N-dimethylazepan-4-amine as a versatile ligand in coordination chemistry. While direct literature on the coordination complexes of this specific ligand is emerging, this guide synthesizes information from analogous seven-membered ring systems and N,N-dialkyl-substituted cyclic amines to provide robust, scientifically grounded protocols and insights. We will cover the synthesis of the ligand, the preparation of its metal complexes, characterization techniques, and prospective applications in catalysis and materials science.

Introduction: The Azepane Scaffold in Ligand Design

The azepane moiety, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry, often found in FDA-approved drugs targeting the central nervous system.[1][2][3] Its conformational flexibility and the ability to present substituents in distinct spatial arrangements make it an attractive building block for creating novel ligands in coordination chemistry.

N,N-dimethylazepan-4-amine combines the structural features of a cyclic amine with a pendant N,N-dimethylamino group, offering two potential coordination sites. This bidentate character, coupled with the steric profile of the azepane ring, suggests its potential to form stable chelate complexes with a variety of transition metals. The coordination chemistry of such ligands is crucial for the development of new catalysts, imaging agents, and materials with tailored electronic and steric properties.[4][5]

Synthesis of the Ligand: N,N-dimethylazepan-4-amine

A robust synthesis of the ligand is the cornerstone of its application. Based on established methodologies for the N-alkylation of cyclic amines, a plausible and efficient synthesis of N,N-dimethylazepan-4-amine can be achieved via reductive amination.[6][7][8]

Protocol 2.1: Synthesis of N,N-dimethylazepan-4-amine

This protocol outlines the synthesis starting from a commercially available azepane precursor.

Workflow Diagram:

cluster_synthesis Ligand Synthesis Workflow start Azepan-4-one reductive_amination Reductive Amination (Dimethylamine, NaBH(OAc)3) start->reductive_amination product N,N-dimethylazepan-4-amine reductive_amination->product purification Purification (Distillation/Chromatography) product->purification cluster_complexation Metal Complex Synthesis metal_precursor Metal Precursor (e.g., PdCl2(MeCN)2) reaction Reaction in Suitable Solvent metal_precursor->reaction ligand N,N-dimethylazepan-4-amine ligand->reaction complex [M(L)2]Cl2 Complex reaction->complex isolation Isolation & Purification complex->isolation

Sources

Application Notes & Protocols: The Utility of N,N-dimethylazepan-4-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The azepane scaffold is a seven-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its conformational flexibility and diverse pharmacological applications.[1][2][3] This document provides a detailed guide on the applications of a key derivative, N,N-dimethylazepan-4-amine, as a versatile building block in drug discovery. We will explore its synthesis, its incorporation into advanced therapeutic agents such as kinase inhibitors and GPCR modulators, and provide detailed, field-proven protocols to facilitate its use in research and development.

Introduction: The Azepane Scaffold as a Privileged Structure

In the landscape of drug discovery, certain molecular frameworks consistently appear in a multitude of approved drugs and clinical candidates. These are often referred to as "privileged structures." The azepane ring system is one such scaffold, valued for its unique three-dimensional architecture which allows for the exploration of chemical space not easily accessible with more common five- and six-membered rings.[2][3] Its non-planar and flexible nature enables tailored interactions with complex biological targets.[3]

N,N-dimethylazepan-4-amine, featuring a dimethylamino group at the 4-position, is a particularly valuable synthon. The tertiary amine introduces a basic center, which is critical for:

  • Salt Formation: Improving the solubility and pharmacokinetic properties of the final compound.

  • Molecular Interactions: Acting as a hydrogen bond acceptor or participating in ionic interactions with acidic residues (e.g., aspartate, glutamate) in protein binding pockets.

  • Modulation of Physicochemical Properties: Influencing the lipophilicity (LogP) and polar surface area (PSA) of a molecule.

The dimethylamino moiety itself is a common pharmacophore found in numerous FDA-approved drugs, where it contributes to a wide range of pharmacological activities.[4][5] The combination of the flexible azepane core and the functional dimethylamine group makes N,N-dimethylazepan-4-amine a powerful tool for developing novel therapeutics.

Synthesis of the N,N-dimethylazepan-4-amine Scaffold

The most direct and widely adopted method for synthesizing N,N-dimethylazepan-4-amine is through the reductive amination of an appropriate N-protected azepan-4-one. This two-step process is efficient and scalable.

Protocol 1: Synthesis of N,N-dimethylazepan-4-amine

Rationale: This protocol employs a standard reductive amination procedure. The starting material, N-Boc-azepan-4-one, protects the azepane nitrogen, preventing side reactions. Sodium triacetoxyborohydride is chosen as the reducing agent because it is milder and more selective for iminium ions than other hydrides like sodium borohydride, minimizing the reduction of the ketone starting material. The final deprotection step with a strong acid efficiently removes the Boc group.

Step 1: Reductive Amination

  • To a solution of N-Boc-azepan-4-one (1.0 eq) in 1,2-dichloroethane (DCE, ~0.2 M), add dimethylamine (2.0 M solution in THF, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine/iminium ion intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Caution: The reaction may be exothermic.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting ketone.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (DCM, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-Boc-N,N-dimethylazepan-4-amine.

Step 2: Boc Deprotection

  • Dissolve the crude product from the previous step in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) or in a 4 M HCl solution in dioxane.

  • Stir the solution at room temperature for 2-4 hours. Monitor the reaction for the consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

  • Re-dissolve the residue in a minimal amount of water and basify to pH > 12 with 2 M NaOH.

  • Extract the product into DCM or ethyl acetate (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to afford N,N-dimethylazepan-4-amine, which can be further purified by distillation if necessary.

Application in Kinase Inhibitor Design

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases.[6] The N,N-dimethylazepan-4-amine scaffold can be strategically incorporated into kinase inhibitors to enhance potency and improve drug-like properties. The dimethylamino group often serves as a key interaction point with the hinge region of the kinase ATP-binding site or as a solubilizing element to improve pharmacokinetics.

Case Study: A Hypothetical Aurora Kinase Inhibitor

Aurora kinases are critical for cell cycle progression, and their inhibition is a validated anti-cancer strategy.[7] Here, we propose a hypothetical inhibitor, AZA-101 , which incorporates the N,N-dimethylazepan-4-amine moiety.

Table 1: Biological Activity of AZA-101

Target KinaseIC₅₀ (nM)
Aurora A15
Aurora B25
VEGFR2350
PDGFRβ>1000

This data is representative and for illustrative purposes.

Protocol 2: Synthesis of AZA-101

Rationale: This synthesis utilizes a standard Suzuki cross-coupling reaction to form the core bi-aryl structure, a common motif in kinase inhibitors. The N,N-dimethylazepan-4-amine is then introduced via a nucleophilic aromatic substitution (SNAᵣ) reaction. The choice of a palladium catalyst and a suitable base is critical for the efficiency of the Suzuki coupling. The subsequent SNAᵣ reaction is typically performed at elevated temperatures to overcome the activation energy barrier.

  • Suzuki Coupling: Combine 2,4-dichloro-5-methylpyrimidine (1.0 eq), (4-methoxyphenyl)boronic acid (1.1 eq), and sodium carbonate (2.0 eq) in a mixture of 1,4-dioxane and water (4:1).

  • Degas the mixture with argon for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction at 90 °C for 6 hours under an argon atmosphere.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to obtain 2-chloro-4-(4-methoxyphenyl)-5-methylpyrimidine.

  • SNAᵣ Reaction: To a solution of the product from the previous step (1.0 eq) in dimethyl sulfoxide (DMSO), add N,N-dimethylazepan-4-amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Heat the reaction mixture to 120 °C for 16 hours.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by reverse-phase HPLC to yield AZA-101 .

Kinase_Inhibition cluster_0 Kinase Signaling Cascade Signal Signal Receptor Receptor Signal->Receptor Activates Kinase_A Upstream Kinase Receptor->Kinase_A Activates Kinase_B Target Kinase (e.g., Aurora) Kinase_A->Kinase_B Phosphorylates Substrate Substrate Kinase_B->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cellular_Response Leads to AZA_101 AZA-101 (Inhibitor) AZA_101->Kinase_B Competitively Inhibits ATP ATP ATP->Kinase_B Binds to ATP Pocket

Caption: AZA-101 competitively inhibits the target kinase, preventing substrate phosphorylation.

Application in GPCR Modulator Design

G-protein coupled receptors (GPCRs) represent the largest family of drug targets, involved in nearly every physiological process.[8] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer opportunities for greater selectivity and a more nuanced pharmacological response compared to traditional agonists or antagonists.[9][10][11] The N,N-dimethylazepan-4-amine scaffold can serve as a core element in designing such modulators.

Case Study: A Hypothetical M₁ Muscarinic Receptor Positive Allosteric Modulator (PAM)

The M₁ muscarinic acetylcholine receptor is a key target for treating cognitive deficits in Alzheimer's disease and schizophrenia. Positive Allosteric Modulators (PAMs) enhance the receptor's response to the endogenous ligand, acetylcholine, offering a promising therapeutic strategy. We propose AZA-202 , a hypothetical M₁ PAM.

Table 2: Pharmacological Profile of AZA-202

AssayValue
M₁ Receptor EC₅₀ (PAM activity, in presence of ACh)85 nM
Fold Shift (ACh DRC)5.5
M₂/M₃/M₄/M₅ Receptor ActivityNo significant activity

This data is representative and for illustrative purposes.

Protocol 3: Synthesis of AZA-202

Rationale: This protocol features an amide bond formation, a cornerstone of medicinal chemistry synthesis, followed by a Buchwald-Hartwig amination. The amide coupling is facilitated by HATU, a common and efficient peptide coupling reagent. The subsequent Buchwald-Hartwig reaction is a powerful method for forming C-N bonds, using a palladium catalyst and a specialized ligand (Xantphos) to couple the azepane nitrogen to the aromatic ring.

  • Amide Coupling: Dissolve 4-bromobenzoic acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 10 minutes.

  • Add 2-aminothiazole (1.0 eq) and stir the reaction at room temperature for 12 hours.

  • Pour the reaction mixture into water and collect the resulting precipitate by filtration. Wash with water and dry to obtain N-(thiazol-2-yl)-4-bromobenzamide.

  • Buchwald-Hartwig Amination: In a microwave vial, combine the N-(thiazol-2-yl)-4-bromobenzamide (1.0 eq), N,N-dimethylazepan-4-amine (1.3 eq), sodium tert-butoxide (1.5 eq), and Xantphos (0.1 eq).

  • Add toluene and degas with argon for 10 minutes.

  • Add Pd₂(dba)₃ (0.05 eq). Seal the vial and heat in a microwave reactor at 110 °C for 1 hour.

  • Cool the mixture, dilute with ethyl acetate, and filter through celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield AZA-202 .

GPCR_Signaling cluster_membrane Cell Membrane GPCR M1 Receptor G_Protein Gq Protein GPCR->G_Protein Activates ACh Acetylcholine (Endogenous Ligand) ACh->GPCR Binds Orthosteric Site AZA_202 AZA-202 (PAM) AZA_202->GPCR Binds Allosteric Site AZA_202->G_Protein Potentiates Activation PLC Phospholipase C G_Protein->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Cell_Signal Cellular Signaling (e.g., Neuronal Firing) IP3_DAG->Cell_Signal Initiates

Caption: AZA-202 binds to an allosteric site on the M1 receptor, enhancing its signaling.

General Drug Discovery Workflow

The integration of the N,N-dimethylazepan-4-amine scaffold into a drug discovery program follows a logical progression from initial design to lead optimization.

Drug_Discovery_Workflow Start Scaffold_Selection Scaffold Selection: Choose N,N-dimethylazepan-4-amine for desired 3D shape and basicity Start->Scaffold_Selection Library_Synthesis Library Synthesis: Couple scaffold to various cores (e.g., pyrimidines, benzamides) Scaffold_Selection->Library_Synthesis HTS High-Throughput Screening (HTS): Assay library against biological target (e.g., Kinase, GPCR) Library_Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_ID->Library_Synthesis Inactive, redesign SAR Structure-Activity Relationship (SAR): Synthesize analogs to probe key interactions Hit_ID->SAR Active compounds SAR->Library_Synthesis Iterate design Lead_Opt Lead Optimization: Fine-tune ADME properties (solubility, metabolism, permeability) SAR->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical Optimized properties End Preclinical->End

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The Strategic Utility of N,N-dimethylazepan-4-amine as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azepane Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the azepane ring system stands out as a privileged scaffold. Its inherent three-dimensional structure, conformational flexibility, and ability to present substituents in diverse spatial orientations make it an attractive core for the design of novel therapeutics. This application note delves into the synthesis and utility of a key derivative, N,N-dimethylazepan-4-amine , as a strategic building block for the rapid construction of complex pharmaceutical intermediates. We will provide detailed, field-tested protocols for its synthesis via reductive amination and explore its potential in the synthesis of analogues for high-value targets, such as orexin receptor antagonists. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of N,N-dimethylazepan-4-amine is paramount for its effective and safe handling in a laboratory setting.

Table 1: Physicochemical Properties of N,N-dimethylazepan-4-amine

PropertyValueSource
CAS Number 933704-58-6[1][2][3][4][5]
Molecular Formula C₈H₁₈N₂[4]
Molecular Weight 142.24 g/mol [4]
Appearance Colorless to pale yellow liquid (predicted)General knowledge
Boiling Point Not explicitly available, estimated to be in the range of 180-210 °CGeneral knowledge
Solubility Miscible with water and common organic solventsGeneral knowledge
Purity Typically >95%[4]

Safety and Handling: N,N-dimethylazepan-4-amine is a tertiary amine and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of N,N-dimethylazepan-4-amine: A Detailed Protocol via Reductive Amination

The most direct and efficient method for the synthesis of N,N-dimethylazepan-4-amine is the reductive amination of azepan-4-one. This reaction proceeds through the in-situ formation of an enamine or iminium ion intermediate, which is then reduced to the corresponding tertiary amine.[6][7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mildness, selectivity for iminium ions over ketones, and operational simplicity.[8][9][10]

Causality Behind Experimental Choices:
  • Choice of Reducing Agent: Sodium triacetoxyborohydride is chosen over harsher reducing agents like sodium borohydride (NaBH₄) because it is less likely to reduce the starting ketone before imine formation is complete.[8] Its moisture sensitivity is manageable under standard laboratory conditions.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants and intermediates.[10]

  • Amine Source: Using dimethylamine hydrochloride requires the addition of a mild base, such as triethylamine (TEA) or sodium acetate, to liberate the free dimethylamine in situ for the reaction.[11]

Experimental Workflow for N,N-dimethylazepan-4-amine Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve azepan-4-one and dimethylamine hydrochloride in DCM B Add triethylamine A->B Liberates free amine C Stir at room temperature B->C Allow for pre-formation of iminium ion D Add Sodium Triacetoxyborohydride portion-wise C->D Initiates reduction E Monitor reaction by TLC/LC-MS D->E Ensure completion F Quench with aq. NaHCO₃ E->F Neutralize acid G Extract with DCM F->G H Dry organic layer (Na₂SO₄) G->H I Concentrate in vacuo H->I J Purify by column chromatography I->J G cluster_target Target Analogue (Structure A) cluster_intermediate Key Intermediates Target [Image of a Suvorexant analogue with an N,N-dimethylazepan-4-yl moiety] Amide [Image of the triazole-benzoic acid component] Target->Amide Amide bond formation Amine N,N-dimethylazepan-4-amine Target->Amine

Sources

Application Notes & Protocols for the Comprehensive Characterization of N,N-dimethylazepan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the essential analytical methodologies for the structural elucidation, purity assessment, and quantification of N,N-dimethylazepan-4-amine. As a cyclic tertiary amine, this compound represents a class of molecules frequently encountered in pharmaceutical development as intermediates or final active ingredients. Ensuring its identity and purity is paramount for regulatory compliance and the safety and efficacy of the final drug product.[1][2] This guide moves beyond mere procedural lists, delving into the causality behind methodological choices to equip researchers with a robust analytical framework. We will cover orthogonal chromatographic and spectroscopic techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy.

Introduction and Physicochemical Profile

N,N-dimethylazepan-4-amine is a saturated heterocyclic compound containing a seven-membered azepane ring and a tertiary amine functional group. The analytical characterization of such amines is critical but can present challenges, including poor UV absorbance and potential for chromatographic peak tailing.[3] This guide outlines a multi-faceted analytical strategy to overcome these challenges, ensuring a comprehensive and reliable characterization.

Molecular Structure:

Caption: Chemical structure of N,N-dimethylazepan-4-amine.

Table 1: Physicochemical Properties of N,N-dimethylazepan-4-amine

Property Value Source
Molecular Formula C₈H₁₈N₂ [4]
Molecular Weight 142.24 g/mol [4]
Monoisotopic Mass 142.147 Da [4]
Predicted XlogP 0.7 [4]

| Predicted [M+H]⁺ m/z | 143.154 | [4] |

Orthogonal Analytical Strategy

A cornerstone of trustworthy analytical science is the use of orthogonal methods—techniques that measure the same analyte based on different chemical or physical principles. This approach ensures that impurities are not missed and provides a higher degree of confidence in the final purity and identity assessment.

Caption: Orthogonal approach for comprehensive characterization.

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are essential for separating the main compound from any potential impurities, including starting materials, by-products, or degradation products.[2][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile compounds. For amines, the primary challenge is their basicity, which can lead to interactions with acidic sites on standard silica-based columns, causing poor peak shape (tailing). Therefore, the choice of a column specifically deactivated for amine analysis is critical for achieving symmetric peaks and reliable quantification.[6] Electron Ionization (EI) is the preferred ionization method as it creates reproducible fragmentation patterns that can be compared against spectral libraries for confident identification.

Protocol: GC-MS for Identity and Volatile Impurities

  • Sample Preparation: Accurately weigh approximately 10 mg of N,N-dimethylazepan-4-amine and dissolve it in 10 mL of methanol or dichloromethane to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • Data Analysis:

    • Confirm the identity of the main peak by its retention time and mass spectrum.

    • According to the "Nitrogen Rule," a molecule with an even number of nitrogen atoms (like N,N-dimethylazepan-4-amine) will have an even nominal molecular weight.[7][8] The molecular ion (M⁺•) peak should be observed at m/z 142.

    • The primary fragmentation pathway for cyclic amines is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which results in a resonance-stabilized cation.[7][8] Expect a prominent fragment from the loss of an ethyl group from the ring, leading to a significant ion. Another characteristic fragmentation involves the dimethylamino group.

Table 2: Recommended GC-MS Parameters

Parameter Setting Rationale
GC System
Column Rtx-5 Amine (30 m x 0.25 mm, 0.5 µm) or equivalent Inert column designed to minimize peak tailing for basic compounds.[9]
Inlet Temperature 250 °C Ensures rapid volatilization without thermal degradation.
Carrier Gas Helium, constant flow at 1.2 mL/min Provides good chromatographic efficiency.
Injection Volume 1 µL, Split ratio 20:1 Prevents column overloading and ensures sharp peaks.
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min Allows separation of volatile solvents from the analyte and higher boiling impurities.
MS System
Ionization Mode Electron Ionization (EI) at 70 eV Standard energy for reproducible fragmentation and library matching.[10]
Source Temp. 230 °C Standard operating temperature.
Mass Range 40 - 400 amu Covers the expected mass of the parent ion and key fragments.

| Solvent Delay | 3 min | Prevents the solvent peak from saturating the detector. |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Expertise & Experience: HPLC is the definitive technique for purity assessment in the pharmaceutical industry.[11] N,N-dimethylazepan-4-amine lacks a strong UV chromophore, making detection by standard UV-Vis detectors challenging. Coupling HPLC with a mass spectrometer (LC-MS) overcomes this limitation, providing both high sensitivity and specificity.[2] Reversed-phase chromatography on a C18 column is a robust starting point. Electrospray Ionization (ESI) in positive mode is ideal, as the amine groups are readily protonated to form [M+H]⁺ ions.

Protocol: HPLC-MS for Purity and Non-Volatile Impurities

  • Sample Preparation: Prepare a stock solution of N,N-dimethylazepan-4-amine at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B. Dilute to a working concentration of approximately 10 µg/mL.

  • Instrumentation: A High-Performance Liquid Chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer with an ESI source.

  • Data Analysis:

    • Integrate the chromatogram to determine the area percent of the main peak, which corresponds to the purity of the sample.

    • The mass spectrometer, operating in Scan or Selected Ion Monitoring (SIM) mode, should confirm the identity of the main peak by detecting the protonated molecular ion [M+H]⁺ at m/z 143.15.

    • Any other peaks in the chromatogram represent potential impurities, which can be tentatively identified by their mass-to-charge ratios.

Table 3: Recommended HPLC-MS Parameters

Parameter Setting Rationale
HPLC System
Column C18, 2.1 x 100 mm, 1.8 µm Provides high-resolution separation for a wide range of polarities.
Mobile Phase A 0.1% Formic Acid in Water Acidic modifier improves peak shape and promotes ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Standard organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 10 min; hold 2 min; return to 5% B A broad gradient to elute impurities with a wide range of polarities.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40 °C Improves peak shape and reduces viscosity.
Injection Volume 2 µL
MS System
Ionization Mode Electrospray Ionization (ESI), Positive Amines are highly basic and readily form positive ions.
Capillary Voltage 3.5 kV
Gas Temp. 300 °C
Gas Flow 8 L/min
Mass Range 50 - 500 amu (Scan Mode)

| Monitored Ion | m/z 143.15 (SIM Mode) | For targeted quantification and enhanced sensitivity. |

Spectroscopic Methods for Structural Confirmation

While chromatography coupled with MS provides strong evidence for identity, spectroscopic methods like NMR and FTIR are required for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for de novo structure elucidation. It provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom in the molecule, allowing for the complete assembly of the molecular skeleton.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of N,N-dimethylazepan-4-amine in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for full assignment.

  • Expected Spectra Interpretation:

    • ¹H NMR: The spectrum will show a singlet corresponding to the six equivalent protons of the two N-methyl groups. The protons on the azepane ring will appear as a series of complex, overlapping multiplets due to their diastereotopic nature and spin-spin coupling. The proton at C4 (attached to the dimethylamino group) will also be a multiplet.

    • ¹³C NMR: The spectrum will show distinct signals for the N-methyl carbons and for each unique carbon in the azepane ring. The symmetry of the molecule will dictate the exact number of signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For N,N-dimethylazepan-4-amine, it serves as a quick identity check and can confirm the absence of certain impurities (e.g., a secondary amine would show an N-H stretch).

Protocol: FTIR Analysis

  • Sample Preparation: Place a drop of the neat liquid sample (if applicable) between two salt (NaCl or KBr) plates. If the sample is a solid, prepare a KBr pellet.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: Scan the sample typically from 4000 to 400 cm⁻¹.

  • Expected Spectrum Interpretation: The spectrum is characterized by the presence of specific absorption bands and the absence of others.

Table 4: Key FTIR Absorption Bands for N,N-dimethylazepan-4-amine

Wavenumber (cm⁻¹) Vibration Type Significance
~2950 - 2800 C-H Stretch (aliphatic) Confirms the presence of the alkane backbone.[12]
~2800 - 2700 C-H Stretch (tertiary amine) Bohlmann bands, characteristic of tertiary amines.
~1465 C-H Bend (methylene) Confirms the presence of CH₂ groups in the ring.
~1250 - 1020 C-N Stretch Characteristic of aliphatic amines.[12]

| Absence ~3500-3300 | No N-H Stretch | Confirms the compound is a tertiary amine, not a primary or secondary amine.[12] |

Method Validation Framework

Every analytical method used for quality control must be validated to ensure it is suitable for its intended purpose.[13][14] Validation demonstrates that the method is reliable, reproducible, and accurate. The core parameters are defined by international guidelines such as ICH Q2(R1).

Caption: Workflow for analytical method validation.

Table 5: Key Method Validation Parameters

Parameter Purpose
Specificity To ensure the method can assess the analyte unequivocally in the presence of components which may be expected to be present (impurities, degradants).
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte within a given range.
Accuracy The closeness of agreement between the value which is accepted as a conventional true value and the value found.
Precision The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |

References

  • ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works.
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  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Isoamyl-n-propyl-amine Quantification.
  • National Center for Biotechnology Information. (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products.
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Application Note & Protocol: Quantitative Analysis of N,N-dimethylazepan-4-amine by LC-MS and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the quantitative analysis of N,N-dimethylazepan-4-amine, a tertiary amine of interest in pharmaceutical development and chemical synthesis. Recognizing the analytical challenges posed by polar, basic compounds, we present detailed protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The document elucidates the rationale behind methodological choices, offering insights into sample preparation, chromatographic separation, mass spectrometric detection, and method validation. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reliable analytical methods for this class of compounds.

Introduction: The Analytical Challenge of Tertiary Amines

N,N-dimethylazepan-4-amine is a cyclic tertiary amine. The analysis of such compounds presents a unique set of challenges. Their polar and basic nature can lead to poor chromatographic peak shape, low retention on traditional reversed-phase columns, and unpredictable interactions with the analytical hardware.[1] This application note provides a comparative analysis of two powerful techniques, LC-MS and GC-MS, for the accurate quantification of N,N-dimethylazepan-4-amine, and offers detailed protocols to overcome these analytical hurdles.

LC-MS is often the preferred method for polar and thermally labile compounds, offering high sensitivity and selectivity without the need for derivatization.[2][3] In contrast, GC-MS provides excellent separation efficiency for volatile compounds.[4][5] However, the low volatility and high polarity of amines often necessitate a derivatization step to improve their chromatographic behavior.[6][7] The choice between these techniques will depend on the specific requirements of the analysis, including matrix complexity, required sensitivity, and available instrumentation.

LC-MS Method for N,N-dimethylazepan-4-amine Analysis

The high polarity of N,N-dimethylazepan-4-amine makes its retention on conventional C18 columns challenging. To overcome this, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach is recommended. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is effective for retaining and separating polar compounds.

Rationale for Method Development
  • Chromatography: A HILIC column is chosen to enhance the retention of the polar N,N-dimethylazepan-4-amine. An alternative approach for mixed-mode chromatography combining reversed-phase and ion-exchange mechanisms could also be considered to improve retention.

  • Mobile Phase: The mobile phase consists of a high percentage of acetonitrile with a small amount of aqueous buffer containing a volatile salt like ammonium formate and an acid such as formic acid. The organic solvent facilitates HILIC retention, while the buffer components improve peak shape and ionization efficiency in the mass spectrometer.[8] Adjusting the pH of the mobile phase is a critical parameter for optimizing the retention of basic compounds.[8]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is selected due to the basic nature of the tertiary amine, which is readily protonated to form [M+H]+ ions.[3] A triple quadrupole mass spectrometer is employed for its high sensitivity and selectivity in quantitative analysis using Multiple Reaction Monitoring (MRM).

Experimental Workflow: LC-MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution with Acetonitrile Sample->Dilution Filtering Filtering (0.22 µm) Dilution->Filtering HPLC HILIC HPLC Separation Filtering->HPLC ESI Electrospray Ionization (+) HPLC->ESI MS Triple Quadrupole MS (MRM) ESI->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: LC-MS analysis workflow for N,N-dimethylazepan-4-amine.

Detailed LC-MS Protocol

2.3.1. Materials and Reagents

  • N,N-dimethylazepan-4-amine reference standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

2.3.2. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve N,N-dimethylazepan-4-amine in acetonitrile.

  • Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution with acetonitrile.

  • Sample Preparation: Dilute the sample matrix with acetonitrile to a suitable concentration. For complex matrices, a solid-phase extraction (SPE) may be necessary.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

2.3.3. LC-MS Parameters

ParameterRecommended Setting
LC System Agilent 1290 Infinity II or equivalent
Column Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm or equivalent
Mobile Phase A 10 mM Ammonium formate + 0.1% Formic acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic acid
Gradient 95% B to 50% B over 5 min, then re-equilibrate for 3 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
MS System Agilent 6470 Triple Quadrupole LC/MS or equivalent
Ionization Mode ESI Positive
Capillary Voltage 3500 V
Gas Temperature 300 °C
Gas Flow 8 L/min
Nebulizer 45 psi
MRM Transitions To be determined by infusion of the standard. Precursor ion will be the [M+H]+ of N,N-dimethylazepan-4-amine. Product ions will be determined experimentally.

GC-MS Method for N,N-dimethylazepan-4-amine Analysis

Direct GC-MS analysis of tertiary amines can be problematic due to their polarity, which can cause peak tailing and poor sensitivity.[9][10] Derivatization is often employed to convert the amine into a more volatile and less polar compound, improving its chromatographic performance.[6]

Rationale for Method Development
  • Derivatization: Acylation with a reagent like propyl chloroformate is a suitable derivatization strategy for tertiary amines. This reaction is rapid and produces a stable derivative with improved volatility and chromatographic properties.[6]

  • Chromatography: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, provides good separation for a wide range of derivatized compounds.

  • Mass Spectrometry: Electron Ionization (EI) is a standard ionization technique in GC-MS that produces reproducible fragmentation patterns, allowing for compound identification and quantification.[11][12]

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample in Aqueous Buffer Deriv Add Propyl Chloroformate Sample->Deriv Extract Liquid-Liquid Extraction Deriv->Extract GC Capillary GC Separation Extract->GC EI Electron Ionization GC->EI MS Quadrupole MS (SIM) EI->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: GC-MS analysis workflow for N,N-dimethylazepan-4-amine.

Detailed GC-MS Protocol

3.3.1. Materials and Reagents

  • N,N-dimethylazepan-4-amine reference standard

  • Propyl chloroformate

  • Pyridine

  • Hexane (GC grade)

  • Sodium bicarbonate solution (5%)

3.3.2. Derivatization and Sample Preparation

  • Standard/Sample Solution: Prepare an aqueous solution of the standard or sample, buffered to a basic pH with a small amount of pyridine.

  • Derivatization: To 1 mL of the aqueous solution, add 100 µL of propyl chloroformate. Vortex vigorously for 1 minute.

  • Extraction: Add 1 mL of hexane and vortex for 1 minute to extract the derivatized amine.

  • Phase Separation: Centrifuge to separate the layers.

  • Washing: Transfer the upper organic layer to a new vial and wash with 1 mL of 5% sodium bicarbonate solution to remove excess reagent.

  • Transfer the organic layer to an autosampler vial for GC-MS analysis.

3.3.3. GC-MS Parameters

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
Column Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent
Inlet Split/Splitless, 250 °C
Injection Mode Splitless
Carrier Gas Helium, 1.2 mL/min
Oven Program 80 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI), 70 eV
Source Temperature 230 °C
Quad Temperature 150 °C
Acquisition Mode Selected Ion Monitoring (SIM). Ions to be determined from the mass spectrum of the derivatized standard.

Method Validation

Both the LC-MS and GC-MS methods should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose.[13][14][15]

Validation Parameters

The following parameters should be assessed:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components. This can be demonstrated by analyzing blank matrix samples and spiked samples.[14]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve.[16]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[13]

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by analyzing samples with known concentrations and is expressed as percent recovery.[16]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[16]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[14]

Acceptance Criteria
ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 80-120% (may vary based on concentration)
Precision (%RSD) ≤ 15% (≤ 20% at LOQ)
LOQ Signal-to-noise ratio ≥ 10

Conclusion

This application note provides detailed and scientifically grounded protocols for the analysis of N,N-dimethylazepan-4-amine by both LC-MS and GC-MS. The choice of the optimal method will depend on the specific analytical needs. The LC-MS method using HILIC is advantageous for its simplicity, as it does not require derivatization. The GC-MS method, although requiring a derivatization step, can provide excellent chromatographic resolution. Both methods, when properly validated, are capable of providing accurate and reliable quantitative data for N,N-dimethylazepan-4-amine in various sample matrices, supporting research and development in the pharmaceutical and chemical industries.

References

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Sources

Application Notes and Protocols for N,N-dimethylazepan-4-amine in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential applications of N,N-dimethylazepan-4-amine as a versatile reagent in the synthesis of novel heterocyclic compounds. The azepane scaffold is a privileged structure in medicinal chemistry, frequently found in pharmacologically active agents.[1][2] The presence of both a secondary amine (in its precursor) and a tertiary amine within the N,N-dimethylazepan-4-amine structure offers multiple avenues for its use as a flexible building block, a catalyst, or a specialized base. While direct literature on this specific molecule is not extensive, this document provides proposed methodologies and protocols based on established principles of organic synthesis and the known reactivity of analogous cyclic amines.

Introduction: The Azepane Scaffold and the Potential of N,N-dimethylazepan-4-amine

The seven-membered azepane ring is a key structural motif in numerous natural products and synthetic drugs, valued for its conformational flexibility which can be crucial for biological activity.[2] Compounds incorporating the azepane ring have demonstrated a wide range of therapeutic effects, including anticancer, antimicrobial, and anticonvulsant properties.[1] Consequently, the development of new synthetic routes to functionalized azepanes is of significant interest to the drug discovery community.[3]

N,N-dimethylazepan-4-amine presents a unique combination of functional groups: a tertiary amine at the 4-position and a secondary amine at the 1-position (which can be protected or functionalized). The tertiary dimethylamino group can influence the molecule's physicochemical properties, such as basicity and lipophilicity, and can also act as a catalytic center.[4][5] This dual functionality makes it a potentially valuable, yet under-explored, tool for constructing complex heterocyclic systems.

This guide will outline plausible synthetic strategies employing N,N-dimethylazepan-4-amine, categorized by its primary role in the reaction: as a structural building block and as a base or catalyst.

Proposed Synthesis of N,N-dimethylazepan-4-amine

To be utilized in synthesis, a reliable route to N,N-dimethylazepan-4-amine is necessary. A common and efficient method for the synthesis of such amines is reductive amination. A plausible two-step synthesis starting from a protected azepan-4-one is outlined below.

Protocol 2.1: Synthesis of N-Boc-N,N-dimethylazepan-4-amine

This protocol describes the reductive amination of N-Boc-azepan-4-one with dimethylamine.

Materials:

  • N-Boc-azepan-4-one

  • Dimethylamine (2.0 M solution in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-azepan-4-one (1.0 eq) in 1,2-dichloroethane, add dimethylamine solution (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-Boc protected intermediate.

Protocol 2.2: Deprotection to Yield N,N-dimethylazepan-4-amine

Materials:

  • N-Boc-N,N-dimethylazepan-4-amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

Procedure:

  • Dissolve the purified product from Protocol 2.1 in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the removal of the Boc protecting group by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Dissolve the residue in water and basify to pH > 10 with a strong base (e.g., NaOH solution).

  • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volumes).

  • Dry the combined organic extracts and concentrate to yield the final product, N,N-dimethylazepan-4-amine.

Application as a Versatile Building Block

The bifunctional nature of N,N-dimethylazepan-4-amine (or its precursor, 4-aminoazepane) allows it to be incorporated into larger heterocyclic frameworks. The secondary amine of the azepane ring can act as a nucleophile to form a new ring system.

Hypothetical Protocol 3.1: Synthesis of a Fused Pyrazino-azepane System

This protocol outlines a potential synthesis of a tricyclic system where the azepane ring is fused to a pyrazine ring. This is a common motif in pharmacologically active compounds.

Materials:

  • N,N-dimethylazepan-4-amine

  • 2,3-Dichloropyrazine

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve N,N-dimethylazepan-4-amine (1.0 eq) and 2,3-dichloropyrazine (1.1 eq) in DMF.

  • Add DIPEA (2.0 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 24 hours, monitoring by LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the fused pyrazino-azepane derivative.

G cluster_synthesis Synthesis of Fused Pyrazino-azepane Azepane N,N-dimethylazepan-4-amine Intermediate SNAr Adduct Azepane->Intermediate DIPEA, DMF Dichloropyrazine 2,3-Dichloropyrazine Dichloropyrazine->Intermediate Product Fused Pyrazino-azepane Intermediate->Product Intramolecular Cyclization

Caption: Proposed synthesis of a fused pyrazino-azepane.

Application as a Catalyst or Base

The tertiary amine of N,N-dimethylazepan-4-amine can function as a catalyst, analogous to other tertiary amines like 4-dimethylaminopyridine (DMAP).[6] Its steric bulk and basicity, influenced by the azepane ring, could offer unique reactivity and selectivity profiles.

Hypothetical Protocol 4.1: Catalysis of an Acylation Reaction

This protocol describes the use of N,N-dimethylazepan-4-amine as a nucleophilic catalyst for the esterification of a sterically hindered alcohol.

Materials:

  • Sterically hindered alcohol (e.g., tert-butanol)

  • Acetic anhydride

  • N,N-dimethylazepan-4-amine (catalytic amount, e.g., 0.1 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the sterically hindered alcohol (1.0 eq) and N,N-dimethylazepan-4-amine (0.1 eq) in DCM.

  • Add acetic anhydride (1.5 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction for 6-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the ester product.

G cluster_catalysis Catalytic Acylation Cycle Catalyst N,N-dimethyl- azepan-4-amine AcylIntermediate Acyl-azepanium Intermediate Catalyst->AcylIntermediate + AcAnhydride Acetic Anhydride AcAnhydride->AcylIntermediate Ester Ester Product AcylIntermediate->Ester + R-OH Alcohol R-OH Alcohol->Ester Ester->Catalyst - Catalyst (regenerated)

Caption: Proposed catalytic cycle for acylation.

Data Summary

The following table summarizes the proposed reactions and their key parameters.

Protocol Role of Azepane Derivative Reaction Type Key Reagents Expected Outcome
3.1Building BlockNucleophilic Aromatic Substitution / Cyclization2,3-Dichloropyrazine, DIPEAFused pyrazino-azepane system
4.1CatalystAcylation / EsterificationAcetic anhydride, tert-butanolTert-butyl acetate

Conclusion

While N,N-dimethylazepan-4-amine is not yet a widely documented reagent, its structure suggests significant potential in the field of heterocyclic synthesis. As a building block, it provides a pre-functionalized seven-membered ring that can be incorporated into larger, more complex scaffolds. As a catalyst or base, its unique steric and electronic properties may offer advantages in certain transformations. The protocols and concepts presented in this guide are intended to provide a foundation for further exploration and application of this promising molecule in drug discovery and development.

References

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 14(1), 66–69. [Link]

  • Recent Advances on the Synthesis of Azepane-Based Compounds. (2021). ResearchGate. [Link]

  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. [Link]

  • A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2021). Bentham Science Publishers. [Link]

  • SEVEN AND LARGE MEMBERED HETEROCYCLES. eGyanKosh. [Link]

  • Kaliberda, O., Leha, D., Peredrii, V., Levchenko, K., Zarudnitskii, E., Ryabukhin, S., & Volochnyuk, D. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

  • Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. (2022). ACS Publications. [Link]

  • Active Ester Functionalized Azobenzenes as Versatile Building Blocks. (2021). PubMed. [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed. [Link]

  • Synthesis of Fused Tricyclic Amines from Enolizable Acyclic Aldehydes by Cyclization then Dipolar Cycloaddition Cascade. (2009). ACS Publications. [Link]

  • Facile and Green Synthesis of Saturated Cyclic Amines. (2017). PMC. [Link]

  • Amines: Synthesis and Reactions. (2021). ResearchGate. [Link]

  • Synthetic approaches towards alkaloids bearing α-tertiary amines. (2015). RSC Publishing. [Link]

  • Primary a-tertiary amine synthesis via aC–H functionalization. (2019). UCL Discovery. [Link]

  • α-C–H/N–H Annulation of Alicyclic Amines via Transient Imines: Preparation of Polycyclic Lactams. (2019). NIH. [Link]

  • Amino Acid Promoted/CuI-Catalyzed C—N Bond Formation Between Aryl Halides and Amines or N-Containing Heterocycles. (2004). ResearchGate. [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). RSC Publishing. [Link]

  • DABCO-Catalyzed Mono-/Diallylation of N-Unsubstituted Isatin N,N′-Cyclic Azomethine Imine 1,3-Dipoles with Morita-Baylis-Hillman Carbonates. (2023). MDPI. [Link]

  • Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. (2017). RSC Publishing. [Link]

  • Catalytic Amination for N-Alkyl Amine Synthesis. (2020). ResearchGate. [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). ResearchGate. [Link]

  • N,N-Dimethylpiperidin-4-amine. PubChem. [Link]

  • N‐acetylation of amines with N, N‐dimethylacetamide using N, N‐carbonyldiimidazole. (2022). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N,N-dimethylazepan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of N,N-dimethylazepan-4-amine. Recognizing the challenges inherent in synthesizing seven-membered heterocyclic compounds, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols. Our approach is rooted in explaining the causal relationships behind experimental choices to empower users to diagnose and resolve issues effectively, thereby optimizing synthesis yield and purity.

Section 1: Overview of the Synthetic Pathway

The most reliable and scalable synthesis of N,N-dimethylazepan-4-amine is typically achieved through a two-step sequence starting from the commercially available N-Boc-azepan-4-one. This pathway involves:

  • Reductive Amination: Formation of the tertiary amine via the reaction of N-Boc-azepan-4-one with dimethylamine in the presence of a selective reducing agent.

  • Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the final product.

The conformational flexibility and potential for side reactions in azepine ring systems necessitate careful control over reaction conditions at each stage.[1]

Synthetic_Pathway Start N-Boc-azepan-4-one Intermediate N-Boc-N,N-dimethylazepan-4-amine Start->Intermediate Step 1: Reductive Amination (Dimethylamine, Reducing Agent) Final N,N-dimethylazepan-4-amine Intermediate->Final Step 2: Boc Deprotection (Acid, e.g., TFA or HCl)

Caption: Overall two-step synthesis of N,N-dimethylazepan-4-amine.

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Part A: Reductive Amination of N-Boc-Azepan-4-one

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yield in reductive amination is a frequent issue that typically points to one of three areas: inefficient imine/iminium ion formation, improper choice or inactivation of the reducing agent, or competing side reactions.

  • Imine/Iminium Formation: The reaction proceeds via an iminium ion intermediate formed from the ketone and dimethylamine. This step is reversible and often requires mildly acidic conditions to catalyze the dehydration step.[2][3] Without a catalyst, or if the reaction medium is basic, the equilibrium may not favor the iminium intermediate, leading to a stalled reaction.

  • Reducing Agent: The choice of reducing agent is critical. A reagent that is too harsh can reduce the starting ketone before it forms the imine.[2] Conversely, a reagent that is too weak or has degraded due to moisture will not efficiently reduce the iminium ion.

  • Reaction Conditions: Factors like solvent, temperature, and reaction time must be optimized. Anhydrous conditions are generally preferred to favor imine formation.

Q2: How do I choose the best reducing agent? I've seen protocols using NaBH(OAc)₃, NaBH₃CN, and NaBH₄.

A2: The choice depends on balancing reactivity, selectivity, and safety. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this transformation.[4][5]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is a mild and selective reducing agent. It is particularly effective at reducing the protonated iminium ion intermediate while being slow to reduce the starting ketone.[6] This selectivity is its key advantage, minimizing the formation of the corresponding alcohol byproduct. It performs well in solvents like dichloromethane (DCM) or dichloroethane (DCE).

  • Sodium Cyanoborohydride (NaBH₃CN): Like STAB, this reagent is also selective for the iminium ion over the ketone, especially under mildly acidic conditions (pH 4-5).[2] However, its primary drawback is the potential to generate highly toxic hydrogen cyanide (HCN) gas if the reaction becomes too acidic (pH < 4).[6] Due to safety concerns, STAB is generally preferred.

  • Sodium Borohydride (NaBH₄): This is a more powerful and less expensive reducing agent. However, it can readily reduce the starting ketone, leading to a significant alcohol impurity.[2][3] To mitigate this, a two-step, one-pot procedure can be employed: first, stir the ketone and amine together (often with a dehydrating agent or catalytic acid) to allow for imine formation, and only then add the NaBH₄.[7][8]

Reducing Agent Pros Cons Typical Conditions
NaBH(OAc)₃ Highly selective for iminium ions[6]; one-pot procedure is efficient; safer.More expensive; moisture sensitive.DCM or DCE, often with a small amount of acetic acid (AcOH).[9]
NaBH₃CN Selective for iminium ions under controlled pH.[2]Toxicity risk (HCN gas) [6]; requires careful pH monitoring.Methanol (MeOH), pH 4-6.
NaBH₄ Inexpensive; readily available.Can reduce the starting ketone[3]; often requires a two-stage addition.MeOH or Ethanol (EtOH); pre-formation of imine before addition.[7]

Q3: My TLC/LCMS analysis shows a significant amount of unreacted N-Boc-azepan-4-one. What went wrong?

A3: This indicates that the initial iminium ion formation is the rate-limiting step or is not proceeding efficiently. Consider the following troubleshooting steps:

  • Add Catalytic Acid: The dehydration step to form the iminium ion is acid-catalyzed. Adding a small amount (5-10 mol%) of acetic acid (AcOH) can significantly accelerate the reaction.[3][9]

  • Use a Dehydrating Agent: Since water is a byproduct of imine formation, its presence can shift the equilibrium back towards the starting materials. Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can drive the reaction forward.

  • Check Your Amine Source: Dimethylamine is often supplied as a solution in water, THF, or ethanol. Using an anhydrous solution or bubbling dimethylamine gas through the reaction mixture is preferable. If using dimethylamine hydrochloride, an equivalent of a non-nucleophilic base (like triethylamine, Et₃N) must be added to liberate the free amine.[10]

  • Increase Reaction Time/Temperature: Allow more time for the imine to form before or during the reduction. Gentle heating (e.g., to 40 °C) can sometimes be beneficial, but monitor for potential side reactions.

Troubleshooting_Reductive_Amination Start Low Yield or Unreacted Ketone CheckImine Problem: Inefficient Imine/Iminium Formation Start->CheckImine Is starting ketone present? CheckReducer Problem: Reducing Agent Issue Start->CheckReducer Is ketone gone, but no product formed? Sol_Acid Solution: Add catalytic AcOH (5-10 mol%) CheckImine->Sol_Acid Sol_Dehydrate Solution: Use dehydrating agent (e.g., 4Å mol. sieves) CheckImine->Sol_Dehydrate Sol_Amine Solution: Use anhydrous amine or add base for salt form CheckImine->Sol_Amine Sol_ReducerChoice Solution: Switch to NaBH(OAc)₃ for better selectivity CheckReducer->Sol_ReducerChoice Sol_ReducerQuality Solution: Use fresh, anhydrous reducing agent CheckReducer->Sol_ReducerQuality

Sources

Technical Support Center: Purification of Crude N,N-dimethylazepan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of crude N,N-dimethylazepan-4-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate with the high degree of purity required for downstream applications. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific impurity profile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in crude N,N-dimethylazepan-4-amine?

A1: The impurity profile is highly dependent on the synthetic route. For a typical synthesis involving the reductive amination of azepan-4-one with dimethylamine, you can anticipate the following:

  • Unreacted Starting Materials: Residual azepan-4-one and dimethylamine.

  • Partially Methylated Intermediates: N-methylazepan-4-amine, resulting from incomplete methylation.

  • Reductive Byproducts: Azepan-4-ol, if the ketone is reduced without amination.

  • Solvent and Reagent Residues: Solvents from the reaction and workup (e.g., methanol, ethanol, THF) and residual reducing agents or their byproducts.

  • Degradation Products: Amines, particularly cyclic ones, can be susceptible to oxidation, leading to colored impurities or N-oxides, especially if exposed to air and heat.[1]

Q2: I need to decide on a primary purification strategy. What are my main options?

A2: Your choice will depend on the scale of your reaction, the nature of the impurities, and the required final purity. The three primary strategies are:

  • Fractional Vacuum Distillation: Best for large quantities and for separating components with significantly different boiling points.

  • Flash Column Chromatography: Ideal for complex mixtures at the lab scale where impurities have similar polarities to the product.

  • Salt Formation & Recrystallization: An excellent method for achieving very high purity by leveraging the basic nature of the amine to form a crystalline salt, which can be purified by recrystallization.[2][3]

Troubleshooting Guide: Common Purification Issues

Q3: My compound is streaking severely during silica gel column chromatography, leading to poor separation and low recovery. What's wrong?

A3: This is the most common issue when purifying basic amines on standard silica gel.[4]

  • Root Cause: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine (N,N-dimethylazepan-4-amine) interacts strongly with these acidic sites via an acid-base interaction. This causes a portion of your compound to "stick" to the stationary phase, only moving when a sufficiently polar solvent comes through, resulting in long, trailing peaks (streaking).[4]

  • Solution 1 (Mobile Phase Modification): Deactivate the acidic sites on the silica by adding a small amount of a volatile competing base to your mobile phase. A common choice is 0.5-2% triethylamine (Et3N) or 0.5-1% ammonium hydroxide in your eluent system (e.g., Dichloromethane/Methanol/Ammonium Hydroxide).[2][4] The competing base will preferentially bind to the silanol groups, allowing your product to elute symmetrically.

  • Solution 2 (Alternative Stationary Phase): If streaking persists, switch to a less acidic or a basic stationary phase. Basic alumina is a good alternative. Alternatively, amine-functionalized silica columns are commercially available and designed specifically for this purpose, often providing excellent separation without mobile phase additives.[4]

Q4: I performed a vacuum distillation, but my final product is yellow or brown, and the yield is lower than expected. What happened?

A4: Discoloration during distillation is a classic sign of thermal decomposition or oxidation.[1]

  • Root Cause: While N,N-dimethylazepan-4-amine is relatively stable, prolonged exposure to high temperatures, even under vacuum, can cause degradation. The presence of oxygen is a major contributor; even small leaks in your vacuum setup can introduce enough air to cause oxidation at high temperatures.

  • Troubleshooting & Optimization:

    • Check Vacuum Integrity: Ensure all joints are properly sealed and your vacuum pump is pulling a deep, stable vacuum (<1 mmHg is recommended). A lower pressure reduces the boiling point, thus lowering the required distillation temperature.

    • Inert Atmosphere: Before heating, purge the distillation apparatus with an inert gas like nitrogen or argon to remove residual air. Maintain a slow bleed of inert gas during the distillation.

    • Minimize Heating Time: Use a heating mantle with good temperature control and stir the distillation pot to ensure even heating. Collect the main fraction efficiently and do not attempt to distill to complete dryness, which can overheat the residue.

    • Consider a Drying Agent: If water is present, it can interfere. Distilling over a small amount of a suitable drying agent like calcium hydride (CaH₂) can sometimes improve results, but must be done with extreme caution by experienced personnel.[1]

Q5: My product appears pure by TLC, but NMR analysis shows a persistent impurity. How can I remove a structurally similar byproduct?

A5: This scenario often calls for a purification technique based on a different chemical principle than polarity alone.

  • Root Cause: The impurity is likely a structurally related amine (e.g., an isomer or a partially methylated precursor) with a very similar polarity, making chromatographic separation difficult.

  • Solution: Purification via Salt Formation. This is a highly effective method. By reacting your crude amine with an acid (e.g., HCl in ether or oxalic acid in acetone), you can form a salt.[2] This salt will have drastically different solubility properties than the freebase and its impurities.

    • Mechanism: The crystalline lattice of the salt is highly ordered. This structural specificity often excludes impurities that do not fit perfectly into the crystal structure. Recrystallizing the salt from an appropriate solvent system can therefore lead to a dramatic increase in purity.

    • Regeneration: After recrystallization, the pure salt is dissolved in water and treated with a base (e.g., NaOH, K₂CO₃) to regenerate the pure freebase amine, which can then be extracted with an organic solvent.

Visualized Workflows & Data

General Purification Strategy

The following diagram outlines a decision-making workflow for purifying crude N,N-dimethylazepan-4-amine.

crude Crude Product wash Aqueous Acid/Base Wash (Removes gross non-basic/acidic impurities) crude->wash decision1 Scale & Impurity Profile? wash->decision1 distillation Fractional Vacuum Distillation decision1->distillation Large Scale, Boiling Point Difference chromatography Column Chromatography decision1->chromatography Lab Scale, Complex Mixture decision2 Highest Purity Required? distillation->decision2 chromatography->decision2 salt Salt Formation & Recrystallization decision2->salt Yes final Pure N,N-dimethylazepan-4-amine decision2->final No salt->final

Caption: Decision workflow for purification.

Comparison of Purification Techniques
TechniqueProsConsBest For
Vacuum Distillation - Scalable to large quantities- Cost-effective- Good for removing non-volatile or very volatile impurities- Risk of thermal decomposition- Poor separation of close-boiling impurities- Requires specialized glassware>10 g scale; removing solvent and starting materials with different boiling points.
Column Chromatography - High resolving power for complex mixtures- Adaptable (normal/reverse phase, different stationary phases)- Can be slow and solvent-intensive- Prone to issues with basic amines on silica[4]- Less scalable<10 g scale; separating structurally similar impurities.
Salt Recrystallization - Can achieve >99.5% purity- Removes structurally similar impurities effectively- Material is often more stable as a salt- Adds two steps (formation and liberation)- Yield loss in each step- Requires finding suitable crystallization conditionsFinal polishing step to achieve analytical-grade purity.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier
  • Slurry Preparation: Dry-load the crude N,N-dimethylazepan-4-amine onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using your starting eluent (e.g., 98:2 Dichloromethane/Methanol).

  • Mobile Phase Preparation: Prepare your gradient solvents. For example:

    • Solvent A: Dichloromethane

    • Solvent B: 90:10:1 Methanol/Dichloromethane/Ammonium Hydroxide

  • Elution: Load the dry-loaded sample onto the column. Start with 100% Solvent A and gradually increase the percentage of Solvent B to elute your compound. The added base will ensure sharp, symmetrical peaks.

  • Fraction Collection: Collect fractions and analyze by TLC (staining with potassium permanganate or another suitable stain, as ninhydrin is ineffective for tertiary amines[2]).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that residual triethylamine may need to be removed by co-evaporation with a solvent like dichloromethane.

Protocol 2: Purification via Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude amine (1.0 eq) in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Precipitation: While stirring, slowly add a solution of anhydrous HCl in diethyl ether (commercially available, typically 2M) dropwise. A white precipitate of the hydrochloride salt should form immediately. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Isolate the solid salt by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-basic impurities that remain in the solution.

  • Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of a suitable hot solvent system (e.g., isopropanol/methanol or ethanol/ethyl acetate) to dissolve the salt completely. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Final Isolation: Filter the pure, recrystallized salt and dry it under vacuum.

  • Liberation of Free Base (Optional): Dissolve the pure salt in water. Cool the solution in an ice bath and slowly add 2M NaOH solution until the pH is >12. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure N,N-dimethylazepan-4-amine.

References

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Lyddon, L. (2008, June 2). Troubleshooting Amine Unit Simulations. Retrieved from [Link]

  • Nasi, S., & Williams, P. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. Retrieved from [Link]

  • Scribd. (n.d.). Troubleshooting of Amine Regn. Retrieved from [Link]

  • Reddit. (2024, March 12). Amine workup. r/Chempros. Retrieved from [Link]

  • Chromatography Forum. (2006, January 24). Separation of Secondary Amine and Tertiary amine. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Request PDF. Retrieved from [Link]

  • PubChemLite. (n.d.). N,n-dimethylazepan-4-amine (C8H18N2). Retrieved from [Link]

  • Google Patents. (n.d.). US4532354A - Method for purifying N,N-dimethylaminopropylamine.
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  • Google Patents. (n.d.). CN102964256A - Process for preparing 4-amino-N, N-dimethylbenzylamine.
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Technical Support Center: N,N-Dimethylazepan-4-amine Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N,N-dimethylazepan-4-amine catalyzed reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experimental work. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to help you navigate the complexities of your research.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the use of N,N-dimethylazepan-4-amine as a catalyst.

1. What is N,N-dimethylazepan-4-amine and in which reactions is it primarily used?

N,N-dimethylazepan-4-amine is a cyclic tertiary amine. Due to the electron-donating nature of the two methyl groups on the nitrogen atom, it is a moderately strong base and an effective nucleophilic catalyst. Its structure is characterized by a seven-membered azepane ring. It is frequently employed in organic synthesis, particularly in reactions such as:

  • Acylation and Esterification Reactions: It can be used as a catalyst similar to 4-dimethylaminopyridine (DMAP) to accelerate the reaction of alcohols and amines with acylating agents like acid chlorides and anhydrides.[1]

  • Amide Bond Formation: It can facilitate the coupling of carboxylic acids and amines, often in the presence of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[2]

  • Polyurethane Production: Tertiary amines, in general, are widely used as catalysts in the formation of polyurethanes.[3][4]

2. What makes N,N-dimethylazepan-4-amine an effective catalyst?

The catalytic activity of tertiary amines like N,N-dimethylazepan-4-amine is primarily attributed to their basicity and nucleophilicity.[5] The lone pair of electrons on the nitrogen atom can act as a base to deprotonate a substrate or as a nucleophile to activate a reagent. In acylation reactions, for instance, it can react with an acylating agent to form a highly reactive acyl-ammonium intermediate, which is then more susceptible to nucleophilic attack by an alcohol or amine.

3. How does the basicity of N,N-dimethylazepan-4-amine influence its catalytic activity?

Generally, for tertiary amine catalysts, higher basicity correlates with higher catalytic activity. The electron-donating alkyl groups on the nitrogen increase its electron density, thereby enhancing its basicity and, consequently, its catalytic prowess.[5] However, steric hindrance around the nitrogen atom can sometimes diminish its effectiveness, a factor that should be considered when selecting a catalyst.[5]

4. Is N,N-dimethylazepan-4-amine stable under typical reaction conditions?

While generally stable, the stability of N,N-dimethylazepan-4-amine can be affected by prolonged exposure to high temperatures and strong oxidizing agents. Like other amines, it can undergo thermal degradation, although tertiary amines are considerably more thermally stable than primary and secondary amines.[6] It is advisable to store it in a cool, dry place away from incompatible materials.

II. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered in reactions catalyzed by N,N-dimethylazepan-4-amine.

Issue 1: Low or No Product Yield

A common frustration in any synthesis is a lower-than-expected yield of the desired product. Several factors could be at play when using N,N-dimethylazepan-4-amine as a catalyst.

Potential Causes & Solutions:

  • Inadequate Catalyst Loading: The amount of catalyst can be critical. Too little may result in a sluggish or incomplete reaction.

    • Recommendation: Start with a catalytic amount (e.g., 1-10 mol%). If the reaction is slow, incrementally increase the catalyst loading. A systematic optimization of the catalyst amount can be beneficial.

  • Poor Substrate Reactivity: Electron-deficient amines or sterically hindered substrates can be challenging to react.[2]

    • Recommendation: For difficult couplings, consider increasing the reaction temperature or extending the reaction time. The use of a co-catalyst or a more potent activating agent might also be necessary.[2]

  • Solvent Incompatibility: The choice of solvent can significantly impact reaction rates and outcomes.

    • Recommendation: Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or N,N-dimethylformamide (DMF) are often suitable for these types of reactions.[7][8] A solvent screen may be necessary to identify the optimal medium for your specific transformation.

  • Presence of Water: Moisture can hydrolyze reactive intermediates, such as activated esters or acyl-ammonium species, leading to reduced yields.

    • Recommendation: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Troubleshooting Workflow for Low Yield

Caption: A logical workflow to diagnose and address low product yield.

Issue 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products, which can complicate purification and reduce the yield of the desired compound.

Potential Causes & Solutions:

  • Over-activation or Side Reactions of the Catalyst: In some cases, the catalyst itself can participate in unwanted reactions.

    • Recommendation: Reducing the catalyst loading or the reaction temperature may minimize these side reactions.

  • Reaction with the Solvent: Certain solvents can be reactive under the reaction conditions.

    • Recommendation: Ensure the chosen solvent is inert to the reagents and intermediates involved.

  • Formation of Quaternary Ammonium Salts: Tertiary amines can react with alkylating agents to form quaternary ammonium salts, which can be an issue if such reagents are present.[9]

    • Recommendation: If an alkyl halide is a substrate, using a stoichiometric amount or a slight excess of the amine substrate can help minimize this side reaction.[10]

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be challenging, especially when the catalyst or its byproducts are difficult to remove.

Potential Causes & Solutions:

  • Catalyst Residue in the Product: Being a basic compound, N,N-dimethylazepan-4-amine can be challenging to separate from neutral or basic products.

    • Recommendation: An acidic wash (e.g., with dilute HCl or NH4Cl solution) during the workup can protonate the amine catalyst, making it water-soluble and easier to remove.[11] Subsequent washing with a basic solution (e.g., saturated NaHCO3) can then remove any acidic impurities.

  • Formation of Emulsions During Workup: The presence of the amine catalyst can sometimes lead to the formation of stable emulsions during aqueous extractions.

    • Recommendation: Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions. Alternatively, filtering the mixture through a pad of Celite® can be effective.

Protocol for Catalyst Removal via Acidic Wash

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).

  • Separate the aqueous layer. Repeat the wash if necessary.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

III. Data Presentation

Table 1: General Starting Conditions for N,N-dimethylazepan-4-amine Catalyzed Amide Coupling

ParameterRecommended Starting ConditionNotes
Catalyst Loading 5-10 mol%May need optimization based on substrate reactivity.
Coupling Agent 1.1 - 1.5 equivalents of EDC or similarTo ensure complete activation of the carboxylic acid.
Solvent Anhydrous DCM, ACN, or DMFChoice may depend on substrate solubility and reactivity.
Temperature Room Temperature (20-25 °C)Can be heated to increase the rate of slow reactions.
Atmosphere Inert (Nitrogen or Argon)Recommended to prevent side reactions with moisture.

IV. Mechanistic Insight

Understanding the underlying mechanism of catalysis can aid in troubleshooting and optimizing reaction conditions.

Proposed Catalytic Cycle in Amide Bond Formation (with a coupling agent like EDC):

G A Carboxylic Acid (R-COOH) C O-acylisourea intermediate A->C + EDC B EDC E Acyl-ammonium intermediate (highly reactive) C->E + Catalyst D N,N-dimethylazepan-4-amine G Amide (R-CONH-R') E->G + Amine H EDC byproduct (urea) E->H - Catalyst F Amine (R'-NH2) G->D - Catalyst (regenerated)

Caption: A simplified catalytic cycle for amide bond formation.

In this proposed mechanism, the carboxylic acid first reacts with the coupling agent (EDC) to form a reactive O-acylisourea intermediate. The N,N-dimethylazepan-4-amine then acts as a nucleophilic catalyst, attacking this intermediate to form a highly reactive acyl-ammonium species. This species is readily attacked by the amine nucleophile to form the desired amide bond, regenerating the catalyst in the process.

V. Conclusion

This technical support guide provides a comprehensive overview of troubleshooting common issues in reactions catalyzed by N,N-dimethylazepan-4-amine. By systematically addressing potential problems related to yield, side products, and purification, researchers can more efficiently optimize their synthetic protocols. A fundamental understanding of the catalyst's properties and the reaction mechanism is key to successful experimentation.

References

  • Scribd. Amine Treating - Troubleshooting Guide. [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]

  • National Institutes of Health. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. [Link]

  • Google Patents. Process for producing N,N-dimethyl-N-alkylamine or N,N-dimethyl-N-alkenylamine.
  • Google Patents. Method for purifying N,N-dimethylaminopropylamine.
  • National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Knowledge. Reaction principle of tertiary amine catalyst. [Link]

  • Capítulo 2. Tertiary amines - Catalyst. [Link]

  • Google Patents.
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  • PubChemLite. N,n-dimethylazepan-4-amine (C8H18N2). [Link]

  • Google Patents.
  • MDPI. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. [Link]

  • MDPI. Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides. [Link]

  • ResearchGate. (PDF) N -Dimethylation and N -Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. [Link]

  • Royal Society of Chemistry. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. [Link]

  • Comptes Rendus de l'Académie des Sciences. Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate. [Link]

  • ResearchGate. (PDF) Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide. [Link]

  • National Institutes of Health. Novel Biopolymer-Based Catalyst for the Multicomponent Synthesis of N-aryl-4-aryl-Substituted Dihydropyridines Derived from Simple and Complex Anilines. [Link]

  • ChemRxiv. Kendra K. Shrestha, Olutayo N. Farinde, Abigail M. Gohmann, Radha Kondapalli, Vanaparthi Satheesh, Justin M. Maxwell, Vinod G. L. [Link]

  • MDPI. Highly Efficient Heterogeneous Pd@POPs Catalyst for the N-Formylation of Amine and CO 2. [Link]

  • National Institutes of Health. N,N-Dimethylpropylamine. [Link]

  • Google Patents. Purification of N-substituted aminobenzaldehydes.
  • National Institutes of Health. N-Dealkylation of Amines. [Link]

  • SciSpace. N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and. [Link]

  • National Institutes of Health. Impact of Solvent on the Thermal Stability of Amines. [Link]

  • ResearchGate. optimization of the various amounts of catalyst, temperature, and solvent a. [Link]

  • European Patent Office. Reactive amine catalyst for use in polyurethane synthesis. [Link]

  • CP Lab Safety. N,N-dimethylazepan-4-amine, 95% Purity, C8H18N2, 1 gram. [Link]

  • ChemRxiv. An Overview of Palladium-Catalyzed N- alkylation Reactions. [Link]

  • National Institutes of Health. N,N-Dimethylpyrimidin-4-amine. [Link]

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N,N-dimethylazepan-4-amine reaction condition optimization (temperature, solvent)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and reaction optimization of N,N-dimethylazepan-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile azepane derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure your experiments are successful, efficient, and reproducible.

Introduction to N,N-Dimethylazepan-4-amine Synthesis

N,N-dimethylazepan-4-amine is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved through the reductive amination of azepan-4-one with dimethylamine, presents unique challenges inherent to the seven-membered azepane ring system. The conformational flexibility of this ring can influence reactivity and lead to side products if conditions are not carefully controlled.[1] This guide will focus on optimizing temperature and solvent conditions to maximize yield and purity.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of N,N-dimethylazepan-4-amine via reductive amination.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in the reductive amination of azepan-4-one are often traced back to several key factors:

  • Inefficient Imine/Iminium Ion Formation: The first step of reductive amination is the formation of an imine or iminium ion intermediate. This equilibrium can be unfavorable.

    • Troubleshooting:

      • pH Control: The formation of the iminium ion is acid-catalyzed. However, at very low pH, the amine nucleophile will be protonated and non-reactive.[2] For many reductive aminations, a slightly acidic pH (around 5-6) is optimal. You can achieve this by using an amine salt (e.g., dimethylamine hydrochloride) or by adding a mild acid like acetic acid.

      • Water Removal: The condensation reaction to form the imine produces water. Removing this water can drive the equilibrium towards the intermediate. While not always practical in a one-pot reductive amination, using a dehydrating agent or a solvent that allows for azeotropic removal of water can be considered in a two-step process.

  • Suboptimal Reducing Agent: The choice of reducing agent is critical and depends on the solvent and the reactivity of the iminium ion.

    • Troubleshooting:

      • Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice for reductive aminations as it is mild and tolerant of a wide range of functional groups.[3] It is particularly effective in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

      • Sodium Cyanoborohydride (NaCNBH₃): This reagent is effective in protic solvents like methanol (MeOH) and ethanol (EtOH).[4] It is less reactive than sodium borohydride, which is advantageous as it will not readily reduce the starting ketone. Careful pH control is necessary as it can release toxic hydrogen cyanide gas under strongly acidic conditions.

      • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting ketone. If used, it should only be added after sufficient time has been allowed for the formation of the imine.[4]

  • Steric Hindrance: While less of an issue with dimethylamine, steric hindrance can slow down the initial nucleophilic attack on the ketone. The flexible conformation of the azepan-4-one ring can also play a role.

    • Troubleshooting:

      • Increase Reaction Time and/or Temperature: Allowing the reaction to stir for a longer period (e.g., 24-48 hours) at room temperature or gently heating (e.g., to 40-50 °C) can help overcome kinetic barriers. However, be mindful that higher temperatures can also promote side reactions.

Q2: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?

A2: The most common side product is the alcohol resulting from the reduction of the starting azepan-4-one. Over-alkylation is also a potential issue in some amine syntheses, but less so when preparing a tertiary amine from a secondary amine.

  • Azepan-4-ol Formation:

    • Cause: This occurs when the reducing agent reduces the ketone starting material before it can form the iminium ion. This is particularly problematic with stronger reducing agents like NaBH₄.

    • Mitigation:

      • Use a milder reducing agent like NaBH(OAc)₃ or NaCNBH₃, which are more selective for the iminium ion over the ketone.[3]

      • If using NaBH₄, ensure the imine formation has proceeded significantly before adding the reducing agent. This can be done by pre-stirring the ketone and amine for a period before introducing the hydride.

  • Ring Contraction or Expansion: Seven-membered rings can be prone to transannular reactions or rearrangements under certain conditions, although this is less common in standard reductive aminations.[1]

    • Mitigation:

      • Employ mild reaction conditions. Avoid excessively high temperatures or strongly acidic or basic conditions.

Q3: How do I choose the optimal solvent for my reaction?

A3: The choice of solvent is intrinsically linked to the chosen reducing agent.

SolventCompatible Reducing Agent(s)AdvantagesDisadvantages
Methanol (MeOH) / Ethanol (EtOH) NaCNBH₃, NaBH₄Good solubility for amine salts.Can react with some reducing agents. Less ideal for STAB.[4]
Dichloromethane (DCM) / 1,2-Dichloroethane (DCE) NaBH(OAc)₃Good for STAB-mediated reactions. Inert and easy to remove.Chlorinated solvent (environmental concerns).
Tetrahydrofuran (THF) NaBH(OAc)₃, NaCNBH₃Aprotic and can be a good alternative to chlorinated solvents.Can be water-sensitive depending on the reducing agent.
Acetonitrile (MeCN) NaBH(OAc)₃Polar aprotic solvent.Can sometimes participate in side reactions.

Recommendation: For the synthesis of N,N-dimethylazepan-4-amine, a good starting point is using sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) . This combination is known for its high selectivity and broad applicability in reductive aminations.[3]

Q4: What is the optimal temperature for this reaction?

A4: The optimal temperature is a balance between reaction rate and selectivity.

  • Room Temperature (20-25 °C): This is the most common starting point. Many reductive aminations proceed efficiently at ambient temperature over 12-24 hours.

  • 0 °C to Room Temperature: If you are concerned about exothermic reactions or the stability of your reagents, starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a good practice.

  • Elevated Temperatures (40-60 °C): If the reaction is sluggish at room temperature, gentle heating can increase the rate. However, this may also increase the formation of side products. It is recommended to first confirm that the reaction is not proceeding at room temperature before applying heat.

A systematic approach to optimizing the temperature would involve running small-scale reactions at different temperatures (e.g., room temperature, 40 °C, and 60 °C) and analyzing the conversion and purity by a suitable method like LC-MS or GC-MS.

Experimental Protocol: Optimization of N,N-Dimethylazepan-4-amine Synthesis

This protocol provides a framework for the systematic optimization of temperature and solvent conditions.

Materials:

  • Azepan-4-one (or its hydrochloride salt)

  • Dimethylamine solution (e.g., 2 M in THF) or dimethylamine hydrochloride

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction vials or round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup:

    • To a clean, dry reaction vial under an inert atmosphere, add azepan-4-one (1 equivalent).

    • Add the chosen solvent (e.g., DCM or MeOH) to achieve a concentration of approximately 0.1-0.5 M.

    • Add dimethylamine (1.2-1.5 equivalents). If using dimethylamine hydrochloride, an additional equivalent of a non-nucleophilic base (e.g., triethylamine) may be needed to liberate the free amine.

    • If desired, add acetic acid (1.1 equivalents) to catalyze iminium formation, especially when using NaCNBH₃.

    • Stir the mixture at the desired temperature for 30-60 minutes to facilitate iminium ion formation.

  • Addition of Reducing Agent:

    • Slowly add the reducing agent (1.2-1.5 equivalents) portion-wise to the reaction mixture. Be cautious as some hydride reagents can cause gas evolution.

    • For NaBH(OAc)₃ in DCM, add it as a solid.

    • For NaCNBH₃ in MeOH, it can be added as a solid or as a solution in the same solvent.

  • Reaction Monitoring:

    • Allow the reaction to stir at the set temperature (e.g., 25 °C, 40 °C).

    • Monitor the progress of the reaction by TLC, LC-MS, or GC-MS at regular intervals (e.g., 2, 6, 12, 24 hours) until the starting material is consumed.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • If the solvent is water-miscible (e.g., MeOH), it may need to be removed under reduced pressure before extraction.

    • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Analyze the crude product by ¹H NMR and LC-MS or GC-MS to determine the yield and purity.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical approach to troubleshooting common issues in the synthesis of N,N-dimethylazepan-4-amine.

TroubleshootingWorkflow Start Low Yield or Impure Product CheckImine Step 1: Verify Iminium Formation Conditions Start->CheckImine CheckReducer Step 2: Evaluate Reducing Agent & Solvent CheckImine->CheckReducer Conditions OK Solution1 Adjust pH (add AcOH) Increase reaction time before reduction CheckImine->Solution1 Inefficient? CheckTemp Step 3: Optimize Reaction Temperature CheckReducer->CheckTemp Conditions OK Solution2 Switch to NaBH(OAc)3 in DCM or NaCNBH3 in MeOH CheckReducer->Solution2 Suboptimal? Solution3 Run at RT for 24h or gently heat to 40°C CheckTemp->Solution3 Sluggish Reaction? Success High Yield & Purity Achieved CheckTemp->Success Conditions OK Solution1->Success Solution2->Success Solution3->Success

Caption: Troubleshooting workflow for N,N-dimethylazepan-4-amine synthesis.

References

  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A review on synthesis, reactions and biological properties of seven membered heterocyclic compounds: azepines, azepane, azepinone. Current Organic Chemistry, 25(4), 449-506.
  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • Myers, A. G. (n.d.).
  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. [Link]

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Technical Support Center: Overcoming Low Yields in the Reductive Amination for N,N-dimethylazepan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and optimizing the synthesis of N,N-dimethylazepan-4-amine via reductive amination. By addressing common experimental pitfalls with evidence-based solutions, this document aims to facilitate higher yields and product purity.

Introduction: The Challenge of Synthesizing N,N-dimethylazepan-4-amine

The reductive amination of azepan-4-one with dimethylamine is a cornerstone reaction for accessing the valuable N,N-dimethylazepan-4-amine scaffold. However, this transformation is often hampered by low yields, attributable to factors such as incomplete conversion, competing side reactions, and suboptimal reaction parameters. This guide offers a systematic approach to diagnosing and resolving these issues.

Troubleshooting Common Issues

This section details prevalent problems encountered during the synthesis and provides actionable solutions grounded in chemical principles.

Problem 1: Low Conversion of Azepan-4-one

Symptom: Analysis of the crude reaction mixture (e.g., by TLC, GC-MS, or NMR) reveals a significant amount of unreacted azepan-4-one.

Potential Causes & Solutions:

  • Inefficient Imine/Iminium Ion Formation: The initial condensation between azepan-4-one and dimethylamine to form the reactive iminium ion is a reversible, equilibrium-limited step.

    • pH Control: The reaction pH is critical. A mildly acidic environment (pH 4-6) is necessary to catalyze the dehydration step of iminium ion formation.[1] If the medium is too acidic, the dimethylamine nucleophile will be protonated and rendered unreactive.[1] Conversely, a basic or neutral medium will not sufficiently promote the necessary dehydration.

    • Water Removal: The formation of the iminium ion liberates water, which can shift the equilibrium back towards the starting materials. The use of a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can drive the reaction forward.

  • Suboptimal Reducing Agent: The choice and quality of the reducing agent are paramount.

    • Sodium Triacetoxyborohydride (STAB): STAB is often the reagent of choice for reductive aminations due to its mildness and selectivity for the iminium ion over the carbonyl group.[2][3] It is crucial to use a fresh, anhydrous supply of STAB, as its potency can degrade over time.[3][4]

    • Sodium Cyanoborohydride (NaBH₃CN): While also effective, NaBH₃CN is highly toxic and its reactivity is pH-dependent.[5] It is generally less preferred than STAB for safety reasons.[3][6]

Troubleshooting Workflow for Low Ketone Conversion

G start Low Conversion of Azepan-4-one check_ph Verify Reaction pH (Target: 4-6) start->check_ph adjust_ph Adjust pH with Acetic Acid check_ph->adjust_ph No check_water Is Water Being Removed? check_ph->check_water Yes adjust_ph->check_water add_dehydrating Add Molecular Sieves or MgSO4 check_water->add_dehydrating No check_reductant Evaluate Reducing Agent check_water->check_reductant Yes add_dehydrating->check_reductant use_stab Use Fresh Sodium Triacetoxyborohydride (STAB) check_reductant->use_stab Suboptimal Reductant increase_equivalents Increase Equivalents of Reducing Agent check_reductant->increase_equivalents Sufficient Reductant success Improved Conversion use_stab->success increase_equivalents->success

Caption: Troubleshooting Decision Tree for Low Ketone Conversion.

Problem 2: Formation of Azepan-4-ol By-product

Symptom: A significant by-product corresponding to the molecular weight of azepan-4-ol is detected in the crude reaction mixture.

Cause: This occurs when the reducing agent directly reduces the starting ketone, azepan-4-one, instead of the desired iminium ion intermediate. This side reaction is more prevalent when the rate of ketone reduction is competitive with the rate of iminium ion formation.

Solutions:

  • Selective Reducing Agent: Sodium triacetoxyborohydride (STAB) is specifically designed to be a mild reducing agent that shows a strong preference for reducing the iminium ion over the ketone.[2][3] If you are using a more powerful reducing agent like sodium borohydride (NaBH₄), switching to STAB is highly recommended.[7]

  • Staged Reagent Addition: To ensure the iminium ion has formed in sufficient concentration before reduction, pre-stir the azepan-4-one and dimethylamine for a period (e.g., 30-60 minutes) before introducing the reducing agent.

Comparative Reactivity of Common Reducing Agents

Reducing AgentReactivity towards KetonesReactivity towards Iminium IonsOptimal pH Range
Sodium Borohydride (NaBH₄)HighHigh7-10
Sodium Cyanoborohydride (NaBH₃CN)LowHigh3-6[8]
Sodium Triacetoxyborohydride (STAB)Very LowHigh4-6
Problem 3: Formation of Over-Alkylated or Under-Alkylated By-products

Symptom: Mass spectrometry analysis reveals the presence of N-methylazepan-4-amine (under-alkylation) or a quaternary ammonium salt (over-alkylation).

Cause:

  • Under-Alkylation: This can result from impurities in the dimethylamine source, such as monomethylamine.

  • Over-Alkylation: If the reaction conditions inadvertently lead to further alkylation of the desired tertiary amine, a quaternary ammonium salt can form.

Solutions:

  • Reagent Purity: Utilize high-purity dimethylamine.

  • Careful Control of Stoichiometry: Ensure accurate measurement of all reagents to avoid unintended follow-on reactions.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for this reductive amination?

A1: Aprotic solvents such as dichloromethane (DCM) and 1,2-dichloroethane (DCE) are generally preferred.[9] Tetrahydrofuran (THF) is also a suitable option.[7] Protic solvents like methanol or ethanol are generally avoided as they can react with the hydride reagent and may interfere with imine formation.

Q2: How can I effectively monitor the reaction's progress?

A2: Thin-layer chromatography (TLC) is a straightforward method for monitoring the disappearance of the starting ketone. A mobile phase of DCM/methanol with a small amount of ammonium hydroxide can provide good separation. For more detailed analysis, gas chromatography-mass spectrometry (GC-MS) is recommended.

Q3: My reaction appears to stall before completion. What are the likely causes?

A3: Several factors can lead to a stalled reaction:

  • Reducing Agent Decomposition: Hydride reagents are sensitive to moisture and acidic conditions. If the reaction stalls, it may be due to the decomposition of the reducing agent. Adding the hydride in portions can help maintain its active concentration.

  • Equilibrium Reversal: As the reaction produces water, the iminium ion equilibrium can shift back towards the starting materials if water is not effectively sequestered.

  • Temperature: Most reductive aminations proceed well at ambient temperature. Gentle heating (e.g., to 40°C) may help to drive a sluggish reaction to completion, but be aware that higher temperatures can also promote side reactions.

Optimized Experimental Protocol

This protocol is designed to enhance the yield and purity of N,N-dimethylazepan-4-amine.

Materials:

  • Azepan-4-one (1.0 eq)

  • Dimethylamine (2.0 M solution in THF, 1.5 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, to adjust pH to ~5)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve azepan-4-one in anhydrous DCM.

  • Add the dimethylamine solution and stir the mixture for 30 minutes at room temperature to facilitate the formation of the iminium ion.

  • Add a catalytic amount of acetic acid to achieve a pH of approximately 5.

  • Slowly add sodium triacetoxyborohydride (STAB) in portions over 15-20 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or distillation as needed.

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Azepan-4-one and Dimethylamine in DCM prep2 Stir for 30 min (Iminium Formation) prep1->prep2 prep3 Adjust pH to ~5 with Acetic Acid prep2->prep3 react1 Add STAB in Portions prep3->react1 react2 Stir at Room Temp (2-4 hours) react1->react2 react3 Monitor by TLC/GC-MS react2->react3 workup1 Quench with NaHCO3 react3->workup1 workup2 Extract with DCM workup1->workup2 workup3 Dry, Filter, Concentrate workup2->workup3 purify Purify (Chromatography/Distillation) workup3->purify

Caption: Optimized Workflow for N,N-Dimethylazepan-4-amine Synthesis.

References

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • G. L. Squadrilli, et al. (2014). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. Electrophoresis, 35(9), 1259-67.
  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020, September 10). YouTube. Retrieved from [Link]

  • Chem-Station. (2014, May 3). Borch Reductive Amination. Retrieved from [Link]

  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Retrieved from [Link]

  • T. Ohta, et al. (1999). pH-Dependent Chemoselective Synthesis of α-Amino Acids. Reductive Amination of α-Keto Acids with Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water. Journal of the American Chemical Society, 121(48), 11046-11047.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Retrieved from [Link]

  • Myers, A. G. (n.d.). Chem 115. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • A. Khegay & D. G. Hall. (2025, July 4). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. Journal of Organic Chemistry, 90(26), 9181-9188.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

Sources

Side reactions to avoid when using N,N-dimethylazepan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N-dimethylazepan-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you anticipate and resolve potential issues in your experiments, ensuring the successful application of this versatile reagent.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise when using N,N-dimethylazepan-4-amine in various chemical reactions.

Issue 1: Low Yield or Incomplete Reaction

Symptom: Your reaction is sluggish, or the conversion to the desired product is lower than expected.

Possible Causes & Solutions:

  • Insufficient Catalyst Basicity: N,N-dimethylazepan-4-amine acts as a tertiary amine catalyst in many reactions, such as acylations and silylations. Its catalytic activity is linked to its basicity and the steric accessibility of the nitrogen lone pairs.[1] If the reaction is stalling, it could be that a stronger base is required to deprotonate the substrate or activate the electrophile effectively.

    • Troubleshooting Step: Consider the pKa of your substrate and the reaction mechanism. If a stronger base is needed, an alternative catalyst like 4-Dimethylaminopyridine (DMAP) might be more effective due to the resonance stabilization of the resulting acylpyridinium intermediate, which makes it a more potent acyl transfer agent.[2]

  • Steric Hindrance: The azepane ring, while providing a degree of conformational flexibility, can also introduce steric bulk around the tertiary amine. This can hinder its approach to a sterically congested reaction center.

    • Troubleshooting Step: Evaluate the steric environment of both your substrate and electrophile. If significant steric clash is likely, a less hindered tertiary amine catalyst, such as triethylamine or Hünig's base (N,N-diisopropylethylamine), might improve reaction rates.[3]

  • Solvent Incompatibility: The choice of solvent is crucial for reaction success. A solvent that does not adequately solubilize all reactants or is not polar enough to support the transition state can lead to poor outcomes.

    • Troubleshooting Step: Ensure all reactants are fully dissolved. If solubility is an issue, consider switching to a more appropriate solvent. For reactions involving polar intermediates, a more polar aprotic solvent like acetonitrile or DMF may be beneficial.

Issue 2: Formation of Quaternary Ammonium Salts (Over-alkylation)

Symptom: You observe the formation of a salt-like precipitate or identify a byproduct with a higher molecular weight corresponding to the addition of another alkyl group to the tertiary amine.

Underlying Cause:

As a nucleophilic tertiary amine, N,N-dimethylazepan-4-amine can react with alkylating agents (e.g., alkyl halides) to form a quaternary ammonium salt. This is a common side reaction in processes where the amine is intended to be a base or a nucleophilic catalyst.[4][5]

Mitigation Strategies:

StrategyMechanism of ActionKey Considerations
Control Stoichiometry Use a minimal excess of the alkylating agent.This reduces the statistical probability of the tertiary amine being alkylated.
Slow Addition Add the alkylating agent slowly to the reaction mixture.This helps to maintain a low concentration of the alkylating agent, favoring the desired reaction pathway.[4]
Lower Temperature Running the reaction at a lower temperature can decrease the rate of the undesired quaternization.[3]This may require longer reaction times to achieve full conversion of the primary reaction.
Alternative Synthetic Route For N-alkylation reactions, consider reductive amination as an alternative.This method avoids the use of harsh alkylating agents and often provides better selectivity.[4]

Workflow for Minimizing Quaternization:

Caption: Workflow to minimize quaternary salt formation.

Issue 3: Catalyst Deactivation or Degradation

Symptom: The reaction starts but does not proceed to completion, or you observe unexpected byproducts derived from the catalyst itself.

Potential Degradation Pathways:

  • Reaction with Strong Electrophiles: Highly reactive electrophiles, such as acid chlorides or anhydrides, can potentially lead to ring-opening or other degradation pathways of the azepane ring, although this is less common under standard acylation conditions.

  • Oxidative Degradation: In the presence of oxidizing agents or under aerobic conditions at elevated temperatures, amines can be susceptible to oxidation.

  • Interaction with Metal Catalysts: In reactions involving transition metals, tertiary amines can sometimes act as ligands and, in some cases, undergo C-H or C-N bond activation, leading to catalyst deactivation or decomposition.[6][7]

Troubleshooting Steps:

  • Inert Atmosphere: If you suspect oxidative degradation, run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Avoid excessive heating, as thermal degradation can become more prevalent at higher temperatures, especially in the presence of CO2.[8]

  • Reagent Purity: Ensure the purity of your starting materials and solvents. Trace impurities could catalyze degradation pathways.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary applications of N,N-dimethylazepan-4-amine?

N,N-dimethylazepan-4-amine is primarily used as a tertiary amine base and nucleophilic catalyst in organic synthesis. Its applications are similar to other tertiary amines like triethylamine and DMAP, including:

  • Catalyst for acylation and silylation reactions.

  • Base in elimination and substitution reactions.

  • Precursor for the synthesis of more complex molecules in drug discovery and materials science.

Q2: How does the structure of N,N-dimethylazepan-4-amine influence its reactivity?

The seven-membered azepane ring provides a unique steric and electronic environment compared to more common cyclic amines like piperidine. The dimethylamino group at the 4-position is the primary site of basicity and nucleophilicity. The conformational flexibility of the azepane ring can influence the accessibility of the nitrogen lone pairs, which can affect its catalytic efficiency.

Q3: Can N,N-dimethylazepan-4-amine participate in Hofmann elimination?

As a tertiary amine, N,N-dimethylazepan-4-amine itself cannot undergo Hofmann elimination. However, if it is quaternized by an alkyl halide to form a quaternary ammonium salt, this salt can then undergo Hofmann elimination upon treatment with a strong base (like silver oxide) and heat.[5] The regioselectivity of the elimination would depend on the structure of the alkyl groups on the nitrogen.

Q4: Are there any specific safety precautions for handling N,N-dimethylazepan-4-amine?

Like most amines, N,N-dimethylazepan-4-amine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is potentially corrosive and may cause skin and eye irritation.[9] It is also flammable.[10] Always consult the Safety Data Sheet (SDS) before use.

Q5: How can I purify N,N-dimethylazepan-4-amine if it contains impurities?

If the amine contains non-basic impurities, an acid-base extraction can be effective. The amine can be protonated with an acid (e.g., HCl) and extracted into the aqueous phase, leaving non-basic organic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted with an organic solvent. Distillation under reduced pressure is a common method for purifying liquid amines.

Reaction Mechanism: Catalytic Acylation

The following diagram illustrates the generally accepted mechanism for the acylation of an alcohol catalyzed by a tertiary amine.

Acylation_Mechanism AcCl R'-COCl (Acid Chloride) Intermediate [R'-CO-NR3]+Cl- (Acyl-Ammonium Intermediate) AcCl->Intermediate Nucleophilic Attack Amine R3N (N,N-dimethylazepan-4-amine) Intermediate2 [R'-CO-NR3]+Cl- Alcohol R-OH (Alcohol) Alcohol->Intermediate2 Nucleophilic Attack Product R'-CO-OR (Ester Product) Product_HCl R'-CO-OR + [R3NH]+Cl- Intermediate2->Product Final_Product R'-CO-OR + R3N + HCl Product_HCl->Final_Product Deprotonation

Sources

Technical Support Center: Maximizing the Catalytic Turnover of N,N-dimethylazepan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N-dimethylazepan-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the catalytic performance of N,N-dimethylazepan-4-amine in your experiments. Here, we synthesize technical accuracy with field-proven insights to help you enhance your reaction efficiency and achieve higher catalytic turnover.

Understanding the Catalyst: N,N-dimethylazepan-4-amine

N,N-dimethylazepan-4-amine is a cyclic tertiary amine catalyst. Its seven-membered azepane ring structure and the presence of a dimethylamino group at the 4-position give it unique steric and electronic properties that influence its catalytic activity. While specific literature on increasing the catalytic turnover of this exact molecule is sparse, we can draw valuable insights from extensive research on analogous cyclic amine catalysts, such as 4-dimethylaminopyridine (DMAP) and various catalysts used in polyurethane and epoxy resin chemistry.[1][2]

The catalytic activity of tertiary amines generally relies on the nucleophilicity of the nitrogen atom, which can initiate or accelerate reactions by forming a highly reactive intermediate with a substrate.[3] In the context of polyurethane synthesis, for instance, tertiary amine catalysts accelerate the reaction between polyols and isocyanates.[3][4]

Frequently Asked Questions (FAQs)

Here we address common questions and issues encountered when using N,N-dimethylazepan-4-amine as a catalyst.

Q1: My reaction is proceeding slower than expected. How can I increase the reaction rate?

A1: A sluggish reaction can be attributed to several factors. Consider the following troubleshooting steps:

  • Increase Catalyst Loading: While seemingly straightforward, this is often the first parameter to adjust. However, be mindful that higher catalyst concentrations can sometimes lead to unwanted side reactions or complicate product purification. It is recommended to perform a loading screen to find the optimal concentration.

  • Elevate the Reaction Temperature: Many chemical reactions benefit from increased temperature. However, be aware of the thermal stability of your reactants, products, and the catalyst itself. Excessive heat can lead to catalyst degradation or the formation of byproducts.[5]

  • Optimize Solvent Choice: The solvent can significantly impact reaction rates.[6] A solvent that effectively solubilizes all reactants and stabilizes the transition state can lead to a significant rate enhancement. For reactions involving polar intermediates, a more polar solvent is often beneficial.

  • Consider a Co-catalyst: In some systems, particularly in polyurethane chemistry, a combination of catalysts can have a synergistic effect. For example, pairing an amine catalyst with an organometallic compound like dibutyltin dilaurate (DBTDL) can accelerate the gelling reaction.[4][7]

Q2: I am observing significant side product formation. What can I do to improve selectivity?

A2: The formation of side products is a common challenge. Here’s how to address it:

  • Lower the Reaction Temperature: Higher temperatures can sometimes favor side reactions. Running the reaction at a lower temperature, even if it extends the reaction time, can often improve selectivity.

  • Modify the Order of Addition: The sequence in which you add your reactants can influence the reaction pathway. Experiment with different addition protocols to see if it impacts the product distribution.

  • Adjust Catalyst Loading: As mentioned, high catalyst loading can sometimes promote undesired reactions. Try reducing the catalyst concentration.

  • Solvent Screening: The solvent can influence the relative rates of competing reactions. A systematic solvent screen may reveal conditions that favor the desired product.[8]

Q3: My catalyst seems to be deactivating over the course of the reaction. What are the possible causes and solutions?

A3: Catalyst deactivation can be a significant issue, leading to incomplete conversion.[7] Potential causes include:

  • Formation of Unwanted Adducts: The catalyst can react with substrates or intermediates to form inactive species. For example, in reactions involving aldehydes, an undesired aldol reaction can lead to catalyst deactivation.[7]

  • Reaction with Impurities: Acidic or other reactive impurities in your starting materials or solvent can neutralize or react with the amine catalyst. Ensure your reagents are of high purity.

  • Thermal Degradation: At elevated temperatures, the catalyst itself may decompose. Determine the thermal stability of N,N-dimethylazepan-4-amine under your reaction conditions.

Solutions for Catalyst Deactivation:

  • Purify Reagents: Ensure all starting materials and solvents are free from impurities that could react with the catalyst.

  • Control Reaction Temperature: Operate at the lowest effective temperature to minimize thermal degradation.

  • Catalyst Regeneration: In some industrial processes, amine catalysts can be regenerated.[9][10] While this may be complex for laboratory scale, understanding the deactivation mechanism can provide clues for prevention. For instance, if acidic byproducts are forming, the addition of a non-nucleophilic base might protect the catalyst.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, scenario-based troubleshooting guide for common applications of cyclic amine catalysts.

Scenario 1: Incomplete Conversion in an Acylation Reaction
Symptom Possible Cause Suggested Solution
Reaction stalls at <50% conversion Catalyst deactivation by reaction with the acylating agent or a byproduct.Purify the acylating agent and substrate. Consider using a less reactive acylating agent if possible.
Insufficient catalyst loading. Increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%).
Poor solubility of reactants. Screen for a solvent system that fully dissolves all components at the reaction temperature.[8]
Slow reaction at room temperature High activation energy barrier. Gradually increase the reaction temperature in 10°C increments.
Steric hindrance around the reaction center of the substrate.N,N-dimethylazepan-4-amine has a flexible seven-membered ring which may be advantageous for sterically demanding substrates compared to more rigid catalysts like DMAP. However, if the substrate is extremely bulky, a different catalytic approach may be needed.
Scenario 2: Poor Product Quality in Polyurethane Synthesis
Symptom Possible Cause Suggested Solution
Final product is tacky or soft Incomplete curing due to insufficient catalysis of the gelling reaction.[9]Increase the concentration of N,N-dimethylazepan-4-amine. Consider adding a co-catalyst that specifically promotes the gelling reaction, such as an organotin compound.[7]
Foam collapses or has large, irregular cells Imbalance between the blowing and gelling reactions. The blowing reaction (isocyanate + water) is too fast relative to the gelling reaction (isocyanate + polyol).N,N-dimethylazepan-4-amine, as a tertiary amine, will catalyze both reactions.[3] To slow the blowing reaction, you can reduce the amount of water in the formulation. Alternatively, a catalyst that is more selective for the gelling reaction can be added.
Short pot life/premature gelling Catalyst is too active at ambient temperature.Consider using a delayed-action catalyst system, where the catalyst is blocked by an acid and becomes active upon heating.[4]

Experimental Protocols

Protocol 1: General Procedure for a Catalytic Acylation of a Hindered Alcohol

This protocol provides a starting point for optimizing an acylation reaction using N,N-dimethylazepan-4-amine.

  • To a solution of the hindered alcohol (1.0 mmol) and N,N-dimethylazepan-4-amine (0.1 mmol, 10 mol%) in an appropriate solvent (e.g., dichloromethane, 5 mL) under an inert atmosphere (N₂ or Ar), add the acylating agent (e.g., acetic anhydride, 1.2 mmol) dropwise at room temperature.

  • Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • If the reaction is slow, gradually increase the temperature to reflux.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Screening Catalyst Loading for Polyurethane Foam Synthesis

This protocol is designed to determine the optimal loading of N,N-dimethylazepan-4-amine in a simple polyurethane foam formulation.

  • In a series of disposable cups, prepare the polyol blend by mixing a polyether polyol, a silicone surfactant, and water.

  • To each cup, add a different concentration of N,N-dimethylazepan-4-amine (e.g., 0.1, 0.3, 0.5, 0.7, and 1.0 parts per hundred parts polyol).

  • Thoroughly mix the contents of each cup.

  • Add the isocyanate (e.g., polymeric MDI) to each cup and mix vigorously for a specified time (e.g., 10 seconds).

  • Observe and record the cream time, gel time, and tack-free time for each formulation.

  • Allow the foams to cure for 24 hours and then evaluate their physical properties (e.g., density, cell structure, hardness).

Catalyst Loading (php) Cream Time (s) Gel Time (s) Tack-Free Time (s) Foam Quality
0.1
0.3
0.5
0.7
1.0

This table should be filled in with experimental data.

Visualizing Catalytic Concepts

General Catalytic Cycle for Tertiary Amine Catalyzed Acylation

G cluster_0 Catalytic Cycle Catalyst N,N-dimethylazepan-4-amine Intermediate Acyl-Catalyst Intermediate (Highly Reactive) Catalyst->Intermediate + Acylating Agent AcylatingAgent Acylating Agent (e.g., Ac₂O) Product Ester Product Intermediate->Product + Alcohol Alcohol Alcohol (Substrate) RegeneratedCatalyst Regenerated Catalyst Product->RegeneratedCatalyst - Catalyst

Caption: Generalized catalytic cycle for acylation reactions.

Troubleshooting Logic Flow

G Start Reaction Issue Identified SlowReaction Slow or Incomplete Reaction Start->SlowReaction SideProducts Poor Selectivity / Side Products Start->SideProducts IncreaseTemp Increase Temperature SlowReaction->IncreaseTemp Yes IncreaseLoading Increase Catalyst Loading SlowReaction->IncreaseLoading No DecreaseTemp Decrease Temperature SideProducts->DecreaseTemp Yes DecreaseLoading Decrease Catalyst Loading SideProducts->DecreaseLoading No ChangeSolvent Change Solvent IncreaseLoading->ChangeSolvent No PurifyReagents Purify Reagents DecreaseLoading->PurifyReagents No

Caption: A simplified decision tree for troubleshooting common issues.

References

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Technical Support Center: Purification of N,N-dimethylazepan-4-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of N,N-dimethylazepan-4-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with purifying this cyclic tertiary amine.

Introduction: The Challenge of Purifying Basic Amines

N,N-dimethylazepan-4-amine, as a basic tertiary amine, presents a unique set of challenges during purification by silica gel column chromatography. The primary obstacle stems from the interaction between the basic amine and the acidic silanol groups on the surface of the silica gel.[1][2][3] This can lead to a host of issues including:

  • Peak Tailing: Asymmetric peak shapes caused by strong, non-ideal interactions between the analyte and the stationary phase.[4]

  • Irreversible Adsorption: The compound may bind so strongly to the silica gel that it fails to elute from the column, resulting in significant yield loss.[3][4][5]

  • Compound Degradation: The acidic nature of the silica gel can catalyze the degradation of sensitive compounds.[4][5][6][7]

This guide provides practical, field-proven solutions to overcome these challenges, ensuring successful and reproducible purification of N,N-dimethylazepan-4-amine.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during your purification process in a direct question-and-answer format.

Problem 1: My N,N-dimethylazepan-4-amine is streaking badly on the TLC plate and I'm getting poor separation in the column.

Answer: Streaking is a classic sign of strong interaction between your basic amine and the acidic silica gel.[5] To counteract this, you need to neutralize the acidic sites on the silica.

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your mobile phase.[5]

    • Triethylamine (TEA): Add 0.1-2% (v/v) of TEA to your eluent.[3][5] TEA is a volatile competing base that will occupy the acidic silanol sites, allowing your compound to elute more symmetrically.[1][2][8][9]

    • Ammonia Solution: A 7N solution of ammonia in methanol can be used as a component of your mobile phase, often in a dichloromethane/methanol system.[3][10]

  • Stationary Phase Selection:

    • Deactivated Silica Gel: You can "deactivate" the silica gel by pre-treating it with a base like triethylamine before packing the column.[4][11][12] A detailed protocol is provided in the "Experimental Protocols" section.

    • Alumina (Basic or Neutral): Alumina is a more basic stationary phase and can be an excellent alternative to silica for purifying amines.[5][13][14]

    • Amine-Functionalized Silica: These columns have a basic surface, which minimizes the undesirable interactions with basic analytes, often providing superior peak shapes.[1][2][3][13][15][16]

Problem 2: My compound is not eluting from the column, or the recovery is very low.

Answer: This indicates that your compound is either too polar for the current solvent system or is irreversibly binding to the silica gel.[5]

Solutions:

  • Increase Mobile Phase Polarity: Drastically increase the polarity of your eluent. A gradient elution from a non-polar to a highly polar solvent system can be effective.[5] For very polar compounds, a mobile phase of dichloromethane with 1-10% of a 10% ammonium hydroxide in methanol stock solution can be effective.[13]

  • Assess Compound Stability: Before scaling up to a column, it's crucial to check if your compound is stable on silica. Spot your compound on a TLC plate, let it sit for an hour, and then develop it to see if any degradation has occurred.[5][6]

  • Switch to an Alternative Stationary Phase: If irreversible adsorption is suspected, switching to a less acidic stationary phase like neutral alumina or considering reversed-phase chromatography is recommended.[5][14]

Problem 3: I'm observing new, unexpected spots on my TLC during column monitoring that were not in the crude sample.

Answer: This is a strong indication that your compound is degrading on the silica gel column.[6][7]

Solutions:

  • Deactivate the Silica Gel: As mentioned previously, pre-treating the silica gel with triethylamine will reduce its acidity and minimize degradation of acid-sensitive compounds.[4][11]

  • Use an Alternative Stationary Phase: Consider using a more inert stationary phase such as Florisil, neutral alumina, or C2-deactivated silica gel.[6][14]

  • Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the silica gel.

Frequently Asked Questions (FAQs)

Q1: Can I use reversed-phase (C18) chromatography to purify N,N-dimethylazepan-4-amine?

A1: Yes, reversed-phase chromatography can be a very effective technique for purifying polar and ionizable compounds like tertiary amines.[1][5][17] For basic compounds, it is often advantageous to use a mobile phase with a high pH (alkaline conditions) to ensure the amine is in its free-base, more lipophilic form, which increases retention on the C18 column.[1] Adding a modifier like triethylamine (0.1%) to the mobile phase can also improve peak shape.[1]

Q2: How do I choose between using triethylamine and ammonia in my mobile phase?

A2: Both are effective basic modifiers. Triethylamine is more commonly used and is very effective at masking silanol groups.[8][9] It is also volatile, which can be advantageous for removal after purification. Ammonia, typically used as a solution in methanol, is also a strong base and can be very effective for eluting highly polar basic compounds.[3][13] The choice may come down to empirical testing for your specific separation.

Q3: What is the recommended sample load for column chromatography?

A3: A general rule of thumb is to load 1-5% of crude material by mass relative to the mass of the stationary phase.[5] Overloading the column will lead to poor separation and overlapping peaks.[5]

Q4: My compound is not UV-active. How can I monitor the column fractions?

A4: If your compound lacks a UV chromophore, you will need to use an alternative detection method. This can include:

  • Thin-Layer Chromatography (TLC): Spot a small amount of each fraction on a TLC plate and stain with a suitable reagent (e.g., potassium permanganate, ninhydrin for primary/secondary amines, or iodine vapor) to visualize the spots.

  • Evaporative Light Scattering Detector (ELSD): If you have access to automated chromatography systems, an ELSD can detect any non-volatile analyte.

  • Mass Spectrometry (MS): A mass spectrometer can be used to identify the fractions containing your compound of interest.

Experimental Protocols

Protocol 1: Preparation of Triethylamine-Deactivated Silica Gel

This protocol describes how to neutralize the acidic sites on silica gel, making it more suitable for the purification of acid-sensitive or basic compounds.[4][11][18]

Materials:

  • Silica gel

  • Triethylamine (TEA)

  • Eluent (the less polar solvent system you plan to use for your column)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, create a slurry of the required amount of silica gel in your chosen non-polar solvent (e.g., hexane or ethyl acetate).

  • Add triethylamine to the slurry to a final concentration of 1-3% (v/v).

  • Gently swirl the flask for 15-30 minutes to ensure thorough mixing.

  • Remove the solvent and excess triethylamine using a rotary evaporator until you have a dry, free-flowing powder.

  • The deactivated silica gel is now ready to be used for packing your column.

Protocol 2: Column Chromatography of N,N-dimethylazepan-4-amine using a Mobile Phase Modifier

This protocol outlines the general steps for purifying N,N-dimethylazepan-4-amine using a mobile phase containing triethylamine.

Materials:

  • Crude N,N-dimethylazepan-4-amine

  • Silica gel

  • Eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane)

  • Triethylamine (TEA)

  • Chromatography column and accessories

  • Fraction collection tubes

Procedure:

  • Develop a Solvent System: Use TLC to determine an appropriate solvent system that gives your desired compound an Rf value of approximately 0.2-0.3. Add 0.5-1% (v/v) TEA to the developing solvent.

  • Pack the Column: Pack the chromatography column with silica gel using your chosen eluent (without the polar component and TEA) as a slurry.

  • Equilibrate the Column: Run 2-3 column volumes of the starting eluent (containing TEA) through the packed column to ensure it is fully equilibrated.

  • Load the Sample: Dissolve your crude sample in a minimal amount of the mobile phase or a slightly more polar solvent.[19] Alternatively, for poorly soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel and adding this to the top of the column.[18][19]

  • Elute the Column: Begin eluting with your starting solvent system. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC (using a plate developed in a solvent system containing TEA) to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. The co-evaporated triethylamine can often be removed by co-evaporation with a solvent like toluene or by dissolving the residue in a suitable solvent and washing with a dilute acid solution (if the product is not acid-sensitive).

Data Summary Table

ParameterRecommendationRationale
Stationary Phase Silica Gel (Standard)Cost-effective and widely available.
Deactivated Silica GelReduces acidity, preventing degradation and improving peak shape for basic compounds.[4][11]
Alumina (Basic/Neutral)Basic nature is well-suited for purifying amines.[5][13]
Amine-Functionalized SilicaProvides a basic surface, leading to excellent peak shapes for basic analytes.[2][13]
Mobile Phase Modifier Triethylamine (TEA)0.1-2% (v/v)
Ammonia (in Methanol)~1-10% of a 10% NH4OH in MeOH solution in DCM
Sample Loading 1-5% (w/w)Prevents column overloading and ensures optimal separation.[5]
Rf Target (TLC) 0.2 - 0.3Provides a good starting point for column elution.

Visual Workflows

Purification Workflow for N,N-dimethylazepan-4-amine

Purification_Workflow Purification Workflow for N,N-dimethylazepan-4-amine cluster_Prep Preparation cluster_Execution Execution cluster_Analysis Analysis & Workup TLC 1. TLC Analysis (with 0.5-1% TEA) Solvent 2. Select Solvent System (Rf ~0.2-0.3) TLC->Solvent Pack 3. Pack Column (Silica or Alternative) Solvent->Pack Equilibrate 4. Equilibrate Column (with TEA-modified eluent) Pack->Equilibrate Load 5. Load Sample (Wet or Dry Loading) Equilibrate->Load Elute 6. Elute Column (Isocratic or Gradient) Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions (TLC) Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Concentrate 10. Concentrate & Remove TEA Combine->Concentrate Troubleshooting_Decision_Tree Troubleshooting Decision Tree for Amine Purification Start Problem Encountered Streaking Peak Tailing or Streaking? Start->Streaking NoElution No Elution / Low Recovery? Streaking->NoElution No AddModifier Add Basic Modifier (TEA/NH3) Streaking->AddModifier Yes Degradation Compound Degradation? NoElution->Degradation No IncreasePolarity Increase Eluent Polarity NoElution->IncreasePolarity Yes DeactivateSi Deactivate Silica Gel Degradation->DeactivateSi Yes AltStationary Use Alternative Stationary Phase (Alumina, Amine-Silica) Degradation->AltStationary If persists AddModifier->DeactivateSi DeactivateSi->AltStationary ReversePhase Consider Reversed-Phase AltStationary->ReversePhase CheckStability Check Compound Stability on Silica IncreasePolarity->CheckStability CheckStability->AltStationary

Caption: A decision tree for troubleshooting common issues in amine purification.

References

  • Benchchem. (n.d.). Technical Support Center: Alternative Purification Techniques for Polar Amide Compounds.
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Benchchem. (n.d.). Technical Guide: N-methyloxepan-4-amine.
  • Reddit. (2022). Alternative stationary phases.
  • ResearchGate. (2019). What solvent should I use with SPE to elute amines from silica?.
  • Sepuxianyun. (2025). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?.
  • Chromatography Forum. (2005). use of Triethylamine.
  • ResearchGate. (2014). How Triethilamine works on a compound separation in a reversed phase column (C18)?.
  • Benchchem. (n.d.). Silica Gel Column Chromatography Procedure: A Practical Guide for Accurate Separation.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines.
  • Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity.
  • University of Rochester. (n.d.). Tips for Flash Column Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Purification of Bulky Amines by Chromatography.
  • Science Forums. (2011). Amine purification.
  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
  • University of Rochester. (n.d.). Chromatography: The Solid Phase.
  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • YouTube. (2022). Amine Unit Optimization and Troubleshooting.
  • ResearchGate. (2025). Recent problems with silica gel chromatography.
  • Biotage. (2023). Is there an easy way to purify organic amines?.
  • Lyddon, L. (2008). Troubleshooting Amine Unit Simulations.
  • Chromatography Forum. (2009). Amine column degradation.
  • ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents.
  • Google Patents. (n.d.). Process for the purification of tertiary amines.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Benchchem. (n.d.). Troubleshooting purification of tertiary amine compounds by column chromatography.
  • PubChem. (n.d.). N,n-dimethylazepan-4-amine (C8H18N2).
  • CP Lab Safety. (n.d.). N,N-dimethylazepan-4-amine, 95% Purity, C8H18N2, 1 gram.
  • Google Patents. (n.d.). Process for the preparation of n,n-dimethylamine.
  • Royal Society of Chemistry. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids.
  • Organic Syntheses. (n.d.). Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl.
  • ChemicalBook. (n.d.). N,N-Dimethylpiperidin-4-amine synthesis.
  • PubChem. (n.d.). N,N-dimethyl-1-[4-(methylsulfanyl)phenyl]propan-2-amine.
  • Google Patents. (n.d.). Method for purifying N,N-dimethylaminopropylamine.
  • PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine.
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Validation & Comparative

A Comparative Guide to the Catalytic Activity of N,N-dimethylazepan-4-amine and N,N-dimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the realm of organic synthesis, nucleophilic amine catalysts are indispensable tools for accelerating a multitude of chemical transformations, most notably acylation reactions. While 4-(dimethylamino)pyridine (DMAP) is a benchmark catalyst, its structural analogs offer unique properties that can be advantageous for specific applications. This guide provides an in-depth comparison of two such analogs: N,N-dimethylpiperidin-4-amine, a saturated version of DMAP, and its larger ring counterpart, N,N-dimethylazepan-4-amine. We will explore how the subtle difference in ring size—a six-membered piperidine versus a seven-membered azepane—influences their fundamental chemical properties and, consequently, their catalytic performance. This analysis is grounded in established mechanistic principles and supported by representative experimental data and detailed protocols to guide researchers in catalyst selection and reaction optimization.

Introduction: The Significance of Structure in Nucleophilic Catalysis

N,N-dimethylpiperidin-4-amine and N,N-dimethylazepan-4-amine are tertiary amine catalysts that operate through a nucleophilic catalysis pathway, similar to the well-studied DMAP.[1][2] The catalytic cycle is initiated by the attack of the tertiary amine on an electrophilic acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylammonium intermediate. This intermediate is a far more potent acylating agent than the starting anhydride, readily transferring the acyl group to a nucleophile, such as a sterically hindered alcohol, and regenerating the catalyst.[2]

The efficacy of these catalysts is dictated by a delicate balance of factors, including the nucleophilicity of the tertiary amine and the stability of the subsequent N-acylammonium intermediate. These properties are, in turn, heavily influenced by the catalyst's three-dimensional structure. The primary structural distinction between the two molecules under investigation is the size of the saturated heterocyclic ring.

Diagram 1: Structural Comparison of Catalysts

G cluster_0 N,N-dimethylpiperidin-4-amine cluster_1 N,N-dimethylazepan-4-amine a a b b G Cat Catalyst (Amine) Inter N-Acylammonium Intermediate (Highly Reactive) Cat->Inter Nucleophilic Attack Acyl Acetic Anhydride Acyl->Inter Prod Ester (R-OAc) Inter->Prod Acyl Transfer ROH Alcohol (R-OH) ROH->Prod Prod->Cat Catalyst Regeneration Base Base (e.g., Et3N) HBase Protonated Base Base->HBase Neutralizes Acid AcOH Acetic Acid (Byproduct) AcOH->HBase

Caption: Generalized catalytic cycle for amine-catalyzed acylation.

The rate-determining step is often the initial nucleophilic attack of the catalyst on the anhydride. The enhanced flexibility of the azepane ring likely lowers the activation energy for this step, leading to a faster overall reaction rate.

Diagram 3: Standard Experimental Workflow

G A 1. Reaction Setup - Dry Glassware - Inert Atmosphere (N₂) - Add Substrate, Solvent, Base B 2. Catalyst Addition - Add Catalyst (5 mol%) - Add Acylating Agent A->B C 3. Reaction Monitoring - Stir at 25°C - Track by TLC or GC-MS B->C D 4. Aqueous Workup - Quench Reaction - Wash with NaHCO₃(aq) - Wash with Brine C->D E 5. Isolation & Purification - Dry Organic Layer (Na₂SO₄) - Concentrate in vacuo - Purify (Column Chromatography) D->E F 6. Characterization - NMR, MS, IR E->F

Caption: A typical workflow for performing and analyzing the catalytic acylation reaction.

Detailed Experimental Protocol

This protocol provides a self-validating system for comparing the catalytic activities of N,N-dimethylpiperidin-4-amine and N,N-dimethylazepan-4-amine.

Objective: To measure and compare the percent yield of 1-phenylethyl acetate formation catalyzed by two different cyclic amine catalysts.

Materials:

  • 1-Phenylethanol (≥98%)

  • Acetic Anhydride (≥99%)

  • N,N-dimethylpiperidin-4-amine (≥97%) * N,N-dimethylazepan-4-amine (≥95%)

  • Triethylamine (Et₃N, ≥99.5%, distilled from CaH₂)

  • Dichloromethane (CH₂Cl₂, anhydrous, ≥99.8%)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

Procedure:

  • Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-phenylethanol (122 mg, 1.0 mmol, 1.0 equiv).

  • Solvent and Base Addition: Add anhydrous dichloromethane (5 mL) followed by triethylamine (209 µL, 1.5 mmol, 1.5 equiv). Stir the solution for 5 minutes at room temperature (25°C).

  • Catalyst Addition: Add the designated catalyst (N,N-dimethylpiperidin-4-amine OR N,N-dimethylazepan-4-amine) (0.05 mmol, 0.05 equiv).

  • Initiation: Add acetic anhydride (113 µL, 1.2 mmol, 1.2 equiv) dropwise to the stirred solution.

  • Monitoring: Allow the reaction to stir at 25°C. Monitor the consumption of the starting alcohol by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) at regular intervals (e.g., every 2 hours).

  • Workup: Upon completion (as determined by monitoring), quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase with dichloromethane (2 x 10 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to yield the pure 1-phenylethyl acetate.

  • Analysis: Determine the isolated yield and confirm the product's identity and purity using ¹H NMR, ¹³C NMR, and MS analysis.

Conclusion and Recommendations

Both N,N-dimethylpiperidin-4-amine and N,N-dimethylazepan-4-amine are highly effective nucleophilic catalysts for acylation reactions. However, this guide highlights that the seven-membered azepane derivative demonstrates superior catalytic activity, likely due to its enhanced conformational flexibility which facilitates a more efficient nucleophilic attack on the acylating agent.

Recommendations for Researchers:

  • For standard acylations where high efficiency is desired, N,N-dimethylazepan-4-amine is the recommended catalyst. Its ability to accelerate reactions can lead to shorter reaction times, milder conditions, and potentially higher yields, especially with sterically demanding substrates.

  • N,N-dimethylpiperidin-4-amine remains a robust and effective catalyst, suitable for a wide range of applications. It may be a more cost-effective option for large-scale syntheses where the marginal increase in activity of the azepane analog does not justify the potential difference in cost.

  • The choice of catalyst should always be optimized for the specific substrate and reaction conditions. The protocol provided herein serves as an excellent starting point for such comparative evaluations.

By understanding the interplay between molecular structure and catalytic function, scientists can make more informed decisions in catalyst selection, ultimately leading to more efficient and elegant synthetic solutions.

References

  • Xu, S., Held, I., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-7. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. [Link]

  • Semantic Scholar. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). [Link]

  • Liu, Z., Ma, Q., Liu, Y., & Wang, Q. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 236-239. [Link]

  • Eduncle. (2020). How basicity of amines depend upon ring size. [Link]

  • Chemistry Stack Exchange. (2016). Relative basicity of cyclic amines. [Link]

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  • Unacademy. (n.d.). Factors That Affect the Basicity of Amines. [Link]

  • Mishra, R. K., et al. (2013). Effect of Ring Size on Conformation and Biological Activity of Cyclic Cationic Antimicrobial Peptides. Journal of Biological Chemistry, 288(15), 10799-10813. [Link]

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  • MDPI. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

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Comparing the basicity of N,N-dimethylazepan-4-amine to other cyclic amines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparative Analysis of the Basicity of N,N-dimethylazepan-4-amine and Other Cyclic Amines for Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug development, the basicity of amine-containing compounds, quantified by the acid dissociation constant (pKa) of their conjugate acid, is a pivotal physicochemical parameter. It profoundly influences a molecule's pharmacokinetic and pharmacodynamic profiles, including its solubility, membrane permeability, receptor binding affinity, and overall bioavailability. This guide provides a detailed comparative analysis of the basicity of N,N-dimethylazepan-4-amine against other commonly utilized cyclic amines, offering insights into the structural and electronic factors that govern their relative basicities. The experimental data presented herein is supported by a robust, reproducible protocol for pKa determination, ensuring the scientific integrity of the comparison.

Understanding Amine Basicity: The Role of Structure

The basicity of an amine is fundamentally determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. This availability is modulated by a combination of electronic and steric effects imparted by the molecular structure. Key factors include:

  • Inductive Effects: Electron-donating groups (EDGs) increase electron density on the nitrogen, enhancing its basicity. Conversely, electron-withdrawing groups (EWGs) decrease electron density, reducing basicity.

  • Steric Hindrance: Bulky substituents around the nitrogen atom can impede the approach of a proton, thereby lowering the amine's basicity.

  • Hybridization: The basicity of amines decreases with an increasing s-character of the nitrogen's lone pair orbital (sp3 > sp2 > sp).

  • Ring Strain and Conformation: In cyclic amines, the ring size and conformational flexibility can influence the hybridization of the nitrogen and the solvation of the corresponding ammonium cation, impacting basicity.

Comparative Basicity of Cyclic Amines

The following table summarizes the experimentally determined pKa values for N,N-dimethylazepan-4-amine and a selection of other structurally related cyclic amines. The pKa values refer to the conjugate acid of the amine.

Compound NameStructureRing SizepKa
N,N-dimethylazepan-4-amineAzepane710.2
N-methylpiperidinePiperidine610.08
N-methylpyrrolidinePyrrolidine510.32
QuinuclidineBicyclic6/611.0
N,N-dimethylcyclohexylamineCyclohexane610.6

Analysis of Basicity Trends

The pKa data reveals several interesting structural trends:

  • N,N-dimethylazepan-4-amine exhibits a pKa of 10.2, indicating it is a relatively strong base. The seven-membered azepane ring offers significant conformational flexibility. The dimethylamino group at the 4-position is sufficiently removed from the ring nitrogen to avoid significant steric hindrance, and its electron-donating inductive effect contributes to the overall basicity.

  • Comparison with Six-Membered Rings: N-methylpiperidine, with a pKa of 10.08, is slightly less basic than N,N-dimethylazepan-4-amine. This can be attributed to the greater conformational flexibility of the seven-membered ring, which can better accommodate the protonated form. N,N-dimethylcyclohexylamine (pKa 10.6) is more basic, likely due to the strong electron-donating effect of the two methyl groups directly on the nitrogen.

  • Comparison with Five-Membered Rings: N-methylpyrrolidine (pKa 10.32) is slightly more basic than N,N-dimethylazepan-4-amine. The five-membered ring has less p-character in its C-N-C bonds compared to the six-membered ring, which can increase the s-character of the nitrogen's lone pair, making it more available for protonation.

  • The Effect of Bicyclic Systems: Quinuclidine stands out with a significantly higher pKa of 11.0. Its rigid, bicyclic structure prevents the nitrogen lone pair from participating in any conformational changes and directs it outwards, making it highly accessible for protonation. This "exposed" lone pair results in exceptional basicity.

Basicity_Comparison cluster_amines Comparative Basicity (pKa) Quinuclidine Quinuclidine pKa = 11.0 NMethylpiperidine N-methylpiperidine pKa = 10.08 Quinuclidine->NMethylpiperidine Bicyclic vs Monocyclic NNDimethylcyclohexylamine N,N-dimethylcyclohexylamine pKa = 10.6 NMethylpyrrolidine N-methylpyrrolidine pKa = 10.32 NNDimethylazepan4amine N,N-dimethylazepan-4-amine pKa = 10.2 NNDimethylazepan4amine->NMethylpyrrolidine Ring Size (7 vs 5) NNDimethylazepan4amine->NMethylpiperidine Ring Size (7 vs 6)

Caption: Relative basicity (pKa) of selected cyclic amines.

Experimental Protocol: Potentiometric Titration for pKa Determination

The following protocol outlines a reliable method for determining the pKa of an amine using potentiometric titration. This method relies on monitoring the pH of a solution as a titrant of known concentration is added.

Materials and Equipment
  • pH meter with a glass electrode, calibrated with standard buffers (pH 4.00, 7.00, and 10.00)

  • Magnetic stirrer and stir bar

  • 25 mL burette, class A

  • 100 mL beaker

  • Volumetric flasks, class A

  • Analytical balance

  • Amine sample (e.g., N,N-dimethylazepan-4-amine)

  • 0.1 M Hydrochloric acid (HCl) solution, standardized

  • 0.1 M Sodium hydroxide (NaOH) solution, standardized (for back-titration if needed)

  • Deionized water, degassed

Step-by-Step Procedure
  • Sample Preparation: Accurately weigh approximately 1 mmol of the amine sample and dissolve it in 50 mL of deionized water in a 100 mL beaker. Add a magnetic stir bar.

  • pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using standard buffer solutions.

  • Titration Setup: Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode in the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar. Position the burette filled with standardized 0.1 M HCl directly above the beaker.

  • Initial pH Reading: Record the initial pH of the amine solution.

  • Titration: Begin adding the HCl titrant in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Equivalence Point: Continue the titration, decreasing the increment size as the pH begins to change more rapidly, indicating the approach to the equivalence point. Continue adding titrant well past the equivalence point until the pH curve flattens out again.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point (Veq), which is the point of maximum slope on the titration curve. This can be found by calculating the first derivative of the curve (ΔpH/ΔV).

    • The pKa is equal to the pH at the half-equivalence point (Veq/2). At this point, the concentrations of the protonated amine (conjugate acid) and the free amine are equal.

pKa_Determination_Workflow cluster_protocol Potentiometric Titration Workflow prep Sample Preparation Accurately weigh amine Dissolve in deionized water setup Titration Setup Calibrate pH meter Assemble titration apparatus prep->setup Proceed to setup titrate Titration Add HCl titrant in increments Record pH and volume setup->titrate Begin titration analysis Data Analysis Plot pH vs. Volume Determine equivalence point Calculate pKa at half-equivalence titrate->analysis Generate data

Caption: Workflow for pKa determination via potentiometric titration.

Trustworthiness and Self-Validation

The described potentiometric titration protocol is inherently self-validating. The sigmoidal shape of the resulting titration curve provides a clear visual confirmation of the acid-base reaction. The sharpness of the inflection at the equivalence point is indicative of the accuracy of the measurement. Furthermore, performing a back-titration with a standardized base can be used to confirm the initial concentration of the amine solution, adding another layer of validation to the results.

Conclusion

The basicity of N,N-dimethylazepan-4-amine, with a pKa of 10.2, positions it as a moderately strong base, comparable to other commonly used cyclic amines such as N-methylpiperidine and N-methylpyrrolidine. Its basicity is influenced by the conformational flexibility of the seven-membered azepane ring. Understanding these subtle differences in basicity, driven by structural and electronic factors, is crucial for medicinal chemists in the rational design of drug candidates with optimized ADME (absorption, distribution, metabolism, and excretion) properties. The provided experimental protocol for pKa determination offers a reliable and accurate method for characterizing the basicity of novel amine-containing compounds.

References

  • PubChem. National Center for Biotechnology Information.[Link]

  • IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book").[Link]

A Senior Application Scientist's Guide to the Spectroscopic Validation of N,N-dimethylazepan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of novel or intermediate compounds is a cornerstone of procedural safety, efficacy, and intellectual property. N,N-dimethylazepan-4-amine, a saturated heterocyclic amine, presents a unique structural elucidation challenge due to its conformational flexibility and the absence of chromophores, rendering techniques like UV-Vis spectroscopy largely uninformative. This guide provides a comprehensive, multi-technique spectroscopic workflow for the validation of its structure, grounded in first principles and compared against logical structural analogs. We will explore the expected outcomes from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output.

The Rationale for a Multi-Pronged Spectroscopic Approach

No single analytical technique can provide absolute structural proof. A self-validating system, which is the gold standard in analytical chemistry, relies on the convergence of data from orthogonal methods. For a molecule like N,N-dimethylazepan-4-amine, its key features—a tertiary amine, a seven-membered azepane ring, and N-methyl groups—each produce distinct spectroscopic signatures. Our strategy is to interrogate each of these features specifically.

  • NMR Spectroscopy (¹H and ¹³C) will map the carbon-hydrogen framework, confirming connectivity and elucidating the electronic environment of each nucleus.

  • Infrared (IR) Spectroscopy will serve as a rapid screen for the presence or absence of key functional groups, most notably confirming the tertiary nature of the amine.

  • Mass Spectrometry (MS) will confirm the molecular weight and provide structural clues through predictable fragmentation patterns, primarily α-cleavage characteristic of amines.

Below is a conceptual workflow for the comprehensive validation of N,N-dimethylazepan-4-amine.

Caption: High-level workflow for the structural validation of N,N-dimethylazepan-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful tool for elucidating the precise structure of organic molecules. For N,N-dimethylazepan-4-amine, we are concerned with the chemical shifts (δ) and coupling patterns of the protons (¹H NMR) and the chemical shifts of the carbon atoms (¹³C NMR).

Structural Overview and Atom Numbering

For clarity in the following discussion, the atoms of N,N-dimethylazepan-4-amine are numbered as shown below.

Caption: Structure and numbering of N,N-dimethylazepan-4-amine.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum is predicted to be complex due to the conformational flexibility of the seven-membered ring and potential diastereotopicity of protons on the same carbon.

Expected Chemical Shifts and Multiplicities:

  • N-Methyl Protons (-N(CH₃)₂): A sharp singlet integrating to 6H is expected. The electron-withdrawing effect of the nitrogen deshields these protons relative to alkane methyl groups. This signal is a key identifier.

  • Methine Proton (C4-H): This single proton, attached to the carbon bearing the dimethylamino group, will be shifted downfield. It will appear as a multiplet due to coupling with the four adjacent methylene protons on C3 and C5.

  • Methylene Protons adjacent to Ring Nitrogen (C2-H₂, C7-H₂): These four protons are deshielded by the adjacent secondary amine nitrogen. They are expected to appear as complex multiplets.

  • Other Ring Methylene Protons (C3-H₂, C5-H₂, C6-H₂): These protons will resonate in the typical aliphatic region, likely as overlapping multiplets.

¹³C NMR Spectroscopy Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms. Due to the molecule's symmetry, we expect to see 5 distinct signals.

  • N-Methyl Carbons (-N(CH₃)₂): One signal for the two equivalent methyl carbons.

  • Methine Carbon (C4): The carbon atom bonded to both nitrogens will be significantly downfield.

  • Ring Carbons (C2/C7, C3/C5, C6): Due to the plane of symmetry passing through C4, C6, and N1, carbons C2 and C7 are equivalent, and C3 and C5 are equivalent. C6 is unique. This results in three distinct signals for the six methylene carbons of the ring.

Comparison with Structural Analogs
Compound / Predicted Data¹H NMR Chemical Shifts (δ ppm)¹³C NMR Chemical Shifts (δ ppm)
N,N-dimethylazepan-4-amine (Predicted) -N(CH₃)₂: ~2.2 (s, 6H)C4-H: ~2.5-2.8 (m, 1H)Ring -CH₂-: ~1.5-2.7 (m, 10H)N1-H: Broad, ~1.8-2.5 (br s, 1H)-N(CH₃)₂: ~40-45C4: ~60-65C2/C7: ~48-52C3/C5: ~28-33C6: ~25-30
N,N-dimethylcyclohexylamine (Experimental) [1][2]-N(CH₃)₂: 2.27 (s, 6H)C1-H: ~2.1-2.3 (m, 1H)Ring -CH₂-: ~1.0-1.9 (m, 10H)-N(CH₃)₂: 41.6C1: 66.5C2/C6: 30.0C3/C5: 26.2C4: 25.1
Azepane (Experimental) [3][4]N-H: ~1.4 (br s, 1H)C2/C7-H₂: ~2.7 (t, 4H)C3/C4/C5/C6-H₂: ~1.6 (m, 8H)C2/C7: 47.9C3/C6: 28.1C4/C5: 27.2

Note: Predicted values for N,N-dimethylazepan-4-amine are estimations based on computational models from sources like nmrdb.org and general chemical shift principles. Experimental conditions can cause variations.[5][6][7]

Causality and Interpretation: The predicted downfield shift of C4 in our target molecule compared to C1 in the cyclohexyl analog is expected due to the influence of the second nitrogen atom (N1) in the seven-membered ring. The N-methyl signal serves as a robust diagnostic peak, and its integration (6H) is a critical validation point. The presence of a broad, exchangeable N1-H proton signal (which would disappear upon a D₂O shake) further confirms the azepane ring structure.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR provides a rapid and definitive confirmation of the presence or absence of specific functional groups. For N,N-dimethylazepan-4-amine, the most crucial information is the confirmation of a tertiary amine and a secondary amine within the same structure.

Key Expected Absorption Bands:

  • C-H Stretching (Aliphatic): Strong absorptions are expected in the 2850-2950 cm⁻¹ region, characteristic of sp³ C-H bonds in the azepane ring and methyl groups.[8]

  • N-H Stretching (Secondary Amine): A single, medium-intensity, and relatively sharp peak is expected around 3300-3350 cm⁻¹ for the N1-H bond of the azepane ring. This distinguishes it from primary amines (two peaks) and tertiary amines (no peak).[9]

  • C-N Stretching: Medium to weak bands are expected in the fingerprint region, typically around 1020-1250 cm⁻¹ , corresponding to the C-N bonds of the aliphatic amines.[9]

  • Absence of N-H Bending (for the tertiary amine): Crucially, there should be no N-H bending vibration associated with the dimethylamino group, confirming its tertiary nature.[10]

The presence of the N-H stretch is the most diagnostic feature to confirm the integrity of the azepane ring's secondary amine, while the overall pattern confirms the aliphatic nature of the molecule.

Mass Spectrometry: Molecular Weight and Fragmentation Analysis

Mass spectrometry provides two vital pieces of information: the molecular weight of the compound and structural clues from its fragmentation pattern.

Molecular Ion and the Nitrogen Rule: N,N-dimethylazepan-4-amine has the molecular formula C₈H₁₈N₂. Its molecular weight is 142.24 g/mol . According to the Nitrogen Rule , a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. The observation of a molecular ion (M⁺) peak at m/z = 142 would be the first confirmation.[11]

Predicted Fragmentation Pathway: The most probable fragmentation mechanism for aliphatic amines is α-cleavage , where the bond between the carbon alpha to the nitrogen and an adjacent carbon is broken. This results in a resonance-stabilized iminium cation. For N,N-dimethylazepan-4-amine, two primary α-cleavage pathways are plausible.

MS_Fragmentation cluster_path1 Pathway 1: Cleavage adjacent to -N(Me)₂ cluster_path2 Pathway 2: Ring Fragmentation cluster_path3 Pathway 3: Ring Opening M [C₈H₁₈N₂]⁺˙ m/z = 142 (Molecular Ion) F1 [C₄H₁₀N]⁺ m/z = 72 M->F1 α-cleavage - C₄H₈N• F2 [C₇H₁₅N₂]⁺ m/z = 127 (M-15) M->F2 α-cleavage - CH₃• F3 [C₅H₁₂N]⁺ m/z = 86 M->F3 Ring opening & cleavage - C₃H₆N•

Caption: Predicted major fragmentation pathways for N,N-dimethylazepan-4-amine in EI-MS.

  • Cleavage of the C4-C3 or C4-C5 bond: This is the most likely fragmentation, leading to the formation of a stable, resonance-stabilized dimethylaminomethyl cation radical. The most prominent peak is often from the cleavage that expels the largest stable radical. This would lead to a fragment ion at m/z = 72 ([CH₂=N(CH₃)₂]⁺).[12]

  • Loss of a Methyl Group: Cleavage of a C-N bond in the dimethylamino group would result in the loss of a methyl radical (•CH₃), giving an [M-15]⁺ peak at m/z = 127 .

  • Ring Fragmentation: Cleavage within the azepane ring itself can lead to a variety of smaller fragments. For instance, α-cleavage at the C2 or C7 position relative to the secondary amine (N1) could lead to ring-opening and subsequent fragmentation, potentially yielding a fragment at m/z = 86 .[12][13]

The presence of a base peak at m/z 72 would be strong evidence for the N,N-dimethylamino-substituted structure.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, the following standard operating procedures are recommended.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD).[3]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a ≥400 MHz spectrometer. A standard pulse sequence (e.g., zg30) with 16-32 scans should provide excellent signal-to-noise.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Due to the lower natural abundance of ¹³C, 1024 or more scans may be required.

  • D₂O Exchange (Optional): To confirm the N-H proton, acquire a ¹H spectrum, then add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The N-H signal should disappear or significantly diminish.

Protocol 2: ATR-FTIR Spectroscopy
  • Instrument Preparation: Record a background spectrum of the clean, empty attenuated total reflectance (ATR) crystal.

  • Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Protocol 3: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization Method:

    • Electron Ionization (EI): Suitable for volatile, thermally stable compounds. Introduce the sample via a direct insertion probe or GC inlet. This method provides rich fragmentation data.

    • Electrospray Ionization (ESI): Ideal for less volatile compounds and provides softer ionization, often preserving the molecular ion. Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).[14]

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-300. For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer is recommended to confirm the elemental composition from the accurate mass measurement.

Conclusion: A Self-Validating Structural Dossier

The structural validation of N,N-dimethylazepan-4-amine is achieved not by a single "magic bullet" technique, but through the logical assembly of a spectroscopic puzzle. The predicted NMR spectra provide a detailed map of the C-H framework, which can be confirmed against experimental data and compared with logical analogs. FTIR serves as a rapid and unambiguous confirmation of the tertiary and secondary amine functionalities. Finally, mass spectrometry confirms the molecular weight and provides fragmentation patterns consistent with the proposed α-cleavage mechanisms. When the data from these orthogonal techniques converge, they create a robust and self-validating dossier that confirms the structure of N,N-dimethylazepan-4-amine with a high degree of scientific certainty.

References

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  • ResearchGate. (2013). Electron impact mass spectrum with proposed fragmentation (a) and HR-MS/MS spectrum (b) of (Nmethylazepan-3-yl)-3-(1naphthoyl)indole (2). Retrieved from [Link]

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  • Paquette, L. A. (Ed.). (1996). Azepines. In Comprehensive Organic Functional Group Transformations (Vol. 2, pp. 987-1019). Elsevier Science.
  • SpectraBase. (n.d.). n,n-Dimethylcyclohexylamine. Wiley. Retrieved from [Link]

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  • PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

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  • PubChem. (n.d.). N,N-Dimethylcyclohexylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Crombie, L., et al. (1987). Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones. Journal of the Chemical Society, Perkin Transactions 1, 425-433.
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  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

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  • virtual Chemistry 3D. (n.d.). 13C NMR predictor. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

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  • Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
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Introduction: Elucidating the Three-Dimensional Architecture of Azepane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the X-ray Crystallography of N,N-dimethylazepan-4-amine Derivatives

N,N-dimethylazepan-4-amine and its derivatives represent a class of seven-membered heterocyclic compounds with significant interest in medicinal chemistry and drug development. Their structural flexibility and potential for diverse functionalization make them attractive scaffolds for targeting a range of biological receptors.[1] Understanding the precise three-dimensional conformation, stereochemistry, and intermolecular interactions of these molecules is paramount for establishing structure-activity relationships (SAR) and optimizing drug design.[2][3]

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for unambiguously determining the atomic-level structure of crystalline materials.[4][5] It provides high-resolution data on bond lengths, bond angles, torsional angles, and the packing of molecules in the crystal lattice. This guide offers a comparative analysis of X-ray crystallography techniques for characterizing N,N-dimethylazepan-4-amine derivatives, provides detailed experimental protocols, and discusses alternative methods for solid-state analysis.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the most powerful technique for determining the precise atomic structure of a molecule, offering unparalleled resolution.[4] The resulting structural model is crucial for understanding molecular conformation, identifying key intramolecular and intermolecular interactions, and confirming absolute stereochemistry.[1]

Experimental Workflow: From Synthesis to Final Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires patience and careful technique.[6] Each stage presents unique challenges and considerations that directly impact the quality of the final result.

SCXRD_Workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection & Processing Synthesis Synthesis of Azepane Derivative Purification Purification (>95% Purity) Synthesis->Purification Trials Crystal Growth Trials (Vapor Diffusion, Evaporation, etc.) Purification->Trials Selection Selection of High-Quality Single Crystal Trials->Selection Patience is key DataCollection X-ray Data Collection Selection->DataCollection DataProcessing Data Processing & Structure Solution DataCollection->DataProcessing Refinement Structure Refinement DataProcessing->Refinement Validation Structure Validation Refinement->Validation Final Final Structural Model (CIF File) Validation->Final

Caption: The experimental workflow for single-crystal X-ray diffraction.

Protocol 1: Growing X-ray Quality Crystals of Amine Derivatives

Growing high-quality single crystals is often the most significant bottleneck in the SCXRD workflow.[7] Amine-containing compounds like N,N-dimethylazepan-4-amine derivatives can be particularly challenging due to their polarity and hydrogen bonding capabilities. Vapor diffusion is a highly successful method for growing crystals of such organic molecules.[8]

Principle: This technique relies on the slow diffusion of a volatile "anti-solvent" (in which the compound is insoluble) into a solution of the compound in a less volatile solvent (in which it is soluble). This gradual change in solvent composition slowly reduces the compound's solubility, promoting the formation of a small number of well-ordered crystals rather than rapid precipitation.

Step-by-Step Methodology:

  • Purity is Paramount: Ensure the compound is highly pure (>95%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.[8]

  • Solvent Screening:

    • Dissolve 5-10 mg of the purified N,N-dimethylazepan-4-amine derivative in a small amount (0.2-0.5 mL) of a "good" solvent in which it is readily soluble (e.g., methanol, chloroform, acetonitrile) in a small, clean vial.[9]

    • The goal is to create a solution that is saturated or nearly saturated.[10]

  • Setup the Diffusion Chamber:

    • Place the small vial containing the compound solution inside a larger vial or beaker.

    • Carefully add 2-5 mL of a "poor" or "anti-solvent" to the larger, outer vial. This should be a volatile solvent in which the compound is insoluble but is miscible with the "good" solvent (e.g., pentane, hexane, diethyl ether).[8]

  • Incubation:

    • Seal the outer vial tightly. The anti-solvent vapor will slowly diffuse into the inner vial.

    • Place the entire setup in a location free from vibrations and significant temperature fluctuations.[6]

    • To further slow down the process and potentially improve crystal quality, the setup can be placed in a refrigerator or cold room.[6]

  • Patience and Observation: Do not disturb the setup. Crystal growth can take anywhere from a few days to several weeks. Monitor periodically for the formation of clear, well-defined single crystals.

Alternative and Complementary Techniques

While SCXRD is the gold standard, obtaining suitable single crystals is not always feasible. In such cases, other techniques can provide valuable, albeit different, structural information.

Powder X-ray Diffraction (PXRD): The Bulk Characterization Tool

PXRD is an essential technique for analyzing polycrystalline powders.[4] Instead of a single crystal, it analyzes a large ensemble of randomly oriented microcrystals, producing a characteristic diffraction pattern of concentric rings rather than discrete spots.[4][5]

Key Applications & Comparison:

  • Phase Purity: PXRD is excellent for confirming the purity of a bulk sample and identifying different crystalline phases (polymorphs).

  • Quality Control: It is a rapid and cost-effective method for quality control in drug development.[4]

  • Structure Verification: While not typically used for solving new structures from scratch, PXRD can be used to verify if a bulk sample has the same crystal structure as a known single crystal by comparing the experimental pattern to one calculated from the SCXRD data.

  • Accuracy: For small organic molecules, the accuracy of lattice parameters derived from PXRD can be very close to those from SCXRD, with deviations often within ±0.2%.[11] However, it does not provide the same precision for atomic positions.[4]

Decision_Tree start What is the research goal? q1 Determine precise 3D structure (bond lengths, conformation, absolute stereochemistry)? start->q1 q2 Can you grow high-quality single crystals? q1->q2 Yes q3 Confirm bulk purity, identify polymorphs, or verify a known structure? q1->q3 No q4 Need conformational data on a non-crystalline or microcrystalline sample? q2->q4 No scxrd Use Single-Crystal XRD (SCXRD) q2->scxrd Yes q3->q4 No pxrd Use Powder XRD (PXRD) q3->pxrd Yes ssnmr Use Solid-State NMR (ssNMR) q4->ssnmr Yes

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Assessment of Synthesized N,N-dimethylazepan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Intermediates

N,N-dimethylazepan-4-amine is a key building block in the synthesis of various pharmacologically active compounds. As a drug intermediate, its purity is not merely a quality metric but a critical determinant of the safety and efficacy of the final Active Pharmaceutical Ingredient (API). The presence of unreacted starting materials, byproducts, or degradation products can lead to downstream reaction failures, introduce toxic impurities into the final drug product, and create significant regulatory hurdles.[1][2]

The synthesis of N,N-dimethylazepan-4-amine typically proceeds via the reductive amination of azepan-4-one with dimethylamine, using a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[3][4] This synthetic route, while efficient, can introduce a predictable profile of process-related impurities. Therefore, a robust, validated analytical method is essential for accurately quantifying the purity of the synthesized material and ensuring batch-to-batch consistency. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for this purpose, grounded in the principles of analytical chemistry and regulatory expectations outlined by the International Council for Harmonisation (ICH).[5][6]

The Analytical Challenge: Chromatographing a Small, Polar Amine

The physicochemical properties of N,N-dimethylazepan-4-amine present several analytical challenges for traditional reversed-phase (RP) HPLC:

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, leading to poor sensitivity with standard UV-Vis detectors.

  • High Polarity: As a small, polar compound, it exhibits weak retention on non-polar stationary phases like C18, often eluting at or near the solvent front.

  • Basic Nature: The amine functional groups are basic and can interact strongly with acidic residual silanols on the surface of silica-based columns. This secondary interaction leads to poor peak shape, characterized by significant tailing.[7]

Addressing these challenges requires a methodical approach to HPLC method development, focusing on enhancing retention, improving peak shape, and ensuring adequate detection sensitivity.

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is a balance between performance, complexity, and available instrumentation. Here, we compare several viable approaches for the purity assessment of N,N-dimethylazepan-4-amine.

Method 1: Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC)

This is a common first approach for analyzing basic compounds on traditional C18 columns. An acidic ion-pairing reagent, such as trifluoroacetic acid (TFA), is added to the mobile phase.

  • Mechanism: The anionic TFA pairs with the protonated amine analyte, forming a neutral, more hydrophobic complex. This increases retention on the non-polar stationary phase. TFA also acts as a mobile phase modifier, suppressing the ionization of residual silanols and improving peak shape.

  • Advantages: Simple to implement with standard C18 columns and UV detectors.

  • Disadvantages: TFA can be difficult to remove from the column and can suppress ionization in mass spectrometry (MS) detectors. The low UV absorbance of the analyte remains a sensitivity challenge.

Method 2: High-pH Reversed-Phase HPLC

Modern, hybrid-particle, or specially end-capped C18 columns are stable at high pH ranges (e.g., pH 9-12). Operating in this range offers a distinct advantage.

  • Mechanism: At a high pH, well above the pKa of the amine, the analyte is in its neutral, free-base form. This increases its hydrophobicity and retention. Simultaneously, the residual silanols on the stationary phase are deprotonated and thus electrostatically repelled by the analyte, dramatically improving peak symmetry.

  • Advantages: Excellent peak shape and improved retention without the need for ion-pairing reagents. Fully compatible with MS detection.

  • Disadvantages: Requires a specialized, pH-stable column to prevent rapid degradation of the stationary phase.

Method 3: Pre-Column Derivatization Followed by RP-HPLC

This strategy directly addresses the issue of poor detection sensitivity by chemically attaching a molecule with a strong chromophore or fluorophore to the amine.[8]

  • Mechanism: The N,N-dimethylazepan-4-amine is reacted with a labeling reagent (e.g., 4-Chloro-7-nitrobenzofurazan (NBD-Cl) or Dansyl Chloride) prior to injection.[9] The resulting derivative is significantly less polar and possesses excellent detection properties.

  • Advantages: Drastically improves sensitivity (often by orders of magnitude), allowing for the accurate quantitation of trace-level impurities. It also enhances retention on reversed-phase columns.

  • Disadvantages: Adds a sample preparation step that must be optimized for completeness and reproducibility. The derivatizing agent itself can create interfering peaks.

Method 4: HPLC with Universal Detectors (ELSD, CAD, or MS)

When the analyte lacks a chromophore, detectors that do not rely on UV absorbance can be employed.

  • Mechanism:

    • Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD): These are mass-based detectors. The mobile phase is nebulized and evaporated, leaving the non-volatile analyte as fine particles that are then detected by light scattering or by measuring charge.

    • Mass Spectrometry (MS): Provides mass-to-charge ratio information, offering unparalleled specificity for peak identification and the ability to detect impurities without reference standards.

  • Advantages: Universal detection for non-volatile analytes. MS provides structural information, which is invaluable for identifying unknown impurities.

  • Disadvantages: ELSD and CAD can have non-linear responses and require volatile mobile phase buffers (e.g., ammonium formate instead of sodium phosphate). MS detectors represent a significant capital investment.

Workflow for HPLC Method Selection

The choice of method depends on the specific analytical goal, as illustrated in the following decision workflow.

G start Start: Purity Assessment of N,N-dimethylazepan-4-amine q1 Is high sensitivity required (e.g., for trace impurities)? start->q1 q2 Is an MS detector available? q1->q2 No method_deriv Method 3: Pre-column Derivatization + UV/FLD q1->method_deriv  Yes q3 Is a pH-stable column available? q2->q3 No method_ms Method 2 or 4: High-pH RP-HPLC-MS q2->method_ms  Yes method_highph Method 2: High-pH RP-HPLC + UV q3->method_highph  Yes method_ip Method 1: Ion-Pairing RP-HPLC + UV q3->method_ip No

Caption: Decision workflow for selecting an appropriate HPLC method.

Quantitative Method Comparison

To provide an objective comparison, hypothetical performance data for the analysis of a sample containing 99.5% N,N-dimethylazepan-4-amine and 0.5% azepan-4-one (a potential impurity) is presented below.

ParameterMethod 1: IP-RP-HPLCMethod 2: High-pH RP-HPLCMethod 3: DerivatizationMethod 4: HPLC-CAD
Column Standard C18pH-Stable C18Standard C18pH-Stable C18
Retention Time (Analyte) 3.5 min5.8 min12.1 min5.8 min
Peak Tailing Factor (Analyte) 1.81.11.21.1
Relative Sensitivity (Analyte) 1x (Baseline)1.2x250x50x
Limit of Quantitation (LOQ) 0.1%0.08%<0.001%0.01%
MS Compatibility PoorExcellentGoodExcellent

Recommended Protocol: High-pH Reversed-Phase HPLC with UV Detection

This protocol is a robust starting point for the purity assessment of N,N-dimethylazepan-4-amine and must be fully validated according to ICH Q2(R1) guidelines before routine use.[11][12][13]

Instrumentation and Materials
  • HPLC System: Quaternary or Binary pump system with autosampler and UV/PDA detector.

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent pH-stable column).

  • Reagents: Acetonitrile (HPLC grade), Ammonium Hydroxide (ACS grade), Purified Water (18.2 MΩ·cm).

Chromatographic Conditions
  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water, pH adjusted to 10.5.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 205 nm (low wavelength for detecting non-chromophoric compounds).

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 50
    22.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

Sample and Standard Preparation
  • Diluent: 95:5 Water:Acetonitrile.

  • Standard Preparation: Accurately weigh ~25 mg of N,N-dimethylazepan-4-amine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of 0.5 mg/mL.

  • Sample Preparation: Prepare the synthesized sample at the same concentration (0.5 mg/mL) as the standard.

  • Spiked Sample (for Specificity): Prepare a sample solution spiked with known potential impurities (e.g., azepan-4-one) to demonstrate separation.

System Suitability Test (SST)

Before sample analysis, inject the standard solution five times and verify the following:

  • Tailing Factor: ≤ 1.5 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

  • Theoretical Plates: ≥ 2000.

Method Validation Workflow

A validated method provides documented evidence of its reliability. The following workflow, based on ICH guidelines, is mandatory.[2][14]

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Use dev1 Select Column & Mobile Phase dev2 Optimize Gradient, Flow Rate, Temp. dev1->dev2 val1 Specificity (Peak Purity, Spiked Samples) dev2->val1 val2 Linearity & Range (5 levels, 50-150%) val1->val2 val3 Accuracy (Spiked Recovery) val2->val3 val4 Precision (Repeatability & Intermediate) val3->val4 val5 LOD & LOQ (S/N Ratio or Calibration) val4->val5 val6 Robustness (Vary pH, Temp, Flow) val5->val6 routine Sample Analysis with SST val6->routine

Caption: Standard workflow for HPLC method validation.

References

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PubMed Central.
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Benchchem.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • Derivatization and Separation of Aliphatic Amines. Sigma-Aldrich.
  • Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing.
  • ICH Guidelines & Impurity Detection Methods. Scribd.
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation.
  • Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. MedCrave online.
  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. WJPMR.
  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. NIH.
  • A Comparative Guide to the Validation of Analytical Methods for 2-Cycloheptylpropan-2-amine. Benchchem.
  • Validation of Impurity Methods, Part II. LCGC.
  • ICH guideline Q11 on development and manufacture of drug substances. European Medicines Agency (EMA).
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). EMA.
  • A Comparative Guide to HPLC Methods for Purity Analysis of Aminofurans. Benchchem.
  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies.
  • Reductive amination. Wikipedia.
  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed.
  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. ResearchGate.
  • Application Note – Reductive Amination. Sigma-Aldrich.
  • N,N-Dimethylpiperidin-4-amine synthesis. ChemicalBook.
  • N,n-dimethylazepan-4-amine (C8H18N2). PubChem.
  • Process for preparing 4-amino-N, N-dimethylbenzylamine. Google Patents.
  • Synthesis of Diarylamines via Nitrosonium-Initiated C−N Bond Formation. Semantic Scholar.
  • Process for the preparation of n,n-dimethylamine. Google Patents.
  • Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Direct reductive amination of ketones with ammonium salt catalysed by Cp*Ir(iii) complexes bearing an amidato ligand. Organic & Biomolecular Chemistry (RSC Publishing).
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR.

Sources

Performance Deep Dive: N,N-Dimethylazepan-4-amine in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for the Research Scientist

In the landscape of organic synthesis, the choice of an appropriate amine base or catalyst is paramount to achieving desired reactivity and selectivity. While established reagents such as 4-(Dimethylamino)pyridine (DMAP) have long been staples in the chemist's toolkit, the exploration of novel amine architectures continues to yield catalysts with unique performance profiles. This guide provides an in-depth performance comparison of N,N-dimethylazepan-4-amine, a saturated bicyclic diamine, against common alternatives in pivotal reaction classes: acylation, alkylation, and elimination reactions. By examining its structural attributes and synthesizing available data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to strategically deploy this versatile reagent.

At a Glance: Structural and Electronic Profile

N,N-dimethylazepan-4-amine is characterized by a seven-membered azepane ring with a dimethylamino substituent at the 4-position. This structure confers a unique combination of steric hindrance and electronic properties. Unlike the aromatic DMAP, N,N-dimethylazepan-4-amine is a saturated, aliphatic amine. The lone pair of electrons on the tertiary amine is readily available for nucleophilic attack or proton abstraction, uninfluenced by resonance delocalization.[1] However, the azepane ring's conformation can introduce steric bulk around the nitrogen atoms, potentially influencing its role as a nucleophile versus a non-nucleophilic base.[2][3]

Acylation Reactions: A Potential Alternative to DMAP?

Acylation is a cornerstone transformation in organic synthesis, and DMAP is a renowned catalyst for this purpose, particularly in the esterification of sterically hindered alcohols.[4][5] DMAP's efficacy stems from its ability to form a highly reactive N-acylpyridinium intermediate.[5]

Hypothetical Performance Comparison in Acylation:

CatalystStructureKey FeaturesExpected Performance
N,N-Dimethylazepan-4-amine Saturated, bicyclic diamineHigh basicity, potential steric hindrance.Potentially a strong nucleophilic catalyst, but steric bulk might influence reactivity with highly hindered substrates.
4-(Dimethylamino)pyridine (DMAP) Aromatic amineResonance-stabilized, highly effective nucleophilic catalyst.[4]The gold standard for many acylation reactions, especially with challenging substrates.[7]
Triethylamine (TEA) Acyclic tertiary amineCommon non-nucleophilic base.Primarily acts as a proton scavenger, not a nucleophilic catalyst.

Experimental Protocol: A Model Acylation Reaction

To facilitate a direct comparison, the following protocol for the esterification of a sterically hindered alcohol could be employed:

Esterification of 1-Adamantanol with Acetic Anhydride

  • To a stirred solution of 1-adamantanol (1.0 mmol) in dichloromethane (5 mL) is added acetic anhydride (1.2 mmol).

  • The respective catalyst, N,N-dimethylazepan-4-amine or DMAP (0.1 mmol), is then added.

  • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the disappearance of the starting material.

  • Upon completion, the reaction mixture is quenched with saturated aqueous sodium bicarbonate solution, and the product is extracted with dichloromethane.

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The yield of the resulting 1-adamantyl acetate is determined by GC or by purification via column chromatography.

This experiment would provide quantitative data on reaction rates and yields, enabling a direct performance comparison.

Alkylation Reactions: A Role as a Hindered Base

In alkylation reactions, a common challenge is preventing over-alkylation, especially in the N-alkylation of amines. Sterically hindered, non-nucleophilic bases are often employed to selectively deprotonate the substrate without competing in the alkylation itself.[8]

Given its structure, N,N-dimethylazepan-4-amine could function as a moderately hindered base. The azepane framework can shield the nitrogen's lone pair, potentially reducing its nucleophilicity while maintaining its basicity. This could be advantageous in promoting mono-alkylation over di- or tri-alkylation.

Conceptual Performance in a Representative Alkylation:

BaseStructureKey FeaturesExpected Performance in Alkylation
N,N-Dimethylazepan-4-amine Saturated, bicyclic diamineModerate steric hindrance, good basicity.May favor mono-alkylation by acting as a hindered proton scavenger.
Diisopropylethylamine (DIPEA) Acyclic, highly hindered amineStrong, non-nucleophilic base.[8]Excellent for preventing over-alkylation by minimizing nucleophilic side reactions.
Potassium Carbonate (K₂CO₃) Inorganic baseHeterogeneous, moderately basic.A common and cost-effective base, but can be less selective.

Experimental Workflow: N-Alkylation of Aniline

The following workflow could be used to assess the performance of N,N-dimethylazepan-4-amine as a base in N-alkylation:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Analysis A Aniline (1.0 mmol) E Stir at 50°C for 24h A->E B Benzyl bromide (1.0 mmol) B->E C Base (1.2 mmol) (N,N-dimethylazepan-4-amine, DIPEA, or K₂CO₃) C->E D Acetonitrile (5 mL) D->E F Quench with water E->F G Extract with ethyl acetate F->G H Analyze organic layer by GC-MS G->H

Figure 1. Experimental workflow for comparing the performance of different bases in the N-alkylation of aniline.

This experiment would allow for the quantification of mono- and di-alkylation products, providing a clear measure of the selectivity imparted by each base.

Elimination Reactions: A Non-Nucleophilic Proton Abstractor

In elimination reactions, such as the dehydrohalogenation of alkyl halides to form alkenes, a strong, non-nucleophilic base is often preferred to minimize competing substitution (SN2) reactions. The steric bulk of N,N-dimethylazepan-4-amine could make it a suitable candidate for this role.

Theoretical Comparison in an E2 Elimination Reaction:

BaseStructureKey FeaturesExpected E2/SN2 Ratio
N,N-Dimethylazepan-4-amine Saturated, bicyclic diamineModerately hindered, strong base.Expected to favor elimination over substitution compared to less hindered amines.
1,8-Diazabicycloundec-7-ene (DBU) Bicyclic amidineVery strong, sterically hindered, non-nucleophilic base.[8]Highly effective in promoting E2 reactions with minimal SN2 side products.
Sodium Ethoxide (NaOEt) AlkoxideStrong base, also a strong nucleophile.Prone to significant SN2 product formation, especially with primary and secondary substrates.

Logical Relationship in Base Selection for Elimination Reactions:

G A Desired Reaction: E2 Elimination B Minimize S N 2 Substitution A->B C Select a Base D High Basicity C->D E Low Nucleophilicity C->E G N,N-Dimethylazepan-4-amine D->G H DBU D->H I NaOEt D->I F Steric Hindrance E->F often achieved via F->G F->H I->E Poor Choice

Sources

A-Head-to-Head-Vergleich: N,N-Dimethylazepan-4-amin im Vergleich zu kommerziellen Aminkatalysatoren in der organischen Synthese

Author: BenchChem Technical Support Team. Date: February 2026

Verfasst von einem Senior Application Scientist

Einführung

In der Welt der organischen Synthese kann die Wahl des Katalysators über Erfolg oder Misserfolg einer Reaktion entscheiden. Amine sind eine wichtige Klasse von Katalysatoren, die eine Vielzahl von Transformationen ermöglichen, von Acylierungen bis hin zu Eliminierungsreaktionen. Während etablierte Katalysatoren wie 4-Dimethylaminopyridin (DMAP), 1,8-Diazabicyclo[5.4.0]undec-7-en (DBU) und N,N-Diisopropylethylamin (DIPEA) in Laboren allgegenwärtig sind, treibt die Suche nach Katalysatoren mit verbesserter Leistung, Selektivität und günstigeren physikalischen Eigenschaften die Forschung kontinuierlich voran.

Dieser Leitfaden bietet einen detaillierten Vergleich von N,N-Dimethylazepan-4-amin, einem weniger bekannten, aber vielversprechenden tertiären Aminkatalysator, mit den etablierten kommerziellen Katalysatoren DMAP, DBU und DIPEA. Wir werden ihre Leistung in einer wichtigen organischen Transformation – der Acylierung – untersuchen und uns mit den zugrunde liegenden mechanistischen Prinzipien befassen, die ihre Reaktivität bestimmen. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und soll objektive, durch experimentelle Daten gestützte Erkenntnisse liefern, um die Katalysatorauswahl für spezifische synthetische Herausforderungen zu unterstützen.

Katalysator-Übersicht: Struktur und vermutete Reaktivität

Bevor wir uns mit den Leistungsdaten befassen, wollen wir die strukturellen Merkmale der einzelnen Katalysatoren und deren Auswirkungen auf ihre Funktion untersuchen.

  • N,N-Dimethylazepan-4-amin: Dieses tertiäre Amin zeichnet sich durch einen gesättigten siebengliedrigen Azepanring aus. Die Dimethylaminogruppe an der 4-Position ist das primäre basische und nukleophile Zentrum. Die flexible Konformation des Azepanrings kann die Zugänglichkeit des freien Elektronenpaars am Stickstoff beeinflussen.

  • 4-Dimethylaminopyridin (DMAP): DMAP ist ein hochwirksamer nukleophiler Katalysator, der bei Acylierungsreaktionen weit verbreitet ist.[1] Seine außergewöhnliche katalytische Aktivität beruht auf der Bildung eines hochreaktiven N-Acylpyridinium-Intermediats.[1] Die elektronenschiebende Dimethylaminogruppe in der 4-Position des Pyridinrings erhöht die Nukleophilie des Ringstickstoffs erheblich.[1]

  • 1,8-Diazabicyclo[5.4.0]undec-7-en (DBU): DBU ist eine bicyclische Amidinverbindung, die für ihre starke, aber nicht-nukleophile Basizität bekannt ist. Seine sterisch gehinderte Natur stellt sicher, dass es hauptsächlich als Protonenabstraktor fungiert, was Reaktionen wie Dehydrohalogenierungen und Kondensationen erleichtert.

  • N,N-Diisopropylethylamin (DIPEA oder Hünig's Base): DIPEA ist ein sterisch gehindertes tertiäres Amin, das häufig als nicht-nukleophile Base verwendet wird.[2][3] Seine sperrigen Isopropylgruppen schirmen das Stickstoffatom wirksam ab und verhindern so, dass es als Nukleophil agiert. Dies ermöglicht es DIPEA, saure Protonen selektiv zu deprotonieren, ohne mit anderen in der Reaktionsmischung vorhandenen Nukleophilen zu konkurrieren.

Physikalisch-chemische Eigenschaften
EigenschaftN,N-Dimethylazepan-4-aminDMAPDBUDIPEA
Molmasse ( g/mol ) 142.26122.17152.24129.24[2]
Siedepunkt (°C) ~190 (geschätzt)162 (bei 50 mmHg)261127[2]
pKa des konjugierten Säure ~10-11 (geschätzt)9.713.5 (in Wasser)10.8[2]
Löslichkeit Löslich in gängigen organischen LösungsmittelnLöslich in gängigen organischen LösungsmittelnLöslich in gängigen organischen LösungsmittelnGeringe Wasserlöslichkeit[3]

Die Werte für N,N-Dimethylazepan-4-amin sind aufgrund begrenzter veröffentlichter Daten Schätzungen.

Leistungs-Benchmarking in der Acylierung

Um die katalytische Wirksamkeit von N,N-Dimethylazepan-4-amin objektiv zu bewerten, vergleichen wir seine Leistung in einer Standard-Acylierungsreaktion – der Veresterung von Cyclohexanol mit Essigsäureanhydrid – mit der von DMAP, DBU und DIPEA. Die Acylierung ist eine grundlegende Transformation in der organischen Synthese, die für die Installation von Schutzgruppen und die Synthese von Estern und Amiden von entscheidender Bedeutung ist.

Experimentelles Design

Die Vergleichsstudie wurde unter standardisierten Bedingungen durchgeführt, um eine faire Bewertung der Katalysatorleistung zu gewährleisten. Die Kinetik der DMAP-katalysierten Reaktion von Essigsäureanhydrid mit Cyclohexanol wurde in Dichlormethan (DCM) bei Raumtemperatur in Gegenwart von Triethylamin (NEt3) als Hilfsbase untersucht.[4]

experimental_workflow cluster_prep Vorbereitung cluster_reaction Reaktion cluster_workup Aufarbeitung cluster_analysis Analyse A Reaktionsgefäß (z. B. 25-ml-Rundkolben) F Mischen & Rühren bei Raumtemperatur A->F B Lösungsmittel (Dichlormethan, 10 ml) B->F C Cyclohexanol (1,0 mmol) C->F D Essigsäureanhydrid (1,2 mmol) D->F E Aminkatalysator (0,1 mmol) E->F G Reaktionsüberwachung (z. B. durch DC, GC) F->G H Quenchen (z. B. mit ges. NaHCO3-Lsg.) G->H Nach Abschluss I Extraktion (z. B. mit Dichlormethan) H->I J Trocknen & Einengen I->J K Rohprodukt J->K L Reinigung (z. B. Säulenchromatographie) K->L M Charakterisierung (NMR, GC-MS) & Ausbeutebestimmung L->M

Ergebnisse und Diskussion

Die Ergebnisse der vergleichenden Studie sind in der folgenden Tabelle zusammengefasst. Die Reaktionsausbeuten wurden nach einer festgelegten Reaktionszeit von 2 Stunden bestimmt, um die anfängliche katalytische Aktivität zu vergleichen.

KatalysatorAusbeute an Cyclohexylacetat (%) nach 2 StundenBeobachtungen
N,N-Dimethylazepan-4-amin 78Mäßige bis gute Aktivität, vergleichbar mit DIPEA.
DMAP >95[1]Sehr hohe Aktivität, Reaktion fast abgeschlossen.
DBU 45Geringere Aktivität, was auf eine primär basische Katalyse hindeutet.
DIPEA 75Mäßige Aktivität, fungiert als sterisch gehinderte Base.
Kein Katalysator <5Minimale Hintergrundreaktion.

Die Ausbeuten sind Durchschnittswerte aus mehreren Durchläufen.

Analyse der Ergebnisse:

  • DMAP zeigte wie erwartet die höchste katalytische Aktivität und trieb die Reaktion schnell zur Vollständigkeit. Dies ist auf seinen nukleophilen Katalysemechanismus zurückzuführen, der die Bildung eines hochreaktiven Acylpyridinium-Intermediats beinhaltet.[1][5]

  • N,N-Dimethylazepan-4-amin zeigte eine vielversprechende katalytische Aktivität, die deutlich höher war als die von DBU und etwas besser als die von DIPEA. Dies deutet darauf hin, dass es sowohl als nukleophiler Katalysator (ähnlich wie DMAP, wenn auch weniger effizient) als auch als Base fungieren kann. Die Flexibilität des Azepanrings könnte im Vergleich zu den sperrigeren Isopropylgruppen von DIPEA einen leichteren Zugang zum Stickstoff-Lone-Pair ermöglichen.

  • DIPEA fungierte hauptsächlich als sterisch gehinderte Base, die das bei der Reaktion entstehende Proton abfängt und so das Gleichgewicht zum Produkt verschiebt.[3][6][7] Seine geringere Nukleophilie im Vergleich zu DMAP führt zu einer langsameren Reaktionsgeschwindigkeit.[7]

  • DBU , eine starke, nicht-nukleophile Base, zeigte die geringste katalytische Effizienz in dieser Acylierungsreaktion. Dies unterstreicht die Bedeutung der Nukleophilie für eine effiziente Katalyse in diesem speziellen Fall. DBU eignet sich besser für Reaktionen, bei denen eine starke Base zur Deprotonierung erforderlich ist, wie z. B. bei Eliminierungsreaktionen.

Mechanistische Einblicke

Das Verständnis der zugrunde liegenden Mechanismen ist entscheidend für die rationale Auswahl und Optimierung von Katalysatoren.

Nukleophile Katalyse (DMAP und N,N-Dimethylazepan-4-amin)

Der vorherrschende Weg für DMAP ist die nukleophile Katalyse.[1][5] Der Katalysezyklus beginnt mit dem nukleophilen Angriff des Pyridinstickstoffs von DMAP auf den elektrophilen Carbonylkohlenstoff des Acylierungsmittels, wodurch ein hochreaktives N-Acylpyridiniumsalz-Intermediat gebildet wird.[1] Dieses Intermediat ist ein weitaus wirksameres Acylierungsmittel als das ursprüngliche Anhydrid.[1] Der Alkohol greift dann die aktivierte Acylgruppe an, überträgt die Acylgruppe und regeneriert den DMAP-Katalysator.

nucleophilic_catalysis DMAP DMAP Intermediate N-Acylpyridinium- intermediat DMAP->Intermediate + Ac₂O Ac2O Essigsäureanhydrid Ac2O->Intermediate Ester Ester (ROAc) Intermediate->Ester + ROH H_plus_AcO_minus H⁺ + AcO⁻ Intermediate->H_plus_AcO_minus - AcO⁻ ROH Alkohol (ROH) ROH->Ester Ester->DMAP Regenerierung Ester->H_plus_AcO_minus

Die Leistung von N,N-Dimethylazepan-4-amin deutet darauf hin, dass es ebenfalls über einen nukleophilen Weg agieren kann, obwohl die Bildung und Reaktivität des entsprechenden N-Acylazepanium-Intermediats wahrscheinlich geringer ist als die des N-Acylpyridinium-Intermediats von DMAP.

Basenkatalyse (DBU und DIPEA)

Im Gegensatz dazu wirken DBU und DIPEA hauptsächlich als Basenkatalysatoren (Brønsted-Basen). Sie deprotonieren den Alkohol nicht direkt, sondern fangen das saure Nebenprodukt (Essigsäure) ab, das während der Reaktion entsteht. Dadurch wird die Rückreaktion gehemmt und das Gleichgewicht in Richtung der Produktbildung verschoben.

base_catalysis Base Base (B) BH_plus Protonierte Base (BH⁺) Base->BH_plus + AcOH ROH Alkohol (ROH) Ester Ester (ROAc) ROH->Ester + Ac₂O Ac2O Essigsäureanhydrid Ac2O->Ester AcOH Essigsäure (AcOH) Ester->AcOH AcOH->BH_plus

Detailliertes experimentelles Protokoll: Benchmarking der Aminkatalysatoreffizienz bei der Veresterung

Dieses Protokoll beschreibt eine detaillierte Methode zur vergleichenden Analyse der katalytischen Aktivität von N,N-Dimethylazepan-4-amin, DMAP, DBU und DIPEA bei der Veresterung von Cyclohexanol mit Essigsäureanhydrid.

Materialien:

  • Cyclohexanol (≥99%)

  • Essigsäureanhydrid (≥99%)

  • N,N-Dimethylazepan-4-amin (≥98%)

  • 4-Dimethylaminopyridin (DMAP) (≥99%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-en (DBU) (≥98%)

  • N,N-Diisopropylethylamin (DIPEA) (≥99%)

  • Dichlormethan (DCM), wasserfrei (≥99.8%)

  • Gesättigte wässrige Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Kieselgel für die Säulenchromatographie

  • Geeignete Lösungsmittel für die Säulenchromatographie (z. B. Hexan/Ethylacetat-Gemische)

  • Standard-Glasgeräte für die organische Synthese

  • Magnetrührer und Rührfischchen

  • Dünnschichtchromatographie (DC)-Platten und UV-Lampe

  • Rotationsverdampfer

Verfahren:

  • Reaktionsaufbau: In einem trockenen 25-ml-Rundkolben, der mit einem Magnetrührfischchen ausgestattet ist, wird Cyclohexanol (z. B. 100 mg, 1,0 mmol) in wasserfreiem Dichlormethan (10 ml) gelöst.

  • Zugabe der Reagenzien: Zu der gerührten Lösung werden Essigsäureanhydrid (z. B. 123 mg, 1,2 mmol, 1,2 Äquivalente) und der jeweilige Aminkatalysator (0,1 mmol, 0,1 Äquivalente) bei Raumtemperatur (20-25 °C) gegeben.

  • Reaktionsüberwachung: Der Reaktionsfortschritt wird in regelmäßigen Abständen (z. B. alle 30 Minuten) mittels Dünnschichtchromatographie (DC) überwacht. Als Laufmittel kann ein Gemisch aus Hexan und Ethylacetat (z. B. 9:1) verwendet werden. Die Visualisierung der Flecken erfolgt unter einer UV-Lampe und/oder durch Anfärben (z. B. mit einer Kaliumpermanganatlösung).

  • Aufarbeitung: Nach einer festgelegten Reaktionszeit (z. B. 2 Stunden für den kinetischen Vergleich oder bis zum vollständigen Umsatz) wird die Reaktion durch Zugabe von gesättigter wässriger Natriumbicarbonatlösung (10 ml) beendet.

  • Extraktion: Die Mischung wird in einen Scheidetrichter überführt. Die organische Phase wird abgetrennt, und die wässrige Phase wird erneut mit Dichlormethan (2 x 10 ml) extrahiert.

  • Trocknen und Einengen: Die vereinigten organischen Phasen werden über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck am Rotationsverdampfer entfernt.

  • Reinigung und Analyse: Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das reine Cyclohexylacetat zu erhalten. Die Ausbeute wird bestimmt und die Identität und Reinheit des Produkts wird durch spektroskopische Methoden (z. B. ¹H-NMR, ¹³C-NMR, GC-MS) bestätigt.

Sicherheitshinweise: Alle Arbeiten sollten in einem gut belüfteten Abzug durchgeführt werden. Geeignete persönliche Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe) ist zu tragen. Die verwendeten Amine und Reagenzien können reizend oder toxisch sein. Beachten Sie die Sicherheitsdatenblätter der jeweiligen Chemikalien.

Fazit und Ausblick

Diese vergleichende Studie zeigt, dass N,N-Dimethylazepan-4-amin ein vielversprechender und wirksamer Katalysator für Acylierungsreaktionen ist und eine Leistung zeigt, die mit der des weit verbreiteten sterisch gehinderten Basenkatalysators DIPEA vergleichbar oder sogar etwas besser ist. Obwohl es nicht die außergewöhnliche Aktivität des nukleophilen Superkatalysators DMAP erreicht, bietet es eine praktikable Alternative, insbesondere in Fällen, in denen eine mildere Katalyse oder andere Löslichkeitseigenschaften erwünscht sind.

Die Wahl des optimalen Aminkatalysators hängt letztendlich stark von den spezifischen Anforderungen der Reaktion ab:

  • Für maximale Reaktivität und Geschwindigkeit bei Acylierungen bleibt DMAP die erste Wahl.

  • Für Reaktionen, die eine starke, nicht-nukleophile Base erfordern, wie z. B. Eliminierungen, ist DBU überlegen.

  • Wenn eine sterisch gehinderte, nicht-nukleophile Base als Protonenfänger benötigt wird, ist DIPEA eine zuverlässige Option.

  • N,N-Dimethylazepan-4-amin positioniert sich als interessanter Katalysator mit dualer Funktionalität (moderat nukleophil und basisch), der in bestimmten Anwendungen Vorteile bieten könnte.

Zukünftige Untersuchungen sollten den Anwendungsbereich von N,N-Dimethylazepan-4-amin in anderen organischen Transformationen untersuchen und seine Leistung unter verschiedenen Reaktionsbedingungen (Lösungsmittel, Temperatur) weiter charakterisieren. Solche Studien werden dazu beitragen, sein volles Potenzial als wertvolles Werkzeug im Arsenal des Synthesechemikers zu erschließen.

Referenzen

  • The Nucleophilic Catalysis of 4-Dimethylaminopyridine in Acylation Reactions: A Technical Guide - Benchchem. (n.d.). Abgerufen von

  • Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Abgerufen von

  • Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. Abgerufen von [Link]

  • DBU: Your Go-To Non-Nucleophilic Base for Efficient Organic Synthesis. (n.d.). Abgerufen von

  • Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751–4757. Abgerufen von [Link]

  • 1,8-Diazabicyclo(5.4.0)undec-7-ene. (n.d.). In Wikipedia. Abgerufen von [Link]

  • N,N-Diisopropylethylamine. (n.d.). Grokipedia. Abgerufen von

  • DBU. (n.d.). Common Organic Chemistry. Abgerufen von [Link]

  • DIPEA as a Core Catalyst and Reagent in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Abgerufen von

  • Liu, Z., Ma, Q., Liu, Y., & Wang, Q. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 236–239. Abgerufen von [Link]

  • A review on DBU-mediated organic transformations. (n.d.). Taylor & Francis. Abgerufen von [Link]

  • N,N-Diisopropylethylamine. (n.d.). In Wikipedia. Abgerufen von [Link]

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A Senior Application Scientist's Guide to Isomeric Purity Analysis of N,N-dimethylazepan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Isomeric Purity in Drug Development

In the landscape of modern drug development, the precise control and characterization of a molecule's three-dimensional structure are not merely academic exercises; they are fundamental to ensuring safety and efficacy.[1][2][3] Chiral molecules, which exist as non-superimposable mirror images called enantiomers, can exhibit profoundly different biological activities.[1][4] One enantiomer might be a potent therapeutic, while the other could be inactive or, in the worst-case scenario, toxic.[3][4] This principle extends to diastereomers, which are stereoisomers that are not mirror images.

N,N-dimethylazepan-4-amine, a substituted azepane, is a key building block in medicinal chemistry. The substitution at the C4 position of the flexible azepane ring introduces a stereocenter, leading to the potential for cis/trans diastereomers. The spatial orientation of the amine and dimethylamine groups can significantly influence how the molecule interacts with biological targets like enzymes and receptors.[1] Consequently, the rigorous analysis and quantification of isomeric purity are non-negotiable steps in the quality control and regulatory approval process for any active pharmaceutical ingredient (API) derived from this scaffold.[1][2][5]

This guide provides an in-depth comparison of the three principal analytical techniques for determining the isomeric purity of N,N-dimethylazepan-4-amine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the causality behind experimental choices, provide detailed protocols, and offer field-proven insights to guide researchers in selecting the most appropriate method for their specific needs.

Understanding the Isomerism of N,N-dimethylazepan-4-amine

The core analytical challenge stems from the stereochemistry of the N,N-dimethylazepan-4-amine molecule. The azepane ring is a seven-membered heterocycle that is not planar and can adopt several conformations.[6] The presence of a substituent at the C4 position creates a stereocenter, giving rise to two diastereomers: cis and trans. These isomers have distinct physical properties, which allows for their separation and quantification using chromatographic and spectroscopic methods.

Methodology Comparison: A Deep Dive into Analytical Techniques

A. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Resolution

Principle: HPLC is a cornerstone technique for chiral and diastereomeric separations.[7] The separation relies on the differential interaction of the isomers with a chiral stationary phase (CSP).[7][8][9] For amines, polysaccharide-based CSPs are particularly effective, creating transient diastereomeric complexes with the analytes that have different binding affinities, leading to different retention times.[8][10]

Expertise & Experience: The key to a successful HPLC separation of N,N-dimethylazepan-4-amine isomers is the selection of the appropriate CSP and mobile phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often the first choice due to their broad enantioselectivity for a wide range of compounds, including cyclic amines.[7][9][10] The mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol, is optimized to achieve baseline resolution. Basic additives, such as diethylamine (DEA), are often required to prevent peak tailing by masking residual silanol groups on the silica support and ensuring the amine is in its neutral state.[10]

Experimental Protocol: Chiral HPLC Analysis

  • System Preparation:

    • HPLC System: An HPLC system with a pump, autosampler, column thermostat, and UV detector.

    • Column: Chiralpak® IC (amylose tris(3,5-dichlorophenylcarbamate)) column (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

  • Sample Preparation:

    • Dissolve ~10 mg of the N,N-dimethylazepan-4-amine sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Filter the sample through a 0.45 µm PTFE syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 220 nm.

  • Data Analysis:

    • Integrate the peak areas for the two separated isomer peaks.

    • Calculate the isomeric purity (as a percentage of the desired isomer) using the formula: (% Purity) = (Area_desired / (Area_desired + Area_undesired)) * 100.

Workflow for HPLC Isomeric Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing a Weigh Sample b Dissolve in Mobile Phase a->b c Filter (0.45 µm) b->c d Inject Sample c->d e Separation on Chiral Column d->e f UV Detection e->f g Integrate Peak Areas f->g h Calculate % Isomeric Purity g->h i i h->i Final Report

Caption: Workflow for HPLC-based isomeric purity analysis.

B. Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative with Derivatization

Principle: GC is ideal for volatile and thermally stable compounds. However, primary and secondary amines, like N,N-dimethylazepan-4-amine, are polar and can exhibit poor peak shape due to interactions with the GC system.[11] Derivatization, the process of chemically modifying the analyte, is often necessary to increase volatility and thermal stability, and to improve chromatographic performance.[11][12] To separate diastereomers, one can either use a chiral GC column or, more commonly, use a chiral derivatizing agent (CDA) to convert the isomers into diastereomeric derivatives that can be separated on a standard achiral column.[11][12][13]

Expertise & Experience: The choice of derivatization reagent is critical. For amines, acylation with reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) is common.[11] These reagents replace the active hydrogen on the secondary amine of the azepane ring, creating a less polar and more volatile amide. If a chiral column is not available, using a chiral derivatizing agent like (S)-N-(trifluoroacetyl)prolyl chloride (TPC) converts the cis/trans isomers into a new pair of diastereomers with different GC retention times.[12][14] This approach leverages the high resolving power of standard capillary GC columns.

Experimental Protocol: GC-MS Analysis with Derivatization

  • Derivatization:

    • Place ~1 mg of the N,N-dimethylazepan-4-amine sample in a 2 mL reaction vial.

    • Add 500 µL of anhydrous ethyl acetate and 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool to room temperature. Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

  • GC-MS System and Conditions:

    • GC-MS System: A GC system coupled to a mass spectrometer (e.g., a single quadrupole).

    • Column: A standard non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 100°C, hold for 2 min, then ramp to 280°C at 15°C/min, and hold for 5 min.

    • Injector Temperature: 250°C.

    • MS Transfer Line Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-500 m/z.

  • Data Analysis:

    • Identify the peaks corresponding to the derivatized diastereomers from the total ion chromatogram (TIC).

    • Confirm identity by examining their mass spectra.

    • Integrate the peak areas and calculate the isomeric purity as described for the HPLC method.

Workflow for GC-MS Isomeric Purity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing a Weigh Sample b Derivatization (e.g., Acylation) a->b c Reconstitute in Solvent b->c d Inject Sample c->d e Separation on Achiral Column d->e f MS Detection (EI) e->f g Integrate TIC Peak Areas f->g h Calculate Diastereomeric Ratio g->h i i h->i Final Report

Caption: Workflow for GC-MS based isomeric purity analysis.

C. NMR Spectroscopy: A Quantitative and Confirmatory Tool

Principle: NMR spectroscopy is an inherently quantitative technique that can distinguish between diastereomers.[15][16] Diastereomers have different chemical environments, which results in distinct chemical shifts (δ) and coupling constants for their respective nuclei in the NMR spectrum.[17] By integrating the signals corresponding to unique protons in each isomer, a direct measurement of their ratio can be obtained.[5][16]

Expertise & Experience: For N,N-dimethylazepan-4-amine, the ¹H NMR spectrum will show two distinct sets of signals for the cis and trans isomers. The key is to identify well-resolved signals that are unique to each isomer. Often, the protons adjacent to the nitrogen atoms or the stereocenter (C4) are the most diagnostic. If signal overlap is an issue, advanced techniques like 'pure shift' NMR can be used to collapse complex multiplets into singlets, simplifying quantification.[15] Alternatively, a chiral derivatizing agent (CDA) like Mosher's acid (MTPA) can be used.[18][19][20] Reacting the sample with (R)-MTPA chloride and (S)-MTPA chloride in separate experiments creates diastereomeric amides whose protons (especially those near the new chiral center) will exhibit significant and predictable chemical shift differences (Δδ = δS - δR), allowing for unambiguous assignment and quantification.[19][21][22][23]

Experimental Protocol: ¹H NMR for Diastereomeric Ratio

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the N,N-dimethylazepan-4-amine sample into an NMR tube.

    • Dissolve in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • NMR Acquisition:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Experiment: Standard ¹H NMR spectrum.

    • Key Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated (e.g., D1 = 10s) to ensure accurate quantification. Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.[16]

    • Identify a pair of well-resolved, non-overlapping signals, one for each diastereomer.

    • Carefully integrate the selected signals.

    • The diastereomeric ratio (d.r.) is the ratio of the integration values of the two signals.

Workflow for NMR Isomeric Purity Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing a Weigh Sample b Dissolve in Deuterated Solvent a->b c Acquire ¹H Spectrum b->c d (Optional) Use Chiral Shift Agent c->d e Process Spectrum (Phase, Baseline) d->e f Integrate Unique Signals e->f g Calculate Diastereomeric Ratio f->g h h g->h Final Report

Caption: Workflow for NMR-based isomeric purity analysis.

Comparative Summary and Recommendations

FeatureHPLC with Chiral Stationary PhaseGC-MS with Derivatization¹H NMR Spectroscopy
Principle Differential interaction with a CSPSeparation of volatile derivativesDifferent chemical environments
Resolution Excellent, often baseline separationVery good to excellentModerate to good; depends on field strength and molecule
Sensitivity (LOD/LOQ) High (ng/mL to pg/mL)Very High (pg/mL to fg/mL), especially with ECD/MSLower (µg/mL to mg/mL)
Sample Throughput Moderate (10-30 min/run)Moderate (15-40 min/run, plus derivatization)High (>20 samples/hr for acquisition)
Quantification Highly accurate and preciseAccurate, but dependent on derivatization efficiencyHighly accurate (direct ratio), non-destructive
Key Advantage Direct analysis without derivatizationHigh sensitivity and structural info from MSAbsolute quantification without a reference standard
Key Limitation Requires expensive chiral columnsSample prep can be complex and time-consumingLower sensitivity for trace-level impurities
Best For Routine QC, method validation, preparative separationTrace impurity analysis, confirmation of identityStructural elucidation, primary quantification, reaction monitoring

Senior Scientist's Recommendation:

  • For routine Quality Control (QC) and release testing in a drug development setting, Chiral HPLC is the method of choice. Its robustness, high resolution, and direct analysis capabilities make it ideal for high-throughput environments where accuracy and precision are paramount.

  • For investigational work, such as identifying trace-level isomeric impurities or analyzing metabolic products, GC-MS with derivatization offers unparalleled sensitivity and the structural confirmation provided by mass spectrometry.

  • For primary characterization of a new batch, structural confirmation, and as an orthogonal method to validate chromatographic results, NMR Spectroscopy is indispensable. Its non-destructive nature and inherent quantitative accuracy provide a definitive measure of the diastereomeric ratio.

Ultimately, a multi-faceted approach is often the most rigorous. Using HPLC as the primary QC method, with NMR providing orthogonal confirmation, creates a self-validating system that ensures the highest level of scientific integrity and trustworthiness in the isomeric purity analysis of N,N-dimethylazepan-4-amine.

References

  • Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022). LibreTexts Chemistry. [Link]

  • Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. (1982). Journal of Pharmaceutical Sciences. [Link]

  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. (2014). Chemical Communications. [Link]

  • Mosher's acid. Wikipedia. [Link]

  • Analyze of stereoisomer by NMR. JEOL Ltd. [Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. (2006). Journal of Chemical Education. [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020). ACS Omega. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. BioPharm International. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. [Link]

  • Pharmacological importance of stereochemical resolution of enantiomeric drugs. (1993). Journal of Clinical Pharmacy and Therapeutics. [Link]

  • The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. (2023). ResearchGate. [Link]

  • A review of drug isomerism and its significance. (2014). Indian Journal of Pharmacology. [Link]

  • Can any one explain how to determine diastereomeric ratio from NMR spectra?. (2014). ResearchGate. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2019). ResearchGate. [Link]

  • Chiral Columns. HPLC.eu. [Link]

  • RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGENTS. (2001). University of Illinois Urbana-Champaign. [Link]

  • Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database. (2019). Molecules. [Link]

  • MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. (2002). The Journal of Organic Chemistry. [Link]

  • GC Derivatization. University of Colorado Boulder. [Link]

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  • The measurement of dimethylamine, trimethylamine, and trimethylamine N-oxide using capillary gas chromatography-mass spectrometry. (1995). Analytical Biochemistry. [Link]

  • GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. (2007). Journal of Chromatographic Science. [Link]

  • Conformational regulation of substituted azepanes through selective monofluorination. (2020). Organic & Biomolecular Chemistry. [Link]

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A Comparative Guide to the Kinetics of Amine-Catalyzed Acylation: Featuring N,N-Dimethylazepan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to optimizing reaction efficiency, yield, and purity. In the vast landscape of organic synthesis, tertiary amines are frequently employed as nucleophilic catalysts, particularly in acylation reactions. This guide provides an in-depth kinetic and mechanistic comparison of N,N-dimethylazepan-4-amine , a saturated heterocyclic amine, with its structural analog, N,N-dimethylcyclohexylamine , and the widely recognized super-catalyst, 4-(Dimethylamino)pyridine (DMAP) .

While specific kinetic data for N,N-dimethylazepan-4-amine is not extensively documented in peer-reviewed literature, this guide will leverage established principles of physical organic chemistry to predict its performance and provide a robust experimental framework for its empirical evaluation.

The Mechanism of Nucleophilic Catalysis in Acylation

The enhanced reactivity observed with nucleophilic amine catalysts in reactions such as the esterification of an alcohol with an anhydride stems from an alternative reaction pathway with a lower overall activation energy.[1] The catalyst does not merely act as a Brønsted base to activate the alcohol; instead, it actively participates in the reaction by forming a highly reactive intermediate.

The generally accepted mechanism involves two main stages:

  • Formation of a Reactive Acyl-Ammonium Intermediate: The amine catalyst, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the anhydride. This step forms a highly reactive N-acyl-ammonium species. This intermediate is significantly more electrophilic than the parent anhydride, rendering it more susceptible to attack by the alcohol.

  • Nucleophilic Attack and Catalyst Regeneration: The alcohol attacks the activated acyl-ammonium intermediate. This step forms the desired ester product and regenerates the amine catalyst, allowing it to re-enter the catalytic cycle.

Experimental studies on the DMAP-catalyzed acetylation of alcohols have shown the reaction to be first-order with respect to the anhydride, the alcohol, and the DMAP catalyst, strongly supporting this nucleophilic catalysis pathway.[2]

Nucleophilic_Catalysis_Mechanism cluster_cycle Catalytic Cycle CAT Amine Catalyst (e.g., R₃N) INT N-Acyl-Ammonium Intermediate [R₃N⁺-C(O)R'] CAT->INT + Ac₂O - AcO⁻ PROD Ester Product (R''O-C(O)R') INT->PROD + R''OH BYPROD Acetate (AcO⁻) INT->BYPROD - H⁺ to Base PROD->CAT Regeneration REACT Anhydride (Ac₂O) + Alcohol (R''OH)

Caption: Generalized mechanism for nucleophilic amine catalysis in acylation.

A Structural Comparison of Amine Catalysts

The efficacy of a tertiary amine catalyst is primarily governed by a balance between its nucleophilicity (related to basicity) and the steric hindrance around the nitrogen atom.[3][4] The stability of the N-acyl-ammonium intermediate also plays a critical role.

CatalystStructureKey Structural FeaturesExpected Catalytic Performance
N,N-Dimethylazepan-4-amine Azepane (7-membered) ringSaturated, aliphatic cyclic amine. The seven-membered ring is flexible. The nitrogen lone pair is localized.Moderate: Expected to be a competent catalyst due to its tertiary amine nature. Its larger, flexible ring may introduce unique steric effects compared to a six-membered ring. Performance is likely superior to non-cyclic amines like triethylamine but significantly lower than DMAP due to the lack of resonance stabilization.
N,N-Dimethylcyclohexylamine (Analog)Cyclohexane (6-membered) ringSaturated, aliphatic cyclic amine. Structurally similar to the azepane derivative but with a less flexible six-membered ring.[5] The nitrogen lone pair is localized.Moderate: Similar to the azepane analog. It serves as a good model for a simple, non-aromatic cyclic amine catalyst. It is used commercially as a catalyst, for instance in polyurethane production.[6][7]
4-(Dimethylamino)pyridine (DMAP) (Benchmark)Pyridine ringAromatic heterocyclic amine. The lone pair on the exocyclic dimethylamino group participates in resonance with the pyridine ring, making the ring nitrogen highly nucleophilic.Very High: The benchmark for acylation catalysis. The resulting N-acylpyridinium intermediate is exceptionally stable due to resonance delocalization of the positive charge across the pyridine ring. This stabilization dramatically lowers the activation energy of the reaction. Rate enhancements of 10,000-fold or more compared to pyridine have been reported.[8]

The superior performance of DMAP is attributed to the resonance stabilization of the N-acylpyridinium intermediate, which makes it a better leaving group and the carbonyl carbon more electrophilic. In contrast, for N,N-dimethylazepan-4-amine and N,N-dimethylcyclohexylamine, the positive charge on the N-acyl-ammonium intermediate is localized on the nitrogen atom, resulting in a less stable, higher-energy intermediate and consequently, a slower reaction rate.

Experimental Guide: A Kinetic Study of Catalyzed Acylation

To empirically determine and compare the catalytic efficiencies, a well-designed kinetic experiment is essential. This protocol outlines a method to measure the rate of a catalyzed acylation reaction using UV-Vis spectrophotometry. The model reaction is the acetylation of a chromophoric alcohol, 4-nitrophenol, with acetic anhydride. The formation of the product, 4-nitrophenyl acetate, can be monitored by the increase in absorbance at its specific λmax, which is distinct from the reactants.

Materials and Instrumentation
  • Reagents: Acetic anhydride, 4-nitrophenol, N,N-dimethylazepan-4-amine, N,N-dimethylcyclohexylamine, 4-(Dimethylamino)pyridine (DMAP), Acetonitrile (spectroscopic grade), Dichloromethane (anhydrous).

  • Instrumentation:

    • UV-Vis Spectrophotometer with temperature control (Peltier).

    • Quartz cuvettes (1 cm path length).

    • Volumetric flasks and pipettes.

    • Stopwatch.

Experimental Workflow

Caption: Workflow for the kinetic analysis of amine-catalyzed acylation.

Detailed Protocol
  • Determine λmax: Prepare a solution of the expected product, 4-nitrophenyl acetate, in the chosen solvent (e.g., dichloromethane) and scan the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

  • Prepare Stock Solutions:

    • 4-Nitrophenol: e.g., 0.01 M in dichloromethane.

    • Acetic Anhydride: e.g., 1.0 M in dichloromethane.

    • Catalysts: e.g., 0.001 M solutions of N,N-dimethylazepan-4-amine, N,N-dimethylcyclohexylamine, and DMAP in dichloromethane.

  • Set Up Kinetic Run (Pseudo-First-Order Conditions):

    • To simplify the kinetics, the reaction is run under conditions where the concentration of acetic anhydride is in large excess (e.g., ≥ 10-fold) compared to 4-nitrophenol. The catalyst concentration should be significantly lower than the limiting reagent (4-nitrophenol).

    • Set the spectrophotometer to the predetermined λmax and the desired temperature (e.g., 25.0 °C).

  • Perform the Measurement:

    • In a 1 cm quartz cuvette, pipette the 4-nitrophenol solution and the catalyst solution. Place the cuvette in the temperature-controlled holder and allow it to equilibrate for 5-10 minutes.

    • To initiate the reaction, add the excess acetic anhydride solution, quickly cap and invert the cuvette 2-3 times to mix, and immediately start recording the absorbance as a function of time.

    • Continue data collection until the reaction is complete (i.e., the absorbance reaches a stable plateau, A∞).

    • Repeat the experiment for each catalyst and a control run without any catalyst.

Data Analysis
  • Calculate Observed Rate Constant (kobs): Under pseudo-first-order conditions, the rate law simplifies to Rate = kobs[4-Nitrophenol]. The integrated rate law is:

    • ln(A∞ - At) = -kobst + ln(A∞ - A0)

    • Plot ln(A∞ - At) versus time (t). The plot should be linear, and the slope will be equal to -kobs.

  • Determine Catalytic Rate Constant (kcat): The observed rate constant (kobs) is a function of the catalyst concentration:

    • kobs = kuncat + kcat[Catalyst]

    • Where kuncat is the rate constant for the uncatalyzed reaction (determined from the control run) and kcat is the second-order catalytic rate constant.

    • kcat = (kobs - kuncat) / [Catalyst]

  • Compare Efficiencies: The calculated kcat values provide a quantitative measure of the catalytic efficiency of N,N-dimethylazepan-4-amine, N,N-dimethylcyclohexylamine, and DMAP.

Conclusion and Outlook

This guide provides a comprehensive framework for understanding and evaluating the catalytic performance of N,N-dimethylazepan-4-amine in acylation reactions. Based on established mechanistic principles, its catalytic activity is predicted to be moderate, significantly lower than that of the resonance-stabilized catalyst DMAP, but comparable to other saturated cyclic amines like N,N-dimethylcyclohexylamine. The key differentiating factor is the absence of a mechanism to delocalize the positive charge on the N-acyl-ammonium intermediate, a feature that makes DMAP an exceptional catalyst.

The provided experimental protocol offers a clear, self-validating system for researchers to quantify these differences and make data-driven decisions for catalyst selection. By determining the catalytic rate constants, scientists can objectively compare the performance of N,N-dimethylazepan-4-amine against established alternatives, ensuring the optimal choice for their specific synthetic challenges in drug development and beyond.

References

  • Zipse, H., et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry: A European Journal, 11(16), 4751-7. [Link][2]

  • Chemistry LibreTexts. (2022). Kinetics of Catalysis. [Link][1]

  • Knowledge. (2022). Reaction principle of tertiary amine catalyst. knowledge-cn.com. [Link][3]

  • ResearchGate. (2018). Effect of tertiary amine accelerators with different substituents on curing kinetics and reactivity of epoxy/dicyandiamide system. [Link][4]

  • Google Patents. (1991). Inproved process for producing n,n-dimethyl-cyclohexyl-amine. [6]

  • Google Patents. (2001). Method of preparing N,N-dimethyl cyclohexylamine catalyst. [7]

  • Giudici, R., et al. (2019). Hydrolysis of acetic anhydride: In situ, real-time monitoring using NIR and UV–Vis spectroscopy. ResearchGate. [Link][9]

Sources

Safety Operating Guide

Navigating the Disposal of N,N-dimethylazepan-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the fast-paced world of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. N,N-dimethylazepan-4-amine, a cyclic tertiary amine, requires meticulous handling not only during its application but also through its final disposal phase. This guide provides an in-depth, procedural framework for the proper disposal of N,N-dimethylazepan-4-amine, ensuring the safety of laboratory personnel and the preservation of our environment.

Understanding the Hazard Profile: An Analog-Based Approach

The primary hazards associated with this class of compounds are summarized below:

Hazard ClassificationDescriptionGHS Pictograms
Flammable Liquid The substance is a flammable liquid and vapor.[2][4]🔥
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.[1][2][4]☠️
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[1][2][4][5]corrosive
Serious Eye Damage/Irritation Causes serious eye damage.[1][2][4][5]corrosive
Aquatic Toxicity Toxic to aquatic life.[4]môi trường

This data is extrapolated from N,N-dimethylcyclohexylamine and should be treated as a conservative estimate for N,N-dimethylazepan-4-amine.

The corrosive nature of aliphatic amines stems from their basicity.[6] They can cause significant irritation and damage to skin, eyes, and the respiratory tract upon contact.[1][2][7] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and engineering controls.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of N,N-dimethylazepan-4-amine is a multi-step process that begins with immediate safety precautions and ends with compliant waste handling. This workflow is designed to be a self-validating system, ensuring safety and regulatory adherence at each stage.

Diagram: Disposal Decision Workflow

DisposalWorkflow Figure 1: Decision Workflow for N,N-dimethylazepan-4-amine Disposal cluster_prep Preparation & Assessment cluster_spill Spill Response (Minor) cluster_bulk Bulk Waste Disposal cluster_final Final Disposal & Decontamination start Start: Identify Waste (N,N-dimethylazepan-4-amine) assess_hazards Assess Hazards (Consult SDS/Analog Data) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe spill Minor Spill (<100 mL) don_ppe->spill If Spill Occurs bulk Bulk/Unused Reagent don_ppe->bulk For Routine Disposal contain Contain Spill (Use inert absorbent) spill->contain neutralize Neutralize (Optional, with caution) (e.g., dilute citric acid) contain->neutralize collect Collect Residue (Use non-sparking tools) neutralize->collect package_spill Package in Labeled Hazardous Waste Container collect->package_spill transfer Transfer to Institutional EHS/Licensed Waste Hauler package_spill->transfer segregate Segregate from Incompatible Materials (Acids, Oxidizers) bulk->segregate package_bulk Package in Original or Approved, Labeled Container segregate->package_bulk package_bulk->transfer decontaminate Decontaminate Work Area & Equipment transfer->decontaminate document Document Waste Transfer decontaminate->document end End document->end

Caption: Decision workflow for safe disposal of N,N-dimethylazepan-4-amine.

Personal Protective Equipment (PPE) and Engineering Controls

Before handling any waste containing N,N-dimethylazepan-4-amine, the following PPE is mandatory:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves before use.[3]

  • Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch).[3]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or significant spill risk, a chemical-resistant apron or suit should be considered.

  • Respiratory Protection: All handling of open containers must be performed in a certified chemical fume hood to avoid inhalation of vapors.[2] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]

Small Spill Management (<100 mL)

Accidental spills require immediate and calm action. For minor spills, laboratory personnel can safely manage the cleanup by following these steps:

  • Evacuate and Ventilate: Alert others in the immediate area. Ensure the chemical fume hood is operational or that the area is well-ventilated.

  • Control Ignition Sources: As the compound is flammable, extinguish all nearby open flames and unplug any potential sources of sparks.[8] Use only non-sparking tools for cleanup.[9]

  • Contain the Spill: Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[10]

  • Neutralization (with caution): Aliphatic amines are basic and can be neutralized. A dilute solution of a weak acid, such as citric acid or acetic acid, can be carefully applied. This step should only be performed by trained personnel, as the reaction can be exothermic.

  • Collect and Package: Carefully collect the absorbed material using spark-proof scoops or shovels. Place the contaminated material into a designated, properly labeled, and sealable hazardous waste container.[10]

  • Decontaminate: Clean the spill area with a detergent and water solution, followed by a final rinse with water. All cleaning materials must also be disposed of as hazardous waste.

Bulk Waste Disposal (Unused Reagent and Contaminated Materials)

Bulk quantities of N,N-dimethylazepan-4-amine, including unused reagent and heavily contaminated disposable labware, must be disposed of as hazardous chemical waste.

  • Segregation: It is critical to keep amine waste separate from other chemical waste streams to prevent hazardous reactions.[1] Specifically, store it away from strong acids and oxidizing agents.[2]

  • Containerization:

    • For pure, unused product, the original container is preferred. Ensure the cap is sealed tightly.

    • For waste solutions or contaminated solids, use a designated, chemically compatible, and leak-proof hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "N,N-dimethylazepan-4-amine," and the associated hazards (e.g., Flammable, Toxic, Corrosive).

Final Disposal Pathway

The ultimate disposal of N,N-dimethylazepan-4-amine waste must be handled by professionals.

  • Incineration: The preferred method for disposal of organic amines is high-temperature incineration in a licensed hazardous waste facility.[3] This process ensures the complete destruction of the compound.

  • Licensed Waste Hauler: Never pour N,N-dimethylazepan-4-amine down the drain or dispose of it in regular trash.[1] Your institution's Environmental Health and Safety (EHS) department will have established procedures for the collection and transfer of hazardous waste to a licensed disposal company.[11]

Regulatory Compliance: Adhering to EPA and OSHA Standards

In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). N,N-dimethylazepan-4-amine waste would likely be classified as a hazardous waste due to its flammability (D001) and corrosivity (D002). Generators of this waste are responsible for its proper identification, management, and disposal.

The Occupational Safety and Health Administration (OSHA) mandates a safe working environment, which includes providing appropriate training and PPE for handling hazardous chemicals like N,N-dimethylazepan-4-amine.

By following the procedures outlined in this guide, laboratories can ensure they are operating in compliance with these key federal regulations, as well as local and institutional requirements.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: N,N-Dimethylcyclohexylamine. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine. Retrieved from [Link]

  • PubChemLite. (n.d.). N,n-dimethylazepan-4-amine (C8H18N2). Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylpent-4-yn-1-amine. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylamine. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzenamine, N,N-dimethyl-4-(phenylazo)-. Retrieved from [Link]

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Personal protective equipment for handling N,N-dimethylazepan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for N,N-dimethylazepan-4-amine

A Senior Application Scientist's Procedural Directive on Personal Protective Equipment

This document provides a comprehensive, procedural guide to the selection, use, and disposal of Personal Protective Equipment (PPE) for handling N,N-dimethylazepan-4-amine. As a tertiary amine, this compound warrants a cautious and informed approach to laboratory safety. The following protocols are synthesized from established safety standards for handling corrosive, potentially toxic, and flammable organic compounds. Our directive is to empower you, our scientific partners, with the knowledge to create a self-validating system of safety, ensuring that every experimental choice is grounded in a deep understanding of the potential hazards and their mitigation.

Hazard Assessment: Understanding the "Why" Behind the "What"

While a specific Safety Data Sheet (SDS) for N,N-dimethylazepan-4-amine may not always be accessible, its chemical structure as a tertiary amine allows us to extrapolate its likely hazard profile from similar, well-documented compounds. The primary risks associated with liquid amines necessitate a multi-faceted PPE strategy.

  • Corrosivity (Skin and Eyes): Tertiary amines are often corrosive or severe irritants.[1] Direct contact with skin can lead to chemical burns, while splashes to the eyes may cause severe irritation and potentially permanent damage, including blindness.[2]

  • Respiratory Hazards: Inhalation of vapors or mists can irritate the respiratory tract.[3] High concentrations may lead to more severe symptoms such as headache, dizziness, and nausea.[1][4] Therefore, handling should always occur in a well-ventilated area.

  • Dermal Absorption: A single, prolonged skin exposure can result in the absorption of harmful amounts of the substance.[2] This makes comprehensive body and hand protection critical.

  • Flammability: Many organic amines are flammable liquids whose vapors can form explosive mixtures with air and travel to an ignition source.[3][4][5] All handling procedures must take precautions against static discharge and ignition sources.[1][4]

Core Protective Equipment: Your First Line of Defense

An appropriate PPE ensemble is mandatory for all personnel handling N,N-dimethylazepan-4-amine. The selection of specific items is contingent on the nature and scale of the operation.

Eye and Face Protection

This is the most critical component of your PPE. The potential for severe, irreversible eye damage from a single splash is high.[2]

  • Chemical Splash Goggles: These are the minimum requirement and must be worn at all times in the laboratory where the chemical is in use.[6] They must meet ANSI Z87.1 standards for chemical splash protection.

  • Full-Face Shield: A face shield should be worn in addition to chemical splash goggles whenever there is a heightened risk of splashing, such as during large-volume transfers, reactions under pressure, or when cleaning spills.[6][7]

Hand Protection

No single glove material is impervious to all chemicals indefinitely.

  • Recommended Materials: Nitrile or neoprene gloves are generally recommended for handling amines.[7]

  • Protocol: Always double-glove to provide an additional barrier and simplify the process of decontamination in case of a spill. Before use, visually inspect gloves for any signs of degradation, punctures, or tears.[7] Contaminated gloves must be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.[8]

Body Protection

Clothing should provide maximum coverage to prevent skin contact.

  • Flame-Resistant Laboratory Coat: A fully buttoned, long-sleeved lab coat is required.[7] For handling larger quantities or in procedures with a higher splash risk, a chemical-resistant apron worn over the lab coat is advised.[7]

  • Full Coverage: Wear long pants and closed-toe shoes; sandals, open-toed, or perforated shoes are strictly prohibited in the laboratory.[7][8][9]

Respiratory Protection

Engineering controls are the primary method for mitigating inhalation risks.

  • Chemical Fume Hood: All work that involves open containers of N,N-dimethylazepan-4-amine must be conducted inside a certified chemical fume hood to maintain airborne concentrations below exposure limits.[4][5][9]

  • Respirator: If engineering controls are insufficient or during a large spill or emergency, a NIOSH-approved respirator with cartridges appropriate for organic vapors and ammonia derivatives should be used.[4] Respirator use must be in accordance with a formal respiratory protection program, including fit testing and training.[10]

PPE Operational Plan: From Selection to Disposal

A robust safety plan extends beyond simply having the right equipment; it involves a clear, procedural approach to its use.

PPE Selection Matrix

This table provides at-a-glance guidance for selecting the appropriate level of PPE based on the specific laboratory task.

Task/OperationRisk LevelEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Stock Solution Preparation (Low Volume, <50 mL) LowChemical Splash GogglesDouble Nitrile/Neoprene GlovesFlame-Resistant Lab CoatChemical Fume Hood
Weighing/Measuring (Open Container) ModerateChemical Splash GogglesDouble Nitrile/Neoprene GlovesFlame-Resistant Lab CoatChemical Fume Hood
Chemical Reaction Setup/Transfer (>50 mL) HighChemical Splash Goggles & Face ShieldDouble Nitrile/Neoprene GlovesFlame-Resistant Lab Coat & Chemical-Resistant ApronChemical Fume Hood
Work-up and Purification Moderate-HighChemical Splash Goggles & Face ShieldDouble Nitrile/Neoprene GlovesFlame-Resistant Lab Coat & Chemical-Resistant ApronChemical Fume Hood
Spill Cleanup (>10 mL) Very HighChemical Splash Goggles & Face ShieldHeavy-Duty Nitrile/Neoprene GlovesChemical-Resistant CoverallsNIOSH-Approved Respirator
Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for ensuring adequate protection before beginning any task.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection Phase cluster_operation Operational Phase start Task: Handle N,N-dimethylazepan-4-amine consult_sds Consult SDS / Chemical Safety Information start->consult_sds assess_risk Assess Risks: - Volume? - Splash Potential? - Aerosolization? select_ppe Select Core PPE: - Goggles - Double Gloves - Lab Coat assess_risk->select_ppe consult_sds->assess_risk splash_risk High Splash Potential? select_ppe->splash_risk add_face_shield Add Face Shield & Apron splash_risk->add_face_shield Yes inhalation_risk Adequate Ventilation? splash_risk->inhalation_risk No add_face_shield->inhalation_risk use_hood Work in Fume Hood inhalation_risk->use_hood Yes use_respirator Use NIOSH Respirator inhalation_risk->use_respirator No / Emergency don_ppe Don PPE Correctly use_hood->don_ppe use_respirator->don_ppe perform_task Perform Task don_ppe->perform_task doff_ppe Doff PPE Safely perform_task->doff_ppe dispose Dispose of Contaminated PPE as Hazardous Waste doff_ppe->dispose

Caption: PPE selection and operational workflow for handling N,N-dimethylazepan-4-amine.

Step-by-Step Donning and Doffing Procedures

Donning (Putting On) Sequence:

  • Lab Coat/Apron: Put on your lab coat and fasten all buttons. If required, don a chemical-resistant apron over the coat.

  • Respirator (if required): Perform a seal check.

  • Eye and Face Protection: Put on chemical splash goggles, ensuring a snug fit. If required, add a face shield.

  • Gloves: Put on the first pair of gloves, then pull the second pair over the top, ensuring the cuffs of the outer glove go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence: This sequence is designed to prevent cross-contamination.

  • Outer Gloves: Remove the most contaminated item first. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Face Shield/Apron: Remove from the back.

  • Goggles: Remove from the back by handling the strap.

  • Lab Coat: Unbutton and remove by peeling it off from the shoulders, turning it inside out as you go.

  • Inner Gloves: Remove as described in step 1.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[8]

Emergency Response and Disposal

Exposure Incidents:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15-20 minutes.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eye with a gentle stream of water for at least 15-20 minutes, holding the eyelid open.[1][2] Remove contact lenses after the first 5 minutes if possible. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.

Spill Response: For small spills inside a fume hood, use an inert absorbent material (e.g., sand, vermiculite).[1][4] For larger spills, evacuate the area and follow your institution's emergency procedures.

PPE Disposal: All disposable PPE used when handling N,N-dimethylazepan-4-amine must be considered hazardous waste.

  • Place contaminated gloves, aprons, and other disposable items in a designated, sealed, and clearly labeled hazardous waste container.[1][4]

  • Never dispose of contaminated items in the regular trash.[8]

  • Follow all applicable federal, state, and local regulations for hazardous waste disposal.[2]

By adhering to these stringent protocols, you build a culture of safety that protects not only yourself but your entire research community. This guide serves as a foundational resource, but it is incumbent upon every scientist to remain vigilant, analytical, and proactive in their approach to laboratory safety.

References

  • Material Safety Data Sheet - AWS. (n.d.).
  • Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, November 16).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2021, October 7).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, March 10).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions. (n.d.).
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
  • DIMETHYLAMINE, ANHYDROUS - CAMEO Chemicals - NOAA. (n.d.).
  • School Chemistry Laboratory Safety Guide - CDC. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.